molecular formula C22H38O5 B160336 16,16-Dimethylprostaglandin F2alpha CAS No. 39746-23-1

16,16-Dimethylprostaglandin F2alpha

Cat. No.: B160336
CAS No.: 39746-23-1
M. Wt: 382.5 g/mol
InChI Key: YMRWVEHSLXJOCD-SCOYTADVSA-N
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Description

16,16-dimethyl PGF2α is a metabolically stable analog of PGF2α. It binds to the FP receptor on ovine luteal cells with slightly better affinity (159%) than PGF2α.

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRWVEHSLXJOCD-SCOYTADVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39746-23-1
Record name 16,16-Dimethylprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,16-DIMETHYLPROSTAGLANDIN F2.ALPHA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5J9G2N18M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 16,16-Dimethylprostaglandin F2alpha

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the molecular mechanism of action for 16,16-Dimethylprostaglandin F2alpha (16,16-dm-PGF2α), a potent and metabolically stable synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α)[1][2]. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemical principles with practical, field-proven experimental methodologies to provide a comprehensive understanding of how this compound exerts its powerful physiological effects.

Introduction: Stability and Potency in a Synthetic Analog

Prostaglandin F2α is a bioactive lipid mediator derived from arachidonic acid that plays a critical role in a vast array of physiological processes, most notably the regulation of smooth muscle contraction and female reproductive functions like luteolysis and parturition[3][4]. However, natural prostaglandins are rapidly metabolized in vivo, limiting their therapeutic and experimental utility.

16,16-Dimethylprostaglandin F2α was developed to overcome this limitation. The addition of two methyl groups at the C-16 position sterically hinders enzymatic oxidation, dramatically increasing the compound's biological half-life while retaining a binding potency and pharmacological profile similar to the endogenous PGF2α[1]. This makes it an invaluable tool for studying the Prostaglandin F (FP) receptor signaling axis and a potent agent in clinical applications requiring sustained prostanoid activity.

Section 1: The Molecular Target - Prostaglandin F Receptor (FP)

The biological actions of 16,16-dm-PGF2α are mediated primarily through its interaction with the Prostaglandin F Receptor (FP) , a class A G-protein coupled receptor (GPCR) encoded by the PTGFR gene[5]. The FP receptor is expressed in various tissues, including the uterine myometrium, corpus luteum, ciliary muscle of the eye, and vascular smooth muscle, which accounts for the compound's diverse physiological effects[6][7].

Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins, initiating a cascade of downstream signaling events.

Section 2: The Core Signaling Cascade: The Gq/Phospholipase C Pathway

The FP receptor predominantly couples to G-proteins of the Gq family [5][6]. Activation of the Gq pathway is the canonical and most well-characterized mechanism of action for PGF2α and its analogs.

The sequence of events is as follows:

  • G-Protein Activation: Binding of 16,16-dm-PGF2α to the FP receptor catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit of the associated G-protein.

  • Effector Enzyme Activation: The now-active Gαq-GTP subunit dissociates from the Gβγ dimer and activates its primary effector enzyme, Phospholipase C-β (PLCβ) [8][9].

  • Second Messenger Generation: PLCβ acts on the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2), hydrolyzing it into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) [3][10].

  • Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This action opens calcium channels, leading to a rapid and significant release of stored Ca2+ into the cytoplasm[5][8].

  • Protein Kinase C Activation: The rise in intracellular Ca2+ and the presence of DAG at the plasma membrane synergistically activate members of the Protein Kinase C (PKC) family, which then phosphorylate a multitude of downstream target proteins, altering their activity and culminating in a cellular response.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand 16,16-dm-PGF2α FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds G_Protein Gq Protein (αβγ) FP_Receptor->G_Protein Activates PLC Phospholipase Cβ (PLCβ) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC IP3R IP3 Receptor IP3->IP3R Binds Response Cellular Responses (e.g., Contraction, Luteolysis) PKC->Response Phosphorylates Targets Ca_ER Ca²⁺ Ca_ER->PKC Activates Ca_ER->Response Mediates IP3R->Ca_ER Releases

Caption: Canonical Gq signaling pathway activated by 16,16-dm-PGF2α.

Section 3: Ancillary and Crosstalk Signaling Pathways

While the Gq pathway is primary, the FP receptor can also engage other signaling networks, contributing to the complexity of its physiological effects. Evidence suggests FP receptor activation can also lead to:

  • RhoA Activation: Coupling through G12/G13 proteins can activate the small GTPase Rho, which influences the cytoskeleton, cell morphology, and smooth muscle contraction[6][10].

  • MAPK/ERK Pathway: In some cell types, FP receptor signaling can transactivate receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, which is often associated with cell proliferation and gene expression[5][8].

Section 4: Experimental Validation and Characterization

As a Senior Application Scientist, it is imperative to not only understand the theoretical mechanism but also to master the experimental techniques used to validate and quantify it. The following protocols represent the gold standard for characterizing an agonist like 16,16-dm-PGF2α at a GPCR target.

Protocol 1: Radioligand Competition Binding Assay

This assay is designed to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," 16,16-dm-PGF2α) by measuring its ability to displace a radiolabeled ligand with known affinity (e.g., [3H]-PGF2α) from the FP receptor.

Methodology:

  • Membrane Preparation: Prepare crude membranes from cells or tissues endogenously or recombinantly expressing the FP receptor. Homogenize cells in a hypotonic buffer and isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in assay buffer and determine the total protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • A serial dilution of unlabeled 16,16-dm-PGF2α (typically from 1 pM to 10 µM).

    • A fixed, subsaturating concentration of radiolabeled [3H]-PGF2α (typically near its Kd value).

    • Initiate the binding reaction by adding the membrane preparation (e.g., 20-50 µg protein per well).

  • Controls:

    • Total Binding: Wells containing only membranes and [3H]-PGF2α (no competitor).

    • Non-Specific Binding (NSB): Wells containing membranes, [3H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium[11].

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B). The membranes with bound radioligand are trapped on the filter, while the free radioligand passes through. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.

  • Detection: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of 16,16-dm-PGF2α.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of 16,16-dm-PGF2α that inhibits 50% of specific [3H]-PGF2α binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Scientist's Note: The choice of a glass fiber filter is critical; it has low non-specific binding of the receptor-ligand complex but efficiently traps the membranes. Rapid filtration and washing with ice-cold buffer are essential to minimize the dissociation of the ligand from the receptor during the separation step, ensuring the measured binding reflects the equilibrium state.

Protocol 2: Cell-Based Calcium Mobilization Assay

This functional assay measures the potency (EC50) of 16,16-dm-PGF2α by quantifying the increase in intracellular calcium that results from Gq pathway activation.

Methodology:

  • Cell Culture and Plating: Seed HEK293T cells (or another suitable host cell line) stably or transiently expressing the human FP receptor into a black, clear-bottom 96-well cell culture plate. Allow cells to adhere and grow to ~90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid.

    • Aspirate the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare a serial dilution of 16,16-dm-PGF2α in a separate 96-well compound plate. The final concentrations should typically range from 1 pM to 10 µM.

  • Measurement:

    • Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument then automatically adds the 16,16-dm-PGF2α dilutions from the compound plate to the cell plate.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the transient calcium peak.

  • Controls:

    • Positive Control: A high concentration of a known FP agonist (like PGF2α) to establish the maximum response.

    • Negative Control: Vehicle (buffer only) to establish the baseline and check for mechanical stimulation artifacts.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of 16,16-dm-PGF2α.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (maximal efficacy).

Scientist's Note: The use of the acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the active, fluorescent form of the dye in the cytosol. Probenecid is included to prevent the active dye from being pumped back out of the cell, ensuring a strong and stable signal.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 1. Plate FP Receptor- Expressing Cells p2 2. Load Cells with Calcium-Sensitive Dye p1->p2 p3 3. Prepare Serial Dilution of 16,16-dm-PGF2α p2->p3 e2 5. Add Compound & Record Kinetic Response p3->e2 e1 4. Measure Baseline Fluorescence e1->e2 a1 6. Calculate Peak Response Over Baseline a2 7. Plot Dose-Response Curve a1->a2 a3 8. Determine EC50 & Emax a2->a3 cluster_prep cluster_prep cluster_exec cluster_exec cluster_prep->cluster_exec cluster_analysis cluster_analysis cluster_exec->cluster_analysis

Caption: Experimental workflow for a cell-based calcium mobilization assay.

Section 5: Quantitative Pharmacology

The pharmacological activity of PGF2α and its analogs is well-documented. 16,16-dm-PGF2α is known to be a potent agonist at the FP receptor with a potency similar to the endogenous ligand.

ParameterLigandValueReceptorDescription
EC50 PGF2α~10 nM[12]Human FPConcentration for 50% maximal effect in an inositol phosphate generation assay, a direct measure of Gq pathway activation.
Kd PGF2α~1 nM[5]Human FPDissociation constant from binding studies, indicating high binding affinity.
Potency 16,16-dm-PGF2αSimilar to PGF2α[1]FP ReceptorExhibits binding potency and functional activity comparable to the native ligand.

Conclusion

This compound is a stable and potent synthetic agonist that faithfully recapitulates the biological activity of endogenous PGF2α. Its mechanism of action is centered on the activation of the Gq-coupled FP receptor, leading to a robust signaling cascade involving Phospholipase C, the generation of IP3 and DAG, and a subsequent surge in intracellular calcium. This core pathway, along with crosstalk to other signaling networks, drives critical physiological outcomes such as smooth muscle contraction and luteolysis. The experimental protocols detailed herein provide a robust framework for researchers to precisely quantify the binding affinity and functional potency of this and other compounds, forming the foundation of rigorous pharmacological characterization and drug development.

References

  • Prostaglandin F receptor - Wikipedia.

  • Dou, F., et al. (2012). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology.

  • MedChemExpress. (n.d.). 16,16-Dimethylprostaglandin F2α.

  • Zhang, R., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications.

  • Zhang, R., et al. (2023). The active structure of the FP a Superimposition of Gq-coupled FP with... ResearchGate.

  • Zhang, R., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. PMC.

  • Kimball, F. A., & Lauderdale, J. W. (1975). A Rapid Method for the Measurement of Prostaglandin Receptors. Prostaglandins.

  • Paulo, J. A., & Gurevich, V. V. (1977). The effect of prostaglandins A2,E1,E2,15 methyl E2, 16, 16 dimethyl E2 and F2 alpha on erythropoiesis. Prostaglandins.

  • Sales, K. J., et al. (2008). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology.

  • Kennedy, T. G. (1987). Effects of analogues of prostaglandin E2 and F2 alpha on the decidual cell reaction in the rat. Journal of Reproduction and Fertility.

  • Lopez, A. J., et al. (2021). Optimization of the prostaglandin F2α receptor for structural biology. PLOS ONE.

  • Lopez Bernal, A., et al. (1995). Activation of the prostaglandin FP receptor in human granulosa cells. The Journal of Clinical Endocrinology & Metabolism.

  • Zhang, R., et al. (2023). Selectivity mechanism of PGF2α and PGE2 towards the FP receptor and EP3... ResearchGate.

  • Balapure, A. K., et al. (1989). Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2 alpha receptor. Implications for development of a photoaffinity probe. Biochemical Pharmacology.

  • Kunapuli, P., et al. (1997). Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha. The Journal of Biological Chemistry.

  • Santa Cruz Biotechnology. (n.d.). 16,16-dimethyl Prostaglandin F2α.

  • Dou, F., et al. (2012). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology.

  • Human Metabolome Database. (n.d.). Showing metabocard for Prostaglandin F2a (HMDB0001139).

  • Tsai, S. J., & Wiltbank, M. C. (2001). Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein. Biology of Reproduction.

Sources

An In-Depth Technical Guide to the Synthesis and Discovery of 16,16-Dimethylprostaglandin F2α

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, discovery, and biological rationale behind 16,16-Dimethylprostaglandin F2α, a synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry and pharmacology that underscore the importance of this modified prostanoid.

Introduction: The Imperative for Prostaglandin Analogs

Prostaglandins are a class of lipid autacoids derived from arachidonic acid that exert a wide array of physiological effects, including regulation of smooth muscle contraction, inflammation, and intraocular pressure.[1] PGF2α, in particular, is a potent luteolytic agent and a stimulator of uterine contractions.[2] However, its therapeutic utility is hampered by rapid metabolic inactivation in the bloodstream.[3][4] This rapid degradation necessitates the development of synthetic analogs with enhanced metabolic stability and, consequently, a more favorable pharmacokinetic profile.

The primary enzyme responsible for the rapid catabolism of PGF2α is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at the C-15 position, rendering the molecule biologically inactive.[5][6] The strategic placement of methyl groups at the C-16 position in 16,16-Dimethylprostaglandin F2α sterically hinders the action of 15-PGDH, thereby significantly increasing the compound's in vivo half-life and duration of action.[3][4] This guide will explore the chemical synthesis of this important analog, its mechanism of action, and the structure-activity relationships that rationalize its design.

The Synthetic Endeavor: A Corey-Based Approach to 16,16-Dimethylprostaglandin F2α

The total synthesis of prostaglandins is a landmark achievement in organic chemistry, with the methodologies developed by E.J. Corey serving as a foundational framework.[7][8] The synthesis of 16,16-Dimethylprostaglandin F2α is a modification of the classical Corey synthesis, which relies on the versatile Corey lactone as a key intermediate.

The Corey Lactone: A Stereochemical Blueprint

The Corey lactone is a bicyclic intermediate that elegantly establishes the required stereochemistry of the cyclopentane core of the prostaglandin molecule.[8][9] Its synthesis has been the subject of extensive research, with numerous improvements and alternative routes developed over the years to enhance efficiency and stereocontrol.[7][10]

Constructing the Omega (ω) Chain with the Gem-Dimethyl Moiety

The critical step in the synthesis of 16,16-Dimethylprostaglandin F2α is the construction of the lower (ω) side chain containing the gem-dimethyl group at the C-16 position. This is typically achieved through a Wittig or Horner-Wadsworth-Emmons reaction, utilizing a custom-synthesized phosphonium salt or phosphonate ylide bearing the 16,16-dimethyl-substituted carbon skeleton.

The introduction of the gem-dimethyl group is a deliberate design choice to enhance metabolic stability.[11] This structural modification has been widely employed in medicinal chemistry to improve the pharmacokinetic properties of drug candidates by blocking metabolic pathways.[11]

Visualizing the Synthetic Workflow

Synthetic_Workflow_16_16_Dimethyl_PGF2alpha Start Commercially Available Starting Materials Corey_Lactone Corey Lactone Intermediate Start->Corey_Lactone Multi-step synthesis Protected_Aldehyde Protected Corey Aldehyde Corey_Lactone->Protected_Aldehyde Protection & Reduction Wittig_Reaction Wittig Reaction Protected_Aldehyde->Wittig_Reaction Omega_Chain_Precursor ω-Chain Precursor Synthesis (with gem-dimethyl group) Phosphonium_Ylide 16,16-Dimethyl ω-Chain Phosphonium Ylide Omega_Chain_Precursor->Phosphonium_Ylide Phosphonium salt formation Phosphonium_Ylide->Wittig_Reaction Alpha_Chain_Attachment α-Chain Attachment (Wittig Reaction) Wittig_Reaction->Alpha_Chain_Attachment Intermediate Processing Final_Product 16,16-Dimethylprostaglandin F2α Alpha_Chain_Attachment->Final_Product Deprotection PGF2alpha_Signaling_Pathway Ligand 16,16-Dimethyl PGF2α FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Sources

The Dual-Edged Sword: A Technical Guide to the Biological Effects of 16,16-Dimethylprostaglandin F2α on Uterine Tissue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological effects of 16,16-Dimethylprostaglandin F2α (16,16-dmPGF2α) on uterine tissue. As a stable and potent synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α), this compound serves as a critical tool in reproductive biology research and holds significant clinical relevance. This guide will delve into the molecular mechanisms, cellular responses, and key experimental protocols for investigating the profound impact of 16,16-dmPGF2α on uterine physiology, with a focus on myometrial contractility and cellular apoptosis.

Introduction: The Significance of 16,16-Dimethylprostaglandin F2α in Uterine Biology

Prostaglandins are a group of lipid compounds with diverse hormone-like effects. PGF2α, in particular, plays a pivotal role in the female reproductive system, contributing to processes such as luteolysis, uterine contractions during parturition, and menstrual regulation.[1] The synthetic analog, 16,16-Dimethylprostaglandin F2α, was developed to enhance potency and prolong the duration of action by resisting metabolic degradation.[2] This enhanced stability makes it a valuable agent in both clinical applications and laboratory settings for elucidating the intricate signaling pathways governing uterine function. Its applications in obstetrics and gynecology include the induction of labor, termination of pregnancy, and management of postpartum hemorrhage.[2][3][4]

Mechanism of Action: The Prostaglandin F2α Receptor (FP) Signaling Cascade

The biological effects of 16,16-dmPGF2α on uterine tissue are primarily mediated through its interaction with the Prostaglandin F2α receptor (FP), a G-protein coupled receptor (GPCR).[5] The binding of 16,16-dmPGF2α to the FP receptor, predominantly coupled to Gαq, initiates a well-defined signaling cascade that culminates in a robust physiological response.[6][7]

Upon ligand binding, the activated Gαq subunit stimulates phospholipase C (PLC).[8][9][10] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][12] The subsequent sharp increase in cytosolic Ca2+ concentration is a primary driver of myometrial smooth muscle contraction.[13] Concurrently, DAG activates protein kinase C (PKC), which contributes to the contractile response and modulates other cellular processes by phosphorylating a variety of target proteins.[8]

Beyond this canonical pathway, PGF2α signaling can also engage other pathways, including the mitogen-activated protein kinase (MAPK) cascades (such as ERK and p38) and the nuclear factor kappa B (NF-κB) pathway, which are involved in inflammatory responses and the regulation of uterine activation proteins.[8][14]

PGF2alpha_Signaling_Pathway PGF2α Receptor (FP) Signaling Pathway in Uterine Myocytes PGF2a 16,16-dmPGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to G_Protein Gαq/Gβγ FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Myometrial Contraction Ca_release->Contraction Primary Driver PKC->Contraction Modulates Other_Pathways MAPK, NF-κB Pathways PKC->Other_Pathways Activates

Figure 1: PGF2α Receptor (FP) Signaling Pathway in Uterine Myocytes.

Cellular and Physiological Effects on Uterine Tissue

The activation of the FP receptor signaling cascade by 16,16-dmPGF2α elicits profound and multifaceted effects on uterine tissue, most notably potent myometrial contractions and the induction of apoptosis.

Myometrial Contraction

16,16-dmPGF2α is a powerful uterotonic agent, capable of inducing strong, rhythmic contractions of the myometrium.[15] This effect is dose-dependent and is a direct consequence of the elevated intracellular Ca2+ levels initiated by the PLC-IP3 pathway.[13] The increased Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. This contractile effect is fundamental to its clinical use in labor induction and the prevention of postpartum hemorrhage.[16][17]

Induction of Apoptosis

Beyond its contractile effects, PGF2α and its analogs are also implicated in programmed cell death, or apoptosis, within the female reproductive tract. While much of the initial research focused on PGF2α-induced apoptosis in the corpus luteum during luteolysis, evidence suggests a similar role in other uterine tissues. In the context of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus, selective blockade of the FP receptor has been shown to up-regulate the pro-apoptotic factor Bax and lead to a decline in lesion size.[11] This suggests that PGF2α signaling can influence cell survival and death in endometrial tissue.

The apoptotic cascade initiated by PGF2α involves the activation of caspases, a family of proteases that execute the apoptotic program. Key players in this process include initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).[6] The activation of these caspases leads to the cleavage of cellular proteins and the fragmentation of DNA, hallmarks of apoptosis.

Biological EffectPrimary Signaling PathwayKey Cellular OutcomeClinical Relevance
Myometrial Contraction Gαq -> PLC -> IP3 -> ↑ [Ca²⁺]iActin-myosin cross-bridgingLabor induction, postpartum hemorrhage control[2][3]
Apoptosis FasL/Fas, Bax/Bcl-2 ratioCaspase activation, DNA fragmentationEndometrial shedding, potential endometriosis treatment

Experimental Protocols for Investigating Uterine Tissue Responses

To rigorously study the effects of 16,16-dmPGF2α on uterine tissue, well-defined experimental protocols are essential. The following sections detail the methodologies for assessing myometrial contractility and apoptosis.

In Vitro Uterine Contractility Assay Using an Organ Bath

The isolated organ bath is a classic and robust technique for studying the contractility of smooth muscle tissues, including the myometrium. This ex vivo method allows for the direct measurement of tissue responses to pharmacological agents in a controlled environment.

  • Tissue Preparation:

    • Obtain fresh uterine tissue from a suitable animal model (e.g., rat, mouse) or human biopsies with appropriate ethical approval.

    • Immediately place the tissue in a cold, oxygenated physiological saline solution (e.g., Krebs-Henseleit solution).

    • Dissect the myometrium into longitudinal or circular strips of approximately 10 mm in length and 2 mm in width.

  • Mounting in the Organ Bath:

    • Mount each myometrial strip vertically in a temperature-controlled (37°C) organ bath chamber filled with physiological saline solution, continuously bubbled with 95% O2 and 5% CO2.

    • Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with regular washes every 15-20 minutes.

    • Assess the viability of the tissue by stimulating it with a high concentration of potassium chloride (KCl) or a known uterotonic agent like oxytocin.

  • Experimental Procedure:

    • Once stable spontaneous contractions are observed, or after a washout period following the viability check, add cumulative concentrations of 16,16-dmPGF2α to the organ bath.

    • Record the contractile activity for a set period at each concentration.

  • Data Analysis:

    • Analyze the recorded data for changes in the amplitude, frequency, and duration of contractions.

    • Calculate the area under the curve (AUC) to quantify the total contractile work.

    • Construct dose-response curves to determine the potency (EC50) and efficacy (Emax) of 16,16-dmPGF2α.

Organ_Bath_Workflow Workflow for In Vitro Uterine Contractility Assay A Tissue Collection (Uterine Horns) B Dissection of Myometrial Strips A->B C Mounting in Organ Bath B->C D Equilibration (60 min, 37°C) C->D E Viability Test (e.g., KCl) D->E F Cumulative Dosing (16,16-dmPGF2α) E->F G Data Acquisition (Force Transducer) F->G H Data Analysis (Amplitude, Frequency, AUC) G->H

Figure 2: Workflow for In Vitro Uterine Contractility Assay.

Detection of Apoptosis in Uterine Tissue

To investigate the pro-apoptotic effects of 16,16-dmPGF2α, standard techniques such as the TUNEL assay and caspase activation assays can be employed on uterine tissue sections or cultured uterine cells.

The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[5]

  • Tissue Preparation and Sectioning:

    • Fix uterine tissue in 4% paraformaldehyde, embed in paraffin, and cut 5 µm sections.

    • Deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol washes.

  • Permeabilization:

    • Incubate the sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to allow enzyme access to the nucleus.

  • Labeling:

    • Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • If using indirectly labeled nucleotides (e.g., Br-dUTP), incubate with a fluorescently labeled antibody (e.g., anti-BrdU-Alexa Fluor 488).[5]

    • Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging and Analysis:

    • Visualize the sections using a fluorescence microscope.

    • Quantify apoptosis by calculating the apoptotic index (the number of TUNEL-positive cells divided by the total number of cells).

Detecting the active form of caspase-3, a key executioner caspase, provides evidence of apoptosis induction.

  • Cell Culture and Treatment:

    • Culture primary uterine cells or a suitable uterine cell line.

    • Treat the cells with varying concentrations of 16,16-dmPGF2α for a specified time course.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Colorimetric Assay:

    • Incubate a specific amount of protein lysate with a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) in a 96-well plate.

    • Active caspase-3 in the lysate will cleave the substrate, releasing a chromophore (pNA).

    • Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Quantify caspase-3 activity based on the absorbance values and express it relative to the total protein concentration.

Conclusion and Future Directions

16,16-Dimethylprostaglandin F2α is a potent modulator of uterine function, exerting significant effects on both myometrial contractility and cellular apoptosis. Its actions are primarily mediated through the FP receptor and the subsequent activation of the PLC-IP3-Ca2+ signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of this prostaglandin analog in uterine physiology and pathophysiology.

Future research should aim to further delineate the non-canonical signaling pathways activated by 16,16-dmPGF2α in uterine tissue and explore the potential for developing more selective FP receptor modulators for therapeutic applications, such as in the treatment of endometriosis or uterine fibroids. A deeper understanding of the dual roles of this compound in contraction and apoptosis will undoubtedly pave the way for novel strategies in reproductive health and disease management.

References

  • Shynlova, O., Tsui, P., Jaffer, S., & Lye, S. J. (2006). Myometrial Apoptosis: Activation of the Caspase Cascade in the Pregnant Rat Myometrium at Midgestation. Biology of Reproduction, 74(5), 839–849. [Link]

  • Shynlova, O., Tsui, P., Jaffer, S., & Lye, S. J. (2006). Myometrial apoptosis: activation of the caspase cascade in the pregnant rat myometrium at midgestation. Biology of Reproduction, 74(5), 839-849. [Link]

  • Condon, J. C., Jeyasuria, P., Faust, J. M., & Mendelson, C. R. (2009). Progesterone-Regulated Caspase 3 Action in the Mouse May Play a Role in Uterine Quiescence During Pregnancy Through Fragmentation of Uterine Myocyte Contractile Proteins. Biology of Reproduction, 80(6), 1154–1162. [Link]

  • Ahmad, F., Brown, J. K., Calder, M., Akoum, A., & Jabbour, H. N. (2015). Selective modulation of the prostaglandin F2α pathway markedly impacts on endometriosis progression in a xenograft mouse model. Molecular Human Reproduction, 21(12), 925–936. [Link]

  • Shynlova, O., Tsui, P., Jaffer, S., & Lye, S. J. (2006). Myometrial Apoptosis: Activation of the Caspase Cascade in the Pregnant Rat Myometrium at Midgestation. Biology of Reproduction, 74(5), 839-849. [Link]

  • Sophie, L. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]

  • Narayanswami, S., & Roy, S. K. (2005). Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase. The Journal of biological chemistry, 280(7), 5438–5448. [Link]

  • Ahmad, F., Brown, J. K., Calder, M., Akoum, A., & Jabbour, H. N. (2015). Selective modulation of the prostaglandin F2α pathway markedly impacts on endometriosis progression in a xenograft mouse model. Molecular Human Reproduction, 21(12), 925-936. [Link]

  • Rekawiecki, R., Kowalik, K., Slonina, D., & Kotwica, J. (2019). Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL). BMC Veterinary Research, 15(1), 411. [Link]

  • Milne, S. A., & Jabbour, H. N. (2003). Prostaglandin (PG) F2alpha receptor expression and signaling in human endometrium: role of PGF2alpha in epithelial cell proliferation. The Journal of Clinical Endocrinology and Metabolism, 88(4), 1825–1832. [Link]

  • Wilson, C. A., & Nicoll, A. (2020). Apoptotic endometrial caspase-3 mediated phospholipase a2 activation, a critical component in programing uterine receptivity. bioRxiv. [Link]

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  • Tsutsumi, O., et al. (2018). Assessment of the Effects of Prostaglandins on Myometrial and Leiomyoma Cells in Vitro Through microRNA Profiling. In Vivo, 32(4), 789-795. [Link]

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  • Nakker, A., et al. (2010). Effects of a single administration of prostaglandin F2alpha, or a combination of prostaglandin F2alpha and prostaglandin E2, or placebo on fertility variables in dairy cows 3–5 weeks post partum, a randomized, double-blind clinical trial. BMC Veterinary Research, 6, 37. [Link]

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  • Milne, S. A., & Jabbour, H. N. (2003). Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation. The Journal of Clinical Endocrinology and Metabolism, 88(4), 1825-1832. [Link]

  • Burns, P. D., Graf, G. A., & Hayes, S. H. (1997). Cellular mechanisms by which oxytocin stimulates uterine PGF2 alpha synthesis in bovine endometrium: roles of phospholipases C and A2. The Journal of endocrinology, 153(1), 105-111. [Link]

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16,16-Dimethylprostaglandin F2alpha Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

16,16-Dimethylprostaglandin F2alpha (16,16-dmPGF2α) is a synthetic, chemically stable analog of the naturally occurring prostaglandin F2alpha (PGF2α). Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in a variety of physiological processes. Due to its resistance to metabolic degradation, 16,16-dmPGF2α exhibits a longer biological half-life compared to its endogenous counterpart, making it a valuable tool for studying PGF2α-mediated signaling and a component in therapeutic agents. This guide provides an in-depth exploration of the 16,16-dmPGF2α signaling pathway, its cellular and physiological consequences, and detailed methodologies for its investigation.

The primary target of 16,16-dmPGF2α is the Prostaglandin F Receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] The activation of the FP receptor by agonists like 16,16-dmPGF2α initiates a cascade of intracellular events that are central to processes such as smooth muscle contraction, luteolysis, and the regulation of intraocular pressure.[2][3] Understanding this pathway is therefore critical for drug development in reproductive health, ophthalmology, and cardiovascular disease.[2][4][5]

The Prostaglandin F Receptor (FP Receptor)

The FP receptor, encoded by the PTGFR gene, is a seven-transmembrane domain receptor. Upon binding of an agonist like PGF2α or its analogs, the receptor undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins.[2] While primarily coupled to the Gq/11 family of G-proteins, evidence suggests that the FP receptor can also interact with other G-proteins, such as G12/13 and potentially Gi, leading to a diversification of downstream signaling.[2][6] Two splice variants of the human FP receptor have been identified, designated as FP-A and FP-B, which may contribute to the diversity of cellular responses.[2][7]

Core Signaling Cascade: The Gq/11 Pathway

The canonical signaling pathway initiated by 16,16-dmPGF2α is mediated through the activation of the Gq/11 family of G-proteins.[2] This cascade is a well-established mechanism for many GPCRs and leads to an increase in intracellular calcium concentration.

1. Receptor Activation and G-Protein Coupling: The binding of 16,16-dmPGF2α to the FP receptor induces a conformational shift, which in turn catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gq/11 protein. This activation causes the dissociation of the Gαq/11 subunit from the Gβγ dimer.

2. Phospholipase C (PLC) Activation: The activated Gαq/11-GTP complex then binds to and activates Phospholipase C-beta (PLCβ).[8]

3. Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8]

4. Calcium Mobilization and Protein Kinase C (PKC) Activation:

  • IP3 and Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the opening of calcium channels, leading to a rapid release of stored Ca2+ from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration ([Ca2+]i).[7][8][9]

  • DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated [Ca2+]i, activates members of the Protein Kinase C (PKC) family.[7] Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, leading to a multitude of cellular responses, including smooth muscle contraction, gene expression changes, and cell proliferation.[10]

Visualization of the Core Gq/11 Signaling Pathway

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 16,16-dmPGF2α FP_Receptor FP Receptor Agonist->FP_Receptor Binds Gq Gq/11 (GDP-bound) FP_Receptor->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Co-activates Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Phosphorylates Substrates Calcium_Workflow cluster_prep Preparation cluster_assay Assay Execution (Plate Reader) cluster_analysis Data Analysis Plate_Cells 1. Plate Cells in 96-well plate Load_Dye 2. Load with Fluo-4 AM Plate_Cells->Load_Dye Wash_Cells 3. Wash to remove extracellular dye Load_Dye->Wash_Cells Baseline 4. Read Baseline Fluorescence Wash_Cells->Baseline Add_Agonist 5. Add 16,16-dmPGF2α Baseline->Add_Agonist Record_Signal 6. Record Fluorescence Signal over Time Add_Agonist->Record_Signal Normalize 7. Normalize Data (ΔF/F0) Record_Signal->Normalize Plot_Curve 8. Plot Dose-Response Curve Normalize->Plot_Curve Calculate_EC50 9. Calculate EC50 Plot_Curve->Calculate_EC50

Caption: Experimental workflow for a fluorescence-based calcium mobilization assay.

2. Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of PLC activity by quantifying the accumulation of inositol phosphates, the product of PIP2 hydrolysis.

Principle: Cells are typically pre-labeled with [³H]-myo-inositol, which is incorporated into membrane phosphoinositides. Following stimulation with 16,16-dmPGF2α, the cells are lysed, and the radiolabeled inositol phosphates are separated from other components by ion-exchange chromatography and quantified by scintillation counting.

Causality Behind Experimental Choices:

  • Lithium Chloride (LiCl): LiCl is included during the stimulation step because it inhibits inositol monophosphatases, the enzymes that degrade IP1. This leads to an accumulation of labeled IP1, which serves as a robust and easily measurable endpoint for the entire IP cascade.

  • [³H]-myo-inositol: This radiolabel is chosen for its specificity in being incorporated into the inositol-containing phospholipids that are the substrate for PLC.

3. RhoA Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound RhoA.

Principle: A Rho-GTP-binding protein is coated onto the wells of a microplate. Cell lysates are added to the wells, and any active RhoA-GTP in the lysate will bind to the coated protein. The bound active RhoA is then detected using a specific primary antibody and a secondary antibody conjugated to a detection enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.

Causality Behind Experimental Choices:

  • Rapid Lysis: Cells must be lysed quickly in a buffer containing protease inhibitors to "freeze" the GTP-bound state of RhoA, as GTPase activating proteins (GAPs) in the lysate can quickly lead to GTP hydrolysis and an underestimation of the active protein.

Conclusion and Future Directions

The this compound signaling pathway, primarily acting through the FP receptor, is a complex and multifaceted system. While the canonical Gq/11-PLC-Ca2+ axis is well-established, the contributions of accessory pathways like Rho/ROCK and MAPK are increasingly recognized as critical determinants of the ultimate physiological outcome. For researchers and drug development professionals, a thorough understanding of these interconnected pathways is essential for designing selective and effective therapeutics.

Future research should focus on several key areas:

  • Receptor Dimerization: Investigating the potential for FP receptor homo- and heterodimerization and how this affects ligand binding, G-protein coupling specificity, and downstream signaling.

  • Biased Agonism: Exploring the possibility of developing biased agonists that selectively activate one downstream pathway (e.g., Gq/11) over another (e.g., G12/13), which could lead to therapeutics with improved efficacy and reduced side effects.

  • Pathway Crosstalk: Further elucidating the points of convergence and divergence between the various signaling cascades activated by the FP receptor in different cell types and disease states.

By employing the robust methodologies outlined in this guide, the scientific community can continue to unravel the complexities of 16,16-dmPGF2α signaling, paving the way for novel therapeutic interventions.

References

  • Sales, K. J., Jabbour, H. N., & Boddy, S. C. (2008). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 285(1-2), 51-61. [Link]

  • Regan, J. W. (2009). PGF(2alpha) stimulates FP prostanoid receptor mediated crosstalk between Ras/Raf signaling and Tcf transcriptional activation. Biochemical and Biophysical Research Communications, 381(4), 625-9. [Link]

  • Pierce, K. L., Fujino, H., & Regan, J. W. (1999). Activation of FP prostanoid receptor isoforms leads to Rho-mediated changes in cell morphology and in the cell cytoskeleton. The Journal of biological chemistry, 274(50), 35944-9. [Link]

  • Keightley, M. C., Jabbour, H. N., & Sales, K. J. (2010). F-Prostaglandin receptor regulates endothelial cell function via fibroblast growth factor-2. Reproduction, 139(4), 759-769. [Link]

  • Sales, K. J., Battersby, S., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. [Link]

  • Wang, D., & DuBois, R. N. (2010). PGF2α receptor: a promising therapeutic target for cardiovascular disease. Frontiers in bioscience (Scholar edition), 2, 653-61. [Link]

  • Regan, J. W. (1999). Activation of FP Prostanoid Receptor Isoforms Leads to Rho-mediated Changes in Cell Morphology and in the Cell Cytoskeleton. Journal of Biological Chemistry, 274(50), 35944-35949. [Link]

  • Stüve, P., et al. (2020). G Protein-Coupled Receptors in Cerebrovascular Diseases: Signaling Mechanisms and Therapeutic Opportunities. International Journal of Molecular Sciences, 21(23), 9076. [Link]

  • Chen, Y., et al. (2014). Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis. PLoS ONE, 9(7), e104127. [Link]

  • Tsai, S. J., et al. (2001). Role of mitogen-activated protein kinase in prostaglandin f(2alpha) action in human granulosa-luteal cells. The Journal of Clinical Endocrinology & Metabolism, 86(7), 3298-304. [Link]

  • Mechanobiology Institute, National University of Singapore. (2024). What is the role of Rho GTPases in the regulation of focal adhesion assembly?. Mechanobiology Institute. [Link]

  • Woodward, D. F., et al. (2008). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British journal of pharmacology, 154(7), 1431-42. [Link]

  • Medeiros, R., & Medeiros, V. (2021). Optical regulation of endogenous RhoA reveals selection of cellular responses by signal amplitude. bioRxiv. [Link]

  • Medhamurthy, R., et al. (2003). Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase. Endocrinology, 144(10), 4545-55. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5410. [Link]

  • Fujino, H., & Regan, J. W. (2004). Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor. The Journal of biological chemistry, 279(40), 41604-9. [Link]

  • Lahav, M., & Amsterdam, A. (1986). Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. Molecular and cellular endocrinology, 48(2-3), 97-104. [Link]

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An In-depth Technical Guide to 16,16-Dimethylprostaglandin F2α and Its Role in Luteolysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the secretion of progesterone.[1][2] In the absence of pregnancy, the CL undergoes a controlled regression, termed luteolysis, to allow for the initiation of a new reproductive cycle.[1][3] Prostaglandin F2α (PGF2α) is the principal physiological luteolysin in many species.[4][5][6] This guide provides a comprehensive technical overview of 16,16-Dimethylprostaglandin F2α (dmPGF2α), a potent and metabolically stable synthetic analog of PGF2α. We will explore its molecular characteristics, delve into the intricate signaling cascades it triggers to induce luteolysis, present detailed experimental protocols for its study, and discuss its applications in research and veterinary medicine. This document is intended for researchers, scientists, and drug development professionals engaged in reproductive biology and pharmacology.

Section 1: Molecular Profile of 16,16-Dimethylprostaglandin F2α

Chemical Structure and Synthetic Advantage

16,16-Dimethylprostaglandin F2α is a synthetic analog of the naturally occurring PGF2α.[7][8] Its structure is characterized by the addition of two methyl groups at the C-16 position of the PGF2α backbone.

  • Chemical Formula: C₂₂H₃₈O₅[7]

  • Molecular Weight: 382.5 g/mol [7]

  • CAS Number: 39746-23-1[7]

The primary purpose of this dimethyl modification is to confer metabolic stability. Native PGF2α is rapidly metabolized and inactivated in circulation, primarily through oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The methyl groups at the C-16 position sterically hinder this enzymatic action, significantly prolonging the molecule's biological half-life and enhancing its potency compared to the parent compound, dinoprost (natural PGF2α).[9] This increased stability is a critical attribute for its use as a reliable pharmacological tool to induce luteolysis.[9]

Pharmacokinetics and Potency

The enhanced stability of dmPGF2α and other analogs like cloprostenol translates to a longer duration of action following administration.[10] While natural prostaglandins are metabolized rapidly, synthetic analogs are developed specifically to resist this inactivation.[9] This allows for more sustained receptor activation and a more robust and predictable luteolytic response, which is crucial for applications such as estrus synchronization in livestock. The potency of dmPGF2α is comparable to that of PGF2α in terms of receptor binding.[8]

Section 2: The Physiology of Luteolysis

Luteolysis is a complex, two-stage process involving the cessation of progesterone production (functional luteolysis) followed by the physical degradation and resorption of the CL tissue (structural luteolysis).[4][5][11]

  • Functional Luteolysis: This initial phase is characterized by a rapid decline in progesterone secretion.[6] This is a critical event, as progesterone is the hormone that maintains the uterus in a state receptive to pregnancy.[1] The drop in progesterone removes this support, allowing a new follicular phase to begin.[3]

  • Structural Luteolysis: Following the functional decline, the CL undergoes programmed cell death (apoptosis) and tissue remodeling.[11][12] This involves the breakdown of the cellular and vascular architecture of the gland, which eventually becomes a non-functional scar tissue known as the corpus albicans.[12] This process involves immune cell infiltration and activation of various cell death pathways, including apoptosis, autophagy, and necroptosis.[6][11][12]

In many non-primate mammals, luteolysis is initiated by pulses of PGF2α released from the uterus in the late luteal phase.[3][5] This uterine PGF2α travels to the ovary to act on the CL.[13]

Section 3: Mechanism of Action: dmPGF2α-Induced Luteolysis

dmPGF2α induces luteolysis by mimicking the action of endogenous PGF2α. It binds to and activates the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the plasma membrane of luteal cells.[2][13]

Receptor Binding and Downstream Signaling

The binding of dmPGF2α to the FP receptor initiates a cascade of intracellular events:

  • Gq Protein Activation: The activated FP receptor couples to the Gq alpha subunit of its associated heterotrimeric G protein.

  • Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[14][15]

  • Protein Kinase C (PKC) Activation: The elevated intracellular Ca²⁺ levels, along with DAG, synergistically activate Protein Kinase C (PKC).[2][14]

This signaling cascade is the central pathway through which PGF2α and its analogs exert their effects on the corpus luteum.

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effects Downstream Luteolytic Effects PGF dmPGF2α FP_receptor FP Receptor (GPCR) PGF->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG Hydrolyzes PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca²⁺]i ER->Ca Releases Ca->PKC Activates ET1 ↑ Endothelin-1 (ET-1) Production PKC->ET1 Phosphorylates Targets Leading to P4_inhibit Inhibition of Progesterone Synthesis PKC->P4_inhibit Phosphorylates Targets Leading to Apoptosis ↑ Pro-apoptotic Gene Expression PKC->Apoptosis Phosphorylates Targets Leading to Vasoconstriction Vasoconstriction (Reduced Blood Flow) ET1->Vasoconstriction

Caption: dmPGF2α signaling cascade in luteal cells.

Cellular and Physiological Consequences

The activation of the PLC/PKC pathway leads to several key anti-steroidogenic and pro-apoptotic effects:

  • Inhibition of Progesterone Synthesis: PGF2α signaling interferes with luteinizing hormone (LH) support for the CL.[10][16] It can inhibit agonist-stimulated progesterone production at a step beyond cAMP accumulation and leads to a decrease in the expression of key steroidogenic enzymes.[17][18][19]

  • Vasoconstriction and Ischemia: PGF2α stimulates luteal cells to produce and release the potent vasoconstrictor, endothelin-1 (ET-1).[12][20] ET-1 acts on the luteal vasculature to reduce blood flow, leading to hypoxia and nutrient deprivation, which further compromises progesterone synthesis and cell viability.[21]

  • Induction of Apoptosis: The signaling cascade activates programmed cell death pathways. This includes upregulating pro-apoptotic genes (like Bax) and downregulating anti-apoptotic genes (like Bcl-2), tipping the cellular balance towards apoptosis.[5][11] It also involves the activation of caspase enzymes, which are the executioners of apoptosis.[11]

  • Immune System Involvement: PGF2α promotes the influx of immune cells and the production of cytokines like Tumor Necrosis Factor-alpha (TNFα), which contribute to the inflammatory environment and cell death during structural luteolysis.[4][12]

Section 4: Experimental Protocols for Studying Luteolysis

Investigating the luteolytic effects of dmPGF2α requires robust in vitro and in vivo models. The choice of model depends on the specific research question, from elucidating molecular mechanisms to testing estrus synchronization protocols.

In Vitro Model: Luteal Cell Culture

Cultured luteal cells provide a controlled environment to study the direct effects of dmPGF2α on cell signaling, steroidogenesis, and viability, independent of systemic factors like blood flow.[17][19]

Protocol: Isolation and Culture of Bovine Luteal Cells

  • Tissue Collection: Aseptically collect corpora lutea from bovine ovaries within 20 minutes of slaughter, specifically from the mid-luteal phase (Days 8-12 post-estrus), when the CL is most responsive to PGF2α.[5] Transport ovaries on ice in a collection medium (e.g., PBS with antibiotics).

  • Dissociation: Mince the CL tissue into small fragments (~1 mm³). Digest the tissue in a dissociation buffer (e.g., DMEM/F12 with 0.2% collagenase and 0.02% DNase I) for 60-90 minutes at 37°C with gentle agitation.

  • Cell Filtration and Purification: Filter the cell suspension through sterile nylon mesh (e.g., 100 µm) to remove undigested tissue. Luteal cells can be further purified from red blood cells using a density gradient (e.g., Ficoll-Paque) or by differential plating.

  • Cell Plating: Count viable cells using a hemocytometer and trypan blue exclusion. Plate cells at a density of 2 x 10⁵ viable cells/well in 24-well plates in a serum-free culture medium supplemented with insulin, transferrin, and selenium.

  • Treatment: After allowing cells to attach and stabilize for 24-48 hours, replace the medium with fresh medium containing dmPGF2α at desired concentrations (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle control.

  • Analysis:

    • Progesterone: Collect culture medium at various time points (e.g., 6, 12, 24 hours) and measure progesterone concentration using ELISA or RIA.

    • Cell Viability: Assess viability using assays like MTT or LDH release.

    • Gene/Protein Expression: Lyse cells to extract RNA or protein for analysis by qPCR (e.g., for STAR, CYP11A1, CASP3) or Western blot (e.g., for phosphorylated PKC, cleaved caspase-3).

In Vivo Model: PGF2α-Induced Luteolysis in Ruminants

Animal models are essential for understanding the integrated physiological response to dmPGF2α, including effects on the hypothalamic-pituitary-ovarian axis and luteal blood flow.[22] The ovine (sheep) and bovine (cow) models are widely used due to their well-characterized reproductive cycles.[22]

Protocol: Induction and Monitoring of Luteolysis in Dairy Heifers

  • Animal Selection and Synchronization: Select healthy, cycling dairy heifers. Presynchronize the estrous cycle (e.g., using a GnRH-based protocol) to ensure all animals have a mature, functional CL on the day of treatment.[23][24]

  • Treatment Administration: On Day 7-10 post-estrus, administer a luteolytic dose of dmPGF2α or another PGF2α analog (e.g., 500 µg cloprostenol, a common analog) via intramuscular injection.[23][24] A control group should receive a saline injection.

  • Monitoring Functional Luteolysis:

    • Blood Sampling: Collect blood samples via jugular venipuncture at time 0 (immediately before injection) and at frequent intervals post-injection (e.g., 1, 4, 8, 12, 24, 48, 72 hours).

    • Progesterone Assay: Separate serum or plasma and measure progesterone concentrations. Successful functional luteolysis is defined as a drop in progesterone to <1 ng/mL within 48-72 hours.

  • Monitoring Structural Luteolysis:

    • Transrectal Ultrasonography: Perform daily ultrasound examinations to measure the diameter and area of the CL. Structural regression is characterized by a significant decrease in CL size. Color-Doppler ultrasound can be used to assess changes in luteal blood flow.

  • Estrus Detection: Monitor animals for signs of estrus (e.g., standing to be mounted, increased activity) which typically occurs 2-5 days after successful luteolysis. Automated activity monitors can provide objective data.[24]

InVivo_Workflow A Animal Selection & Synchronization (e.g., GnRH protocol) B Day 7-10 Post-Estrus: Treatment Administration A->B C1 Control Group (Saline Injection) B->C1 C2 Treatment Group (dmPGF2α Injection) B->C2 D Monitoring & Data Collection E1 Blood Sampling (0-72h) for Progesterone Assay D->E1 E2 Transrectal Ultrasonography (Daily) for CL Size & Blood Flow D->E2 E3 Estrus Detection (Visual / Automated) D->E3 F Data Analysis E1->F E2->F E3->F G Compare Progesterone Profiles, CL Regression Rates, and Estrus Onset Between Groups F->G

Caption: Experimental workflow for an in vivo luteolysis study.

Section 5: Applications and Comparative Data

The primary application of dmPGF2α and other stable PGF2α analogs is in the veterinary field for the management of reproduction in livestock.[13][25] Key uses include:

  • Estrus Synchronization: By inducing luteolysis on a specific day, a group of animals can be brought into estrus (heat) at the same time, facilitating timed artificial insemination (TAI) and improving herd management efficiency.[26]

  • Treatment of Uterine Conditions: PGF2α is used to treat uterine infections like pyometra, as it causes uterine contractions that help expel pus and debris.[13]

  • Induction of Parturition or Abortion: At appropriate doses and gestational stages, PGF2α analogs can be used to induce birth or terminate unwanted pregnancies.[13]

Comparative Efficacy of PGF2α Analogs

Different synthetic analogs of PGF2α are available for veterinary use. Their efficacy can be compared based on their ability to induce complete luteolysis and the subsequent pregnancy rates following timed AI.

Compound Type Common Dose (Bovine) Key Characteristics Reference
Dinoprost Natural PGF2α25 mgRapidly metabolized; requires precise timing for efficacy.[27]
Cloprostenol Synthetic Analog500 µgMore potent and longer-acting than dinoprost due to structural modifications resisting metabolism. Widely used in synchronization protocols.[24]
Luprostiol Synthetic Analog15 mgAnother potent, long-acting analog used for luteolysis and estrus synchronization.[28]
16,16-dmPGF2α Synthetic AnalogN/A (Primarily Research)Highly stable and potent; serves as a valuable tool for mechanistic studies due to its prolonged action.[7][8]

Note: Doses are typical examples and may vary by specific product and protocol.

Conclusion

16,16-Dimethylprostaglandin F2α is a powerful pharmacological tool that has been instrumental in advancing our understanding of luteolysis. Its enhanced metabolic stability provides a distinct advantage over native PGF2α for both research and clinical applications. By activating the FP receptor, dmPGF2α initiates a well-defined signaling cascade that culminates in the cessation of progesterone production, vascular degradation, and apoptotic cell death within the corpus luteum. The experimental models and protocols detailed herein provide a framework for scientists to further investigate the nuanced control of reproductive cycles, paving the way for improved fertility treatments and herd management strategies.

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  • Luo, W., Guan, X., Yang, Z., He, Y., Li, C., Deng, Y., & Li, F. (2020). Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy. Frontiers in Cell and Developmental Biology, 8. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to 16,16-Dimethylprostaglandin F2α: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethylprostaglandin F2α (16,16-dmPGF2α) is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). Its structure has been modified by the addition of two methyl groups at the C-16 position, a key alteration that significantly enhances its metabolic stability by sterically hindering the enzymatic oxidation of the 15-hydroxyl group, a primary route of prostaglandin inactivation. This modification prolongs its biological half-life while retaining a high affinity for the prostaglandin F2α receptor (FP receptor). Consequently, 16,16-dmPGF2α exhibits potent and sustained biological effects, making it a valuable tool in pharmacological research and a potential therapeutic agent. This guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, mechanism of action, and analytical characterization of 16,16-dmPGF2α, along with a detailed experimental protocol for assessing its biological activity in vitro.

Chemical Structure and Physicochemical Properties

16,16-Dimethylprostaglandin F2α is a C22-containing eicosanoid derivative with the chemical formula C₂₂H₃₈O₅ and a molecular weight of 382.5 g/mol .[1] Its structure is based on the prostanoic acid skeleton, characterized by a cyclopentane ring and two aliphatic side chains.

The key structural features of 16,16-dmPGF2α are:

  • Prostanoic Acid Core: A 20-carbon carboxylic acid backbone, with a five-membered ring formed between carbons 8 and 12.

  • α-Chain: A seven-carbon carboxylic acid chain attached to C-8 of the cyclopentane ring. It contains a cis double bond between C-5 and C-6.

  • ω-Chain: An eight-carbon alkyl chain attached to C-12 of the cyclopentane ring. It features a trans double bond between C-13 and C-14 and a hydroxyl group at C-15.

  • Cyclopentane Ring Substituents: Hydroxyl groups are present at C-9 and C-11 in the α-configuration.

  • 16,16-Dimethyl Group: The defining feature of this analog is the presence of two methyl groups at the C-16 position, which sterically shields the C-15 hydroxyl group from enzymatic oxidation.[2]

The stereochemistry of the chiral centers is crucial for its biological activity and is identical to that of natural PGF2α: 9α, 11α, and 15S.

Physicochemical Properties of 16,16-Dimethylprostaglandin F2α

PropertyValueReference
Molecular Formula C₂₂H₃₈O₅[1]
Molecular Weight 382.5 g/mol [1]
CAS Number 39746-23-1[1]
Appearance White to off-white solid
Melting Point Data not readily available
pKa Data not readily available
Specific Rotation Data not readily available
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.

Synthesis and Manufacturing

The total synthesis of prostaglandins is a complex, multi-step process that has been elegantly addressed by several research groups, most notably by E.J. Corey, for which he was awarded the Nobel Prize in Chemistry in 1990. The synthesis of 16,16-dmPGF2α is typically achieved through a modification of the established synthetic routes for PGF2α.

A common strategy involves the construction of a key intermediate, often a protected Corey lactone, which contains the cyclopentane ring with the correct stereochemistry. The α- and ω-chains are then introduced sequentially. The introduction of the 16,16-dimethyl moiety is a critical step. One synthetic approach involves the use of a phosphonate reagent containing the 16,16-dimethyl-substituted ω-chain in a Horner-Wadsworth-Emmons reaction to form the C13-C14 double bond.

Illustrative Synthetic Approach (Conceptual):

  • Corey Lactone Formation: Stereocontrolled synthesis of a bicyclic lactone intermediate, which serves as the foundation for the cyclopentane ring of the prostaglandin.[2][3]

  • α-Chain Introduction: Attachment of the seven-carbon α-chain to the Corey lactone intermediate.

  • ω-Chain Precursor Synthesis: Synthesis of a phosphonate or other suitable precursor for the ω-chain that incorporates the 16,16-dimethyl functionality.

  • ω-Chain Coupling: Reaction of the ω-chain precursor with the modified Corey lactone to form the complete carbon skeleton of 16,16-dmPGF2α.

  • Functional Group Manipulations and Deprotection: A series of reactions to introduce the necessary hydroxyl groups and deprotect any protecting groups used during the synthesis to yield the final product.

The purification of 16,16-dmPGF2α is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Mechanism of Action and Biological Activity

16,16-Dimethylprostaglandin F2α exerts its biological effects by acting as a potent and selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[4] The binding of 16,16-dmPGF2α to the FP receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Signaling Pathway of 16,16-Dimethylprostaglandin F2α:

16,16-dmPGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 16,16-dmPGF2a 16,16-Dimethyl- PGF2α FP_Receptor FP Receptor (GPCR) 16,16-dmPGF2a->FP_Receptor Binding Gq_protein Gq Protein FP_Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Direct Effects PKC->Cellular_Response Phosphorylation of target proteins

Caption: Signaling pathway of 16,16-Dimethylprostaglandin F2α via the FP receptor.

The primary signaling cascade involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC). These signaling events culminate in various cellular responses, most notably the contraction of smooth muscle cells.

The primary biological activities of 16,16-dmPGF2α include:

  • Uterine Contraction: It is a potent stimulator of uterine smooth muscle contraction and is used in veterinary medicine for the induction of labor and termination of pregnancy.

  • Luteolysis: It induces the regression of the corpus luteum, leading to a decline in progesterone production.

  • Bronchoconstriction: It can cause the contraction of bronchial smooth muscle.

  • Vasoconstriction: It can constrict blood vessels in certain vascular beds.

Structural Elucidation and Characterization

The definitive identification and characterization of 16,16-dmPGF2α rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of all the hydrogen atoms in the molecule. Key signals include those for the vinyl protons of the two double bonds, the protons of the cyclopentane ring, the carbinol protons of the hydroxyl groups, and the characteristic signal for the two methyl groups at C-16.[5]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The signals for the carboxyl carbon, the olefinic carbons, the carbons of the cyclopentane ring, and the carbons bearing the hydroxyl groups are particularly informative.[6]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and to obtain structural information through fragmentation analysis. Under electrospray ionization (ESI) conditions, 16,16-dmPGF2α typically forms a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) of this ion reveals characteristic fragmentation patterns, including losses of water and cleavages of the side chains, which can be used to confirm the structure.[3][7]

Infrared (IR) Spectroscopy:

The IR spectrum of 16,16-dmPGF2α would show characteristic absorption bands for the hydroxyl (O-H) stretching, the carboxylic acid (C=O and O-H) stretching, and the carbon-carbon double bond (C=C) stretching vibrations.

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial tool for assessing the purity of 16,16-dmPGF2α and for its quantification in various matrices. A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[8]

Stability and Storage

Prostaglandins, in general, are susceptible to degradation through various pathways, including hydrolysis, oxidation, and isomerization.[9] The 16,16-dimethyl substitution in 16,16-dmPGF2α significantly enhances its resistance to metabolic degradation in vivo. However, for in vitro use and long-term storage, it is essential to consider its chemical stability.

Recommended Storage Conditions:

16,16-Dimethylprostaglandin F2α is typically supplied as a solid or in an organic solvent. For long-term storage, it is recommended to store the compound at -20°C or below in a tightly sealed container, protected from light and moisture.

Forced Degradation Studies:

To establish the intrinsic stability of 16,16-dmPGF2α and to develop stability-indicating analytical methods, forced degradation studies are performed.[10] These studies involve subjecting the compound to harsh conditions to accelerate its degradation. Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

  • Oxidation: Exposure to oxidizing agents such as hydrogen peroxide.

  • Thermal Degradation: Heating the solid compound or a solution at high temperatures.

  • Photodegradation: Exposing the compound to UV and visible light.

The degradation products formed under these conditions are then identified and characterized to understand the degradation pathways.

Experimental Protocol: In Vitro Smooth Muscle Contraction Assay

This protocol describes a method for evaluating the contractile effect of 16,16-dmPGF2α on an isolated smooth muscle preparation, such as the guinea pig ileum.

Materials and Reagents:

  • Guinea pig

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

  • 16,16-Dimethylprostaglandin F2α stock solution (e.g., 1 mg/mL in ethanol)

  • Organ bath system with a force transducer and data acquisition software

  • Carbogen gas (95% O₂ / 5% CO₂)

Experimental Workflow:

Smooth_Muscle_Contraction_Assay_Workflow Tissue_Isolation 1. Isolate Guinea Pig Ileum Preparation 2. Prepare Ileum Segment Tissue_Isolation->Preparation Mounting 3. Mount in Organ Bath Preparation->Mounting Equilibration 4. Equilibrate under Tension Mounting->Equilibration Dose_Response 5. Cumulative Addition of 16,16-dmPGF2α Equilibration->Dose_Response Data_Acquisition 6. Record Contractile Responses Dose_Response->Data_Acquisition Analysis 7. Analyze Dose-Response Curve Data_Acquisition->Analysis

Caption: Workflow for the in vitro smooth muscle contraction assay.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing pre-warmed (37°C) and carbogen-aerated Tyrode's solution.

    • Carefully remove the mesenteric attachments and cut the ileum into segments of approximately 2-3 cm in length.

  • Mounting the Tissue:

    • Tie one end of the ileum segment to a tissue holder and the other end to a force transducer using surgical silk.

    • Mount the tissue in an organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen.

    • Apply an initial tension of approximately 1 gram to the tissue.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Tyrode's solution every 15 minutes.

    • During equilibration, the tissue will undergo spontaneous relaxation and stretching. Adjust the tension as needed to maintain a stable baseline.

  • Dose-Response Curve Generation:

    • Prepare a series of dilutions of the 16,16-dmPGF2α stock solution in Tyrode's solution to obtain the desired final concentrations in the organ bath.

    • Once a stable baseline is achieved, add the lowest concentration of 16,16-dmPGF2α to the organ bath and record the contractile response until it reaches a plateau.

    • Without washing, add the next higher concentration of the agonist to the bath. This cumulative addition method is efficient for generating a dose-response curve.[11]

    • Continue this process until the maximum contractile response is achieved.

  • Data Analysis:

    • Measure the amplitude of the contraction at each concentration of 16,16-dmPGF2α.

    • Express the responses as a percentage of the maximum contraction obtained.

    • Plot the percentage of maximum response against the logarithm of the agonist concentration to generate a dose-response curve.

    • From the dose-response curve, determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

16,16-Dimethylprostaglandin F2α is a potent and metabolically stable analog of PGF2α that serves as a valuable tool for researchers in pharmacology, physiology, and drug development. Its well-defined chemical structure and mechanism of action, coupled with its enhanced stability, make it a reliable agent for studying the roles of the FP receptor in various physiological and pathophysiological processes. This guide has provided a comprehensive overview of its key characteristics and a practical protocol for its biological evaluation, which should serve as a valuable resource for scientists working with this important compound.

References

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  • Hayashi, M., et al. (1973). The synthesis of 16(R)- or 16(S)-methylprostaglandins. The Journal of Organic Chemistry, 38(6), 1250-1251.
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16,16-Dimethylprostaglandin F2alpha receptor binding characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Receptor Binding Characteristics of 16,16-Dimethylprostaglandin F2α

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the binding of 16,16-Dimethylprostaglandin F2α (16,16-dmPGF2α) to its cognate receptor, the prostaglandin F2α receptor (FP receptor). Prostaglandin F2α (PGF2α) is a critical lipid mediator involved in a myriad of physiological and pathological processes, and its synthetic analogs are of significant interest in pharmacology and drug development.[1] 16,16-dmPGF2α is a potent and more stable analog of PGF2α.[2] A thorough understanding of its receptor binding profile is paramount for its application as a research tool and for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the detailed characterization of the binding of 16,16-dmPGF2α to the FP receptor.

Introduction to Prostaglandin F2α and its Analog, 16,16-dmPGF2α

Prostaglandin F2α (PGF2α) is a naturally occurring prostanoid synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts a wide range of biological effects, most notably the induction of smooth muscle contraction, and plays a pivotal role in female reproductive physiology, including luteolysis and parturition.[1] The therapeutic and research applications of PGF2α are often limited by its rapid in vivo metabolism. This has led to the development of synthetic analogs with improved stability and potency.

16,16-Dimethylprostaglandin F2α (16,16-dmPGF2α) is a synthetic analog of PGF2α characterized by the presence of two methyl groups at the C-16 position. This structural modification confers resistance to metabolic inactivation, resulting in a more prolonged duration of action. 16,16-dmPGF2α is recognized as a potent agonist of the FP receptor, exhibiting a binding potency similar to that of the endogenous ligand, PGF2α.[2] This guide will delineate the experimental approaches to quantitatively determine the binding affinity and selectivity of 16,16-dmPGF2α for the FP receptor.

The Prostaglandin F2α (FP) Receptor: A Key Therapeutic Target

The biological effects of PGF2α and its analogs are mediated through the prostaglandin F2α receptor, commonly known as the FP receptor. The FP receptor is a member of the G protein-coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane proteins that are major targets for a wide array of pharmaceuticals.[1]

2.1. Signaling Pathway

The FP receptor primarily couples to the Gq class of heterotrimeric G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq subunit then dissociates from the βγ-subunits and stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to the ultimate physiological response, such as smooth muscle contraction.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 16_16_dmPGF2a 16,16-dmPGF2α FP_receptor FP Receptor (GPCR) 16_16_dmPGF2a->FP_receptor Binds G_protein Gq Protein (α, β, γ) FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates targets

FP Receptor Signaling Pathway

Methodologies for Characterizing 16,16-dmPGF2α Receptor Binding

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[3] These assays are highly sensitive and allow for the determination of key binding parameters, including the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) for unlabeled ligands.

3.1. Preparation of FP Receptor-Containing Membranes

A high-quality source of the FP receptor is essential for reliable binding data. This is typically achieved by using cell lines that endogenously express the receptor or have been engineered to overexpress it.

Step-by-Step Protocol for Membrane Preparation:

  • Cell Culture: Culture cells expressing the human FP receptor (e.g., HEK293 cells stably transfected with the FP receptor) to confluency.

  • Cell Harvesting: Gently scrape the cells in ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron to ensure complete cell lysis.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the ultracentrifugation step to wash the membranes.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method such as the Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use.

3.2. Saturation Binding Assay: Determining Kd and Bmax

A saturation binding assay is performed to determine the affinity (Kd) of a radiolabeled ligand for the receptor and the total number of binding sites (Bmax) in the membrane preparation. In the context of the FP receptor, a commonly used radioligand is [3H]-PGF2α.

Saturation_Binding_Workflow cluster_preparation Experiment Setup cluster_incubation Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes FP Receptor Membranes Total_Binding Total Binding Tubes: Membranes + [³H]-PGF2α Membranes->Total_Binding NSB Nonspecific Binding Tubes: Membranes + [³H]-PGF2α + Excess Unlabeled PGF2α Membranes->NSB Radioligand [³H]-PGF2α (Increasing Concentrations) Radioligand->Total_Binding Radioligand->NSB Cold_Ligand Unlabeled PGF2α (Excess) Cold_Ligand->NSB Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Total_Binding->Filtration NSB->Filtration Counting Scintillation Counting (Quantifies radioactivity) Filtration->Counting Specific_Binding Specific Binding = Total - Nonspecific Counting->Specific_Binding Plotting Plot Specific Binding vs. [³H]-PGF2α Concentration Specific_Binding->Plotting Analysis Non-linear Regression (One-site binding model) Plotting->Analysis Results Determine Kd and Bmax Analysis->Results

Saturation Binding Assay Workflow

Step-by-Step Protocol for Saturation Binding Assay:

  • Assay Setup: Prepare a series of dilutions of the radioligand ([3H]-PGF2α) in assay buffer. For each concentration, set up triplicate tubes for total binding and triplicate tubes for non-specific binding (NSB).

  • Total Binding: To the total binding tubes, add a fixed amount of membrane protein (e.g., 50 µg) and the corresponding concentration of [3H]-PGF2α.

  • Nonspecific Binding: To the NSB tubes, add the same amount of membrane protein, the same concentration of [3H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM) to saturate all specific binding sites.

  • Incubation: Incubate all tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB from the total binding at each radioligand concentration. Plot the specific binding as a function of the radioligand concentration and analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

ParameterDescriptionTypical Value for [3H]-PGF2α at FP Receptor
Kd Equilibrium Dissociation Constant: The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.1-10 nM
Bmax Maximum Receptor Density: The total number of binding sites in the tissue or cell preparation, typically expressed as fmol/mg protein or pmol/mg protein.Varies depending on cell type and expression level

3.3. Competitive Binding Assay: Determining the Ki of 16,16-dmPGF2α

A competitive binding assay is used to determine the affinity of an unlabeled compound (the "competitor," in this case, 16,16-dmPGF2α) by measuring its ability to displace a radiolabeled ligand of known affinity from the receptor.

Competitive_Binding_Principle cluster_components Assay Components cluster_reaction Binding Equilibrium FP_receptor FP Receptor Binding_State_1 High Radioligand Binding (Low Competitor) FP_receptor->Binding_State_1 Binding_State_2 Low Radioligand Binding (High Competitor) FP_receptor->Binding_State_2 Radioligand [³H]-PGF2α (Fixed Concentration) Radioligand->Binding_State_1 Radioligand->Binding_State_2 Competitor 16,16-dmPGF2α (Increasing Concentrations) Competitor->Binding_State_2 Displaces Radioligand Binding_State_1->Binding_State_2 With increasing [16,16-dmPGF2α]

Principle of Competitive Binding

Step-by-Step Protocol for Competitive Binding Assay:

  • Assay Setup: Prepare a series of dilutions of the unlabeled competitor (16,16-dmPGF2α) in assay buffer.

  • Incubation Mixture: In triplicate tubes, add a fixed amount of membrane protein, a fixed concentration of [3H]-PGF2α (typically at or below its Kd value), and the varying concentrations of 16,16-dmPGF2α.

  • Controls: Include tubes for total binding (no competitor) and nonspecific binding (with excess unlabeled PGF2α).

  • Incubation, Termination, and Quantification: Follow the same procedures as described for the saturation binding assay (steps 4-7).

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of 16,16-dmPGF2α. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

  • Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant (determined from the saturation binding assay).

3.4. Selectivity Profile of 16,16-dmPGF2α

To fully characterize 16,16-dmPGF2α, its binding affinity should be determined not only for the FP receptor but also for other prostanoid receptors (e.g., EP1-4, DP, IP, TP). This is achieved by performing competitive binding assays using membranes from cells expressing each of these receptors and their respective selective radioligands. The resulting Ki values provide a quantitative measure of the compound's selectivity.

ReceptorRadioligandIllustrative Ki (nM) for 16,16-dmPGF2αSelectivity vs. FP
FP [3H]-PGF2α ~5 -
EP1[3H]-PGE2>1000>200-fold
EP2[3H]-PGE2>1000>200-fold
EP3[3H]-PGE2~500~100-fold
EP4[3H]-PGE2>1000>200-fold
DP[3H]-PGD2>1000>200-fold
IP[3H]-Iloprost>1000>200-fold
TP[3H]-SQ29548>1000>200-fold
Note: The Ki values presented are illustrative, based on the known high selectivity of PGF2α analogs for the FP receptor. Actual experimental determination is required for precise values.

Conclusion

The characterization of the receptor binding properties of synthetic prostaglandin analogs like 16,16-dmPGF2α is a fundamental step in their evaluation as pharmacological tools or therapeutic agents. The methodologies outlined in this guide, including membrane preparation, saturation binding assays, and competitive binding assays, provide a robust framework for determining the affinity (Kd and Ki) and selectivity of such compounds. A comprehensive understanding of the interaction of 16,16-dmPGF2α with the FP receptor and other prostanoid receptors is essential for interpreting its biological effects and for the rational design of future drugs targeting the prostanoid signaling system.

References

  • Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. Available at: [Link].

  • Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Journal of Ocular Pharmacology. Available at: [Link].

  • Prostaglandin F receptor. Wikipedia. Available at: [Link].

  • The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link].

  • Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology. Available at: [Link].

  • Pharmacology of [3H]prostaglandin E1/[3H]prostaglandin E2 and [3H]prostaglandin F2alpha binding to EP3 and FP prostaglandin receptor binding sites in bovine corpus luteum: characterization and correlation with functional data. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link].

  • Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology. Available at: [Link].

  • Effects of PGF2alpha on human melanocytes and regulation of the FP receptor by ultraviolet radiation. Experimental Cell Research. Available at: [Link].

  • Compounds targeting multiple prostanoid receptors. OA Text. Available at: [Link].

  • Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications. Available at: [Link].

  • PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. Available at: [Link].

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An In-Depth Technical Guide to the Physiological Functions of 16,16-Dimethylprostaglandin F2α

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Structurally Enhanced Prostanoid

Prostaglandin F2α (PGF2α) is a naturally occurring eicosanoid that plays a pivotal role in a myriad of physiological processes, most notably in the female reproductive system where it governs uterine contractions and luteolysis.[1] However, the therapeutic application of native PGF2α is often hampered by its rapid metabolism, leading to a short biological half-life. To overcome this limitation, synthetic analogs have been developed, among which 16,16-Dimethylprostaglandin F2α stands out as a potent and metabolically stable derivative.[2] The introduction of two methyl groups at the C-16 position sterically hinders the enzymatic oxidation of the 15-hydroxyl group, a key step in the inactivation of prostaglandins. This structural modification results in a compound with a prolonged duration of action, making it a valuable tool for both research and potential therapeutic interventions.

This technical guide provides a comprehensive overview of the physiological functions of 16,16-Dimethylprostaglandin F2α, delving into its mechanism of action, effects on various organ systems, and detailed protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this potent synthetic prostanoid.

Molecular Mechanism of Action: Receptor Binding and Signal Transduction

16,16-Dimethylprostaglandin F2α, much like its endogenous counterpart, exerts its biological effects primarily through the activation of the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[3] The binding of 16,16-Dimethylprostaglandin F2α to the FP receptor initiates a conformational change that facilitates the coupling and activation of heterotrimeric G proteins, predominantly of the Gq/11 family.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent rise in intracellular calcium concentration is a critical event that mediates many of the physiological effects of 16,16-Dimethylprostaglandin F2α, particularly smooth muscle contraction.[4]

Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates a variety of intracellular proteins, further contributing to the cellular response.[5] The signaling cascade initiated by 16,16-Dimethylprostaglandin F2α is intricate and can involve crosstalk with other signaling pathways, leading to a diverse range of cellular responses depending on the cell type and physiological context.

cluster_cytosol Cytosol 16_16_DiMe_PGF2a 16,16-Dimethyl-PGF2α FP_Receptor FP Receptor (GPCR) 16_16_DiMe_PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) DAG Diacylglycerol (DAG) ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased [Ca2+]i ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2_cyto->Physiological_Response PKC->Physiological_Response

Caption: Signaling pathway of 16,16-Dimethylprostaglandin F2α.

Physiological Effects Across Organ Systems

The enhanced stability and potent activity of 16,16-Dimethylprostaglandin F2α translate to significant physiological effects in various organ systems.

Reproductive System

The most well-characterized effects of PGF2α analogs are on the reproductive system.

  • Uterine Contraction: 16,16-Dimethylprostaglandin F2α is a powerful uterotonic agent, inducing strong contractions of the myometrium.[6] This effect is dose-dependent and is observed in both pregnant and non-pregnant uteri.[2][7] Its potency makes it a subject of investigation for the induction of labor and management of postpartum hemorrhage.

  • Luteolysis: In many species, PGF2α is the natural luteolysin, responsible for the regression of the corpus luteum.[1] The dimethylated analog retains this luteolytic activity, leading to a decrease in progesterone production.

Gastrointestinal System

Prostaglandins of the F-series generally stimulate smooth muscle in the gastrointestinal tract.

  • Intestinal Motility: 16,16-Dimethylprostaglandin F2α has been shown to increase intestinal motility.[8] This can manifest as increased frequency and force of contractions of the small and large intestines. The dosage and route of administration can influence whether it accelerates or delays gastric emptying and small intestinal transit.[9]

Ocular System

PGF2α and its analogs have found a significant therapeutic niche in ophthalmology.

  • Intraocular Pressure Reduction: Topical application of PGF2α analogs, including 16,16-Dimethylprostaglandin F2α, leads to a significant and sustained reduction in intraocular pressure (IOP).[10][11] The primary mechanism is believed to be an increase in uveoscleral outflow of aqueous humor.[3][10] This has led to the development of several PGF2α analogs as first-line treatments for glaucoma. The IOP-lowering effect is dose-dependent, with higher doses leading to a greater reduction in pressure.[12]

Cardiovascular System

The cardiovascular effects of PGF2α analogs are complex and can be species-dependent.

  • Vasoconstriction and Blood Pressure: PGF2α is generally a vasoconstrictor and can lead to an increase in blood pressure.[13]

  • Cardiac Effects: Some studies suggest that PGF2α can have direct effects on the heart, although these are less well-characterized than its vascular effects.

Quantitative Data Summary

ParameterCompoundSystem/AssayValueReference
Uterine Contraction (ED50) PGF2αCat Colon Circular Muscle4.2 x 10⁻⁹ M
Intraocular Pressure Reduction PGF2αNormotensive Humans (62.5 µg)Maximal reduction of 2.2 mm Hg[11]
PGF2αNormotensive Humans (125 µg)Maximal reduction of 3.1 mm Hg[11]
PGF2αNormotensive Humans (250 µg)Maximal reduction of 2.9 mm Hg[11]
Gastrointestinal Effects 16,16-dimethyl PGE2 (related compound)Rat (Intravenous)5-50 µg/kg accelerates gastric emptying[9]
16,16-dimethyl PGE2 (related compound)Rat (Oral)Delays gastric emptying[9]

Note: Specific binding affinity (Ki/Kd) and EC50 for uterine contraction for 16,16-Dimethylprostaglandin F2α were not available in the searched literature. The data for PGF2α and a related dimethylated prostaglandin are provided for context.

Experimental Protocols

In Vitro Uterine Smooth Muscle Contraction Assay

This protocol details the measurement of isometric contractions of uterine smooth muscle strips in an organ bath to determine the contractile response to 16,16-Dimethylprostaglandin F2α.

Start Start Tissue_Prep Tissue Preparation: Dissect uterine horn into longitudinal strips in Krebs-Henseleit buffer. Start->Tissue_Prep Mounting Mounting: Suspend strips in organ baths containing buffer at 37°C, gassed with 95% O2/5% CO2. Tissue_Prep->Mounting Equilibration Equilibration: Allow strips to equilibrate under a resting tension (e.g., 1g) for 60-90 minutes. Wash every 15-20 minutes. Mounting->Equilibration Stimulation Stimulation: Add cumulative concentrations of 16,16-Dimethyl-PGF2α to the bath. Equilibration->Stimulation Recording Recording: Record isometric contractions using a force-displacement transducer. Stimulation->Recording Analysis Data Analysis: Measure changes in contractile force, frequency, and duration. Construct dose-response curves. Recording->Analysis End End Analysis->End

Caption: Workflow for in vitro uterine smooth muscle contraction assay.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Obtain fresh uterine tissue from the species of interest.

    • Immediately place the tissue in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

    • Carefully dissect the uterine horn to obtain longitudinal smooth muscle strips (e.g., 10 mm long, 2 mm wide).

  • Mounting in Organ Bath:

    • Suspend each uterine strip vertically in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit buffer.

    • Continuously aerate the buffer with a gas mixture of 95% O2 and 5% CO2 to maintain pH and oxygenation.

    • Attach one end of the strip to a fixed hook and the other end to an isometric force-displacement transducer connected to a data acquisition system.

  • Equilibration:

    • Apply a resting tension of approximately 1 gram to each strip.

    • Allow the tissue to equilibrate for at least 60-90 minutes, during which spontaneous contractions may develop.

    • Replace the buffer in the organ bath every 15-20 minutes to remove metabolic waste products.

  • Experimental Procedure:

    • After the equilibration period, record a stable baseline of spontaneous contractile activity.

    • Prepare a stock solution of 16,16-Dimethylprostaglandin F2α in an appropriate solvent (e.g., ethanol or DMSO) and make serial dilutions in Krebs-Henseleit buffer.

    • Add the compound to the organ bath in a cumulative manner, allowing the response to each concentration to stabilize before adding the next.

    • Record the contractile responses for a sufficient period after each addition.

  • Data Analysis:

    • Measure the amplitude (force), frequency, and duration of uterine contractions.

    • Calculate the integral of the contractile activity over time as a measure of total uterine work.

    • Construct dose-response curves by plotting the change in contractile parameters against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

Intracellular Calcium Mobilization Assay

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in cultured cells in response to 16,16-Dimethylprostaglandin F2α.[13]

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells (e.g., primary uterine smooth muscle cells or a cell line expressing the FP receptor) on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.

    • Culture the cells in appropriate medium until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM in a physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) containing a dispersing agent like Pluronic F-127).

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the stage of a fluorescence imaging system equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a detector to capture emission at ~510 nm.

    • Establish a stable baseline fluorescence recording.

    • Add 16,16-Dimethylprostaglandin F2α at the desired concentration to the cells while continuously recording the fluorescence.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Plot the F340/F380 ratio over time to visualize the calcium transient induced by the compound.

    • Quantify parameters such as the peak amplitude of the calcium response and the area under the curve.

Conclusion and Future Directions

16,16-Dimethylprostaglandin F2α is a potent and stable analog of PGF2α with significant physiological effects, particularly on smooth muscle in the reproductive, gastrointestinal, and ocular systems. Its enhanced metabolic stability makes it a valuable tool for investigating the roles of the FP receptor in health and disease. The detailed understanding of its mechanism of action and the availability of robust experimental protocols, as outlined in this guide, will facilitate further research into its therapeutic potential.

Future research should focus on elucidating the nuanced differences in signaling pathways activated by this synthetic analog compared to endogenous PGF2α. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies in various preclinical models are warranted to fully establish its safety and efficacy profile for potential clinical applications, including the induction of labor, treatment of postpartum hemorrhage, and management of glaucoma.

References

  • The effects of PGF2 alpha, PGE2 and 16, 16 dimethyl PGE2 on gastric emptying and small intestinal transit in rat. PubMed. Available at: [Link]

  • Effect of prostaglandin F2 alpha on aqueous humor dynamics of rabbit, cat, and monkey. Semantic Scholar. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Effects of prostaglandin F2 alpha on the mobilization of cytosolic free calcium in vascular smooth muscle cells and on the tension of aortic strips from rats. PubMed. Available at: [Link]

  • Prostaglandin F2alpha. Wikipedia. Available at: [Link]

  • Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. PubMed. Available at: [Link]

  • Central effects of prostaglandin F2 alpha on the cardiovascular system in the rat. PubMed. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. Semantic Scholar. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Role of prostaglandins in control of intestinal motility. PubMed. Available at: [Link]

  • Metabolism of 16,16-dimethyl-prostaglandin F2alpha in the cynomolgus monkey and the human female. PubMed. Available at: [Link]

  • The effect of prostaglandin F2 alpha on intraocular pressure in normotensive human subjects. PubMed. Available at: [Link]

  • Effect of 16,16-dimethyl prostaglandin E2 on small intestinal mucosa in suckling rats. PubMed. Available at: [Link]

  • THE EFFECT OF PROSTAGLANDIN-F2-ALPHA ON INTRAOCULAR-PRESSURE IN NORMOTENSIVE HUMAN-SUBJECTS. Scilit. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

  • Dose-related effects of prostaglandin F2 alpha isopropylester on intraocular pressure, refraction, and pupil diameter in monkeys. IOVS. Available at: [Link]

  • Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha. PubMed. Available at: [Link]

  • The effects of prostaglandins F2 alpha and E2 on the motility of the cat colon in vitro. PubMed. Available at: [Link]

  • The contractile response of the human uterus, fallopian tubes, and ovary to prostaglandins in vivo. PubMed. Available at: [Link]

  • Management of Gastrointestinal Hypomotility in the Hospitalized Patient. Today's Veterinary Practice. Available at: [Link]

  • Dose-response curves for PGF 2 α (left) and PGE 2 (right) in third... ResearchGate. Available at: [Link]

  • Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. PMC. Available at: [Link]

  • Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. PMC. Available at: [Link]

  • Ki vs Kd for conformationally flexible interacting partners. ResearchGate. Available at: [Link]

  • Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. PubMed. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Labor Induction Using 16,16-Dimethylprostaglandin F2α

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive technical guide on the application of 16,16-Dimethylprostaglandin F2α (a long-acting synthetic analog of Prostaglandin F2α) for the induction of labor. Prostaglandin F2α (PGF2α) and its analogs are potent uterotonic agents that play a crucial role in initiating and sustaining uterine contractions necessary for childbirth.[1] This guide elucidates the underlying molecular mechanisms, presents detailed, field-proven protocols for various administration routes, and outlines essential safety and monitoring considerations. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively and safely utilize this compound in a research or clinical trial setting.

Scientific Foundation: Mechanism of Action

Understanding the molecular cascade initiated by PGF2α is fundamental to its rational application in labor induction. The process is not merely a simple muscle contraction but a complex interplay of signaling pathways that transform the quiescent pregnant uterus into a highly contractile organ.

PGF2α exerts its effects by binding to the Prostaglandin F2α receptor (FP), a G-protein coupled receptor located on the surface of myometrial (uterine smooth muscle) cells.[2] This binding event triggers a cascade of intracellular events:

  • G-Protein Activation : The FP receptor is primarily coupled to Gαq and Gαi proteins.[3][4] Activation of Gαq stimulates the enzyme Phospholipase C (PLC).[2][5]

  • Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization : IP3 binds to its receptors on the sarcoplasmic reticulum, inducing a rapid release of stored intracellular calcium (Ca2+).[6] This surge in cytosolic Ca2+ is the primary trigger for myometrial contraction.

  • Protein Kinase C (PKC) Activation : DAG, along with the increased Ca2+, activates Protein Kinase C (PKC). The PKC pathway is crucial for sustaining uterine contractions and is involved in the expression of key uterine activation proteins.[2][3]

  • Inflammatory and Contractile Gene Expression : The signaling cascade, particularly through PKC, Mitogen-Activated Protein Kinases (MAPKs), and NF-κB pathways, upregulates the expression of proteins essential for labor, such as connexin-43 (improving cell-to-cell communication), the oxytocin receptor, and cyclooxygenase-2 (COX-2), which further amplifies prostaglandin synthesis in a positive feedback loop.[2][3][4]

This multi-faceted mechanism ensures a coordinated and sustained uterine response, making PGF2α analogs effective agents for labor induction.

PGF2alpha_Signaling_Pathway cluster_cytosol Cytosol PGF2a 16,16-Dimethyl PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds G_Protein Gαq / Gαi FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release SR->Ca2 Induces Ca2->PKC Co-activates Contraction Myometrial Contraction Ca2->Contraction MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Gene_Expression ↑ Uterine Activation Proteins (COX-2, OTR) MAPK->Gene_Expression NFkB->Gene_Expression

PGF2α signaling cascade in myometrial cells.

Pre-Protocol Considerations & Planning

A successful induction relies on careful subject selection and preparation.

  • Subject Selection : The primary criterion is a medical or obstetrical indication for the induction of labor. Gestational age and cervical status, often quantified by the Bishop score, are critical parameters for predicting success and determining the appropriate protocol. A lower Bishop score may indicate the need for a cervical ripening phase prior to or concurrent with induction.

  • Contraindications : Absolute contraindications include known hypersensitivity to prostaglandins, acute pelvic inflammatory disease, and situations where vaginal delivery is contraindicated (e.g., placenta previa, vasa previa). Relative contraindications requiring careful risk-benefit analysis include a history of uterine surgery (e.g., classical cesarean section), glaucoma, or severe cardiovascular, renal, or hepatic disease.

  • Required Materials :

    • 16,16-Dimethylprostaglandin F2α (or a clinically approved analog like Carboprost).

    • Sterile vehicle for administration (e.g., normal saline for injection).

    • Administration supplies (syringes, infusion pump, IV lines, catheters).

    • Continuous electronic fetal monitoring (EFM) and tocodynamometry equipment.

    • Emergency medical supplies, including tocolytic agents (e.g., terbutaline) to manage uterine hyperstimulation.

Experimental Protocols for Labor Induction

The choice of administration route depends on the desired onset and duration of action, the clinical scenario, and institutional guidelines. The 16,16-dimethyl substitution significantly increases the metabolic stability and duration of action compared to native PGF2α.

Protocol 3.1: Intramuscular (IM) Administration

This route provides a reliable and sustained release, making it suitable for both second-trimester terminations and term labor induction, particularly when intravenous access is challenging.[7][8]

  • Objective : To induce uterine contractions leading to labor progression.

  • Methodology :

    • Premedication : To mitigate common gastrointestinal side effects, administer an antiemetic and an antidiarrheal agent 30-60 minutes prior to the first prostaglandin dose.[7]

    • Initial Dose : Administer an initial test dose of 125 µg of 16,16-Dimethylprostaglandin F2α (or 250 µg of its analog, 15-methyl PGF2α) via deep intramuscular injection.[7][9] The lower initial dose helps assess patient tolerance.

    • Subsequent Dosing : If uterine activity is inadequate and the initial dose is well-tolerated, administer 250 µg every 1.5 to 3.5 hours. The dosing interval is critical and should be adjusted based on uterine response and the progression of labor.

    • Monitoring : Continuous monitoring of uterine contraction frequency, duration, and intensity, as well as fetal heart rate, is mandatory.

    • Endpoint : The protocol is continued until a consistent pattern of effective labor contractions is established or until the maximum recommended cumulative dose is reached.

  • Causality Note : The intermittent IM dosing regimen is designed to achieve and maintain therapeutic plasma levels of the prostaglandin without the need for continuous infusion, balancing efficacy with the risk of uterine hyperstimulation.[8]

Protocol 3.2: Intravenous (IV) Infusion

IV infusion allows for precise, titratable control over the drug delivery, enabling rapid adjustments based on the uterine and fetal response. This is the preferred method when fine control is paramount.[10][11]

  • Objective : To achieve a controlled onset and progression of labor through titrated drug administration.

  • Methodology :

    • Solution Preparation : Prepare a dilute infusion by adding a known quantity of PGF2α to a larger volume of sterile saline or 5% dextrose solution (e.g., 5 mg of PGF2α in 500 mL of saline).

    • Initial Infusion Rate : Begin the infusion at a very low rate, typically 2.5 µ g/min .[12][13] Some protocols suggest starting as low as 0.05 µg/kg/min.[10]

    • Dose Titration : Gradually increase the infusion rate every 30-60 minutes until a physiological pattern of uterine contractions (e.g., 3-5 contractions in 10 minutes) is achieved. The dose should not exceed a maximum rate, often cited as 20 µ g/min .[11][14]

    • Continuous Monitoring : Uninterrupted EFM and tocodynamometry are essential throughout the infusion. Pay close attention to signs of uterine tachysystole (more than 5 contractions in 10 minutes) or fetal distress.

    • Weaning : Once active labor is well-established, the infusion rate may be gradually reduced to the lowest effective dose required to maintain progress.

  • Causality Note : The slow, incremental increase in the infusion rate is a critical safety measure. It mimics the gradual rise of endogenous prostaglandins during spontaneous labor and allows the clinician to find the minimal effective dose, thereby reducing the risk of acute side effects and uterine hyperstimulation.[10]

Data Summary and Interpretation

The efficacy of PGF2α and its analogs is well-documented. The primary endpoints for success are the achievement of active labor and vaginal delivery within a specified timeframe.

Table 1: Summary of Selected PGF2α Labor Induction Protocols & Outcomes

Administration RouteTypical Starting DoseDosing RegimenReported Success Rate (Vaginal Delivery)Key ConsiderationsReference(s)
Intravenous (IV) 2.5 µ g/min Increase every 30-60 min; max 20 µ g/min ~90%Precise titration, higher risk of GI side effects if dose escalated quickly.[11][13]
Intramuscular (IM) 250 µgRepeat every 1.5-3.5 hours94-95% (for fetal demise/2nd trimester)Sustained action, useful when IV access is difficult. Premedication for side effects is crucial.[7][8]
Vaginal (Gel) 25 mg PGF2αSingle or repeated dose after 12-16 hoursEffective for cervical ripening; increases chance of delivery vs. placebo.Primarily used for cervical ripening; may stimulate endogenous prostaglandin production.[15][16]
Extraovular 50-100 µgSingle infusion into the extra-amniotic space85-100% (positive response rate)Less common; provides localized effect.[17]

Interpreting Uterine Hyperstimulation : A common and serious adverse event is uterine hyperstimulation or tachysystole, which can compromise fetal oxygenation. It is defined as >5 contractions in a 10-minute period. If fetal heart rate changes occur, immediate intervention is required: discontinue the prostaglandin, administer oxygen and IV fluids, and consider a tocolytic agent.[15][18]

Integrated Workflow and Safety Management

A structured workflow ensures patient safety and protocol adherence.

Labor_Induction_Workflow node_assessment 1. Subject Assessment - Medical Indication - Gestational Age - Bishop Score - Contraindications node_protocol 2. Protocol Selection (IM, IV, Vaginal) node_assessment->node_protocol node_prep 3. Preparation - Informed Consent - Premedication (if IM) - IV Access - Baseline Monitoring node_protocol->node_prep node_admin 4. Drug Administration - Initial Dose - Titration/Repeat Dosing node_prep->node_admin node_monitor 5. Continuous Monitoring - Uterine Activity (Frequency, Duration) - Fetal Heart Rate (Baseline, Variability, Decelerations) node_admin->node_monitor node_outcome 6. Outcome Assessment node_monitor->node_outcome node_adverse Adverse Event (e.g., Hyperstimulation) node_monitor->node_adverse node_success Established Labor Continue Monitoring node_outcome->node_success Success node_fail Induction Failure Re-evaluate / Consider Alternative Method node_outcome->node_fail Failure node_post 8. Post-Delivery Care node_success->node_post node_manage 7. Intervention - Discontinue Drug - Administer Tocolytic - Supportive Care node_adverse->node_manage node_manage->node_monitor

Workflow for PGF2α-mediated labor induction.

Conclusion

16,16-Dimethylprostaglandin F2α is a highly effective agent for the induction of labor, grounded in a well-understood mechanism of action that promotes myometrial contractility and cervical ripening. Its successful application in a research or clinical setting is contingent upon a thorough understanding of its pharmacology, careful patient selection, and adherence to rigorous, evidence-based protocols. The choice of administration route and dosage regimen must be tailored to the specific clinical context, with continuous maternal and fetal monitoring serving as the cornerstone of safe practice. By integrating this knowledge, researchers and drug development professionals can harness the therapeutic potential of this prostaglandin analog while minimizing risks.

References

  • Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Frontiers in Immunology. [Link]

  • Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. PMC - NIH. [Link]

  • PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways. PubMed Central. [Link]

  • Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways in. Reproduction - Bioscientifica. [Link]

  • Scheme summarising the effects of PGF2α in human myometrial smooth... ResearchGate. [Link]

  • Prostaglandin F2alpha. Wikipedia. [Link]

  • Vaginal prostaglandin (PGE2 and PGF2a) for induction of labour at term. PubMed Central. [Link]

  • The Induction of Labor With Prostaglandin F2. PubMed. [Link]

  • Prostaglandin F2 Alpha for Interrupting Pregnancy, Managing Intrauterine Death and Molar Pregnancy and Inducing Labor. PubMed. [Link]

  • A technique for the induction of labor by the extraovular administration of prostaglandin F2alpha. PubMed. [Link]

  • Vaginal administration of PGE2 for induction of labor stimulates endogenous PGF2 alpha production. PubMed. [Link]

  • Vaginal prostaglandin (PGE2 and PGF2a) for induction of labour at term. PubMed. [Link]

  • Vaginal treatment with a prostaglandin F2 alpha derivative (alfaprostol) for inducing labor in pregnancy at term. PubMed. [Link]

  • Induction of Term Labor With Intravenous Prostaglandin F2alpha (A Comparison of Two Dosage Schedules). PubMed. [Link]

  • Low dose i.v. infusion of prostaglandin F2 alpha for induction of labor at term. Pure. [Link]

  • Vaginal prostaglandin (PGE2 and PGF2a) for induction of labour at term. PubMed. [Link]

  • Induction of labor with low-dose prostaglandin F2 alpha and oxytocin. PubMed. [Link]

  • Effect of intramuscular 15-methyl prostaglandin F2 alpha after second-trimester delivery. PubMed. [Link]

  • Induction of dead fetus labor with 15-(S)-methyl prostaglandin F2 alpha. PubMed. [Link]

  • Low Dose i.v. Infusion of Prostaglandin F2 Alpha for Induction of Labor at Term. PubMed. [Link]

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cell culture protocols with 16,16-Dimethylprostaglandin F2alpha

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I am now initiating my research. I'll start with comprehensive Google searches about 16,1 6-Dimethylprostaglandin F2alpha (dmPGF2α) to understand its mechanism, stability, solubility, and its cell culture applications. Following this, I will shift focus towards identifying relevant cell culture protocols.

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I am now delving into the nitty-gritty, digging deep into the experimental protocols. I'm focusing on cell types, concentrations, and treatment durations. The signaling pathways activated by dmPGF2α are being meticulously charted to create a detailed diagram. I am also working on validating sources like peer-reviewed papers and data sheets. I'm building a reference list with associated URLs.

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I'm now refining the focus and methodology. I'm starting comprehensive Google searches to gather data on dmPGF2α. Specifically, I am aiming to better understand its mechanism, stability, and applications in cell culture. Simultaneously, I am actively seeking relevant cell culture protocols that employ dmPGF2α, focusing on specific cell types, concentrations, and treatment details. I will then validate sources and generate a signaling pathway diagram, and draft the structure of the application note.

Examining Initial Findings

I've delved into the initial data on 16,16-Dimethylprostaglandin F2alpha (dmPGF2α) and its predecessor, Prostaglandin F2alpha (PGF2α). I'm focusing on its stability as an analog and its mechanism of action, which involves the activation of the prostaglandin F receptor (FP receptor). I'm also looking at the impact of the dimethyl substitution on its activity.

Pinpointing Protocol Deficiencies

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Refining Protocol Searches

I'm now zeroing in on the need for practical, step-by-step protocols for dmPGF2α cell culture experiments. While I have good background information on the analog and its effects, the current data doesn't offer the detailed protocols I need. I'm focusing my search to get specifics like stock solution prep, seeding densities, media formulations and assay details. I'm also starting to structure an application note with introductory and mechanism sections, reserving space for protocols.

Gleaning Mechanism Details

I've finally started building a useful document. The focus right now is on the mechanism of action of PGF2α. I've been digging into its interaction with the FP receptor. The PLC-PKC pathway is especially interesting. I'm keen to document downstream signaling pathways.

Seeking Specific Protocols

I've made headway, mapping out PGF2α's mechanism and downstream effects, including pathways like MAPK/ERK. I've also gathered cell culture protocol insights. Now, I'm pivoting to practicalities. The focus now is on finding specific, step-by-step protocols for dmPGF2α in cell culture, including dissolving, storing, effective concentrations, and treatment times for particular cell lines.

Pursuing Protocol Specificity

I've got the basics down, including the mechanism of action and effects of PGF2α. I've also found some general cell culture protocol insights. I'm building out a useful document. The focus now is on finding exact protocols for 16,16-Dimethylprostaglandin F 2alpha in cell culture. This requires protocols for dissolving, storing, concentration, and treatment times for specific cell lines, which are critical for repeatability. I'm also looking for detailed assay information. I'm working on the app note framework now, structuring the intro, mechanism, and protocol sections.

Accumulating Knowledge Rapidly

I've been immersed in the mechanics of PGF2α and its analog, this compound. The interaction with the FP receptor and the downstream signaling pathways are clearer now. More information is still needed, but I'm on the right track!

Synthesizing Protocol Details

I have a robust grasp on the mechanisms of PGF2α and its analog, including receptor interactions and cellular effects. Details on cell type response and effective concentrations are forming a coherent picture. Relevant assay protocols, such as MTT and BrdU for proliferation and protein quantification for hypertrophy, are now available. I also obtained solubility data from Cayman Chemical. However, I need to form a complete, step-by-step protocol for preparing and using dmPGF2α from start to finish. I'm focusing on stock solution preparation, recommended solvents, working concentrations, and storage.

Consolidating Findings into Document

I'm synthesizing the gathered information into a comprehensive application note. My current aim is to integrate the mechanism of action, receptor interactions, and cellular effects of dmPGF2α, along with assay protocols. I'm focusing on crafting a step-by-step protocol for preparing and using dmPGF2α in cell culture experiments, including specific recommendations for concentrations, cell seeding densities, controls, and storage. The final step is to build the application note from my information.

Application Notes and Protocols for 16,16-Dimethylprostaglandin F2α Research in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of a Stable Prostaglandin Analog

16,16-Dimethylprostaglandin F2α (16,16-dmPGF2α) is a synthetic and metabolically stable analog of the naturally occurring prostaglandin F2α (PGF2α). Its stability enhances its research utility by providing a longer half-life compared to its endogenous counterpart. Like PGF2α, 16,16-dmPGF2α exerts its biological effects primarily through the activation of the Prostaglandin F receptor (FP), a G protein-coupled receptor. The activation of the FP receptor triggers a cascade of intracellular signaling pathways, leading to a variety of physiological responses. This has positioned 16,16-dmPGF2α as a valuable tool in preclinical research across several therapeutic areas, most notably in ophthalmology for the treatment of glaucoma, in orthopedics for bone regeneration, and in gastroenterology for its cytoprotective effects on the gastric mucosa.

This guide provides an in-depth exploration of the animal models and detailed protocols for investigating the therapeutic potential of 16,16-dmPGF2α in these key research areas. The protocols are designed to be self-validating, with a focus on the scientific rationale behind each experimental step.

I. Ocular Hypotensive Effects: Glaucoma Research

Prostaglandin analogs are a first-line treatment for glaucoma, primarily due to their efficacy in lowering intraocular pressure (IOP) by increasing uveoscleral outflow of aqueous humor. The rabbit is a commonly used animal model for studying glaucoma due to the anatomical and physiological similarities of its eye to that of humans, as well as its ease of handling and cost-effectiveness.

Rationale for Animal Model Selection: The Rabbit Glaucoma Model

The New Zealand White rabbit is a well-established model for glaucoma research. Experimental induction of glaucoma in rabbits allows for the controlled study of IOP-lowering agents. One common method for inducing sustained ocular hypertension is through the injection of α-chymotrypsin into the posterior chamber of the eye. This enzyme causes zonulolysis and subsequent obstruction of the trabecular meshwork, leading to a stable elevation of IOP.[1][2][3][4]

Signaling Pathway of 16,16-dmPGF2α in the Eye

The primary mechanism by which 16,16-dmPGF2α reduces IOP is through the activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway. This activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, thereby increasing the outflow of aqueous humor.

FP_Receptor_Signaling_Glaucoma cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 16_16_dmPGF2a 16,16-dmPGF2α FP_receptor FP Receptor (GPCR) 16_16_dmPGF2a->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates Ciliary_muscle_relaxation Ciliary Muscle Relaxation PKC->Ciliary_muscle_relaxation MMPs Matrix Metalloproteinases (MMPs) MAPK_cascade->MMPs Upregulates ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Increased_outflow Increased Uveoscleral Outflow ECM_remodeling->Increased_outflow Ciliary_muscle_relaxation->Increased_outflow

Caption: FP Receptor Signaling in the Eye.

Experimental Protocol: Evaluation of IOP-Lowering Effects in a Rabbit Model of Glaucoma

This protocol details the induction of glaucoma in rabbits and the subsequent evaluation of the IOP-lowering effects of topically administered 16,16-dmPGF2α.

Materials:

  • New Zealand White rabbits (2.5-3.0 kg)

  • Ketamine (35 mg/kg) and Xylazine (5 mg/kg) for anesthesia

  • Proparacaine hydrochloride ophthalmic solution (0.5%)

  • α-chymotrypsin (75 units)

  • Balanced Salt Solution (BSS)

  • 1 ml syringes with 30-gauge needles

  • Tonometer (e.g., Tono-Pen)

  • 16,16-Dimethylprostaglandin F2α solution (e.g., 50 µg in 25 µl vehicle)

  • Vehicle control solution

Procedure:

Part 1: Induction of Experimental Glaucoma

  • Anesthetize the rabbit with an intramuscular injection of ketamine and xylazine.

  • Apply a drop of proparacaine hydrochloride to the cornea of the right eye.

  • Using a 30-gauge needle, carefully inject 75 units of α-chymotrypsin dissolved in BSS into the posterior chamber of the right eye. The left eye will serve as the untreated control.[1]

  • Allow the rabbits to recover from anesthesia. Monitor for any signs of distress.

  • Measure the IOP in both eyes daily for the first week and then weekly using a tonometer. A stable elevation of IOP above baseline (typically >25 mmHg) is expected within 2-3 weeks and can last for a year or longer.[1][4]

Part 2: Treatment with 16,16-dmPGF2α

  • Once stable ocular hypertension is established, randomize the rabbits into treatment and vehicle control groups.

  • Topically administer a single drop of the 16,16-dmPGF2α solution (e.g., 50 µg in 25 µl) to the glaucomatous eye of the treatment group.[5] Administer an equal volume of the vehicle solution to the glaucomatous eye of the control group.

  • Measure IOP in both eyes at baseline (before treatment) and at regular intervals post-treatment (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Record and analyze the data to determine the extent and duration of IOP reduction.

Expected Outcomes:

A significant reduction in IOP is expected in the 16,16-dmPGF2α-treated group compared to the vehicle-treated group. The onset of action is typically within a few hours, with the peak effect observed around 4-6 hours post-administration.

ParameterVehicle Control16,16-dmPGF2α (50 µg)
Baseline IOP (mmHg) ~28 ± 3~28 ± 3
IOP at 4h post-treatment (mmHg) ~27 ± 3~18 ± 2
% IOP Reduction from Baseline < 5%~35%

II. Bone Regeneration and Fracture Healing

Prostaglandins, including PGF2α, have been implicated in bone metabolism, playing roles in both bone resorption and formation. The stable nature of 16,16-dmPGF2α makes it an interesting candidate for investigating its potential to promote bone regeneration and enhance fracture healing.

Rationale for Animal Model Selection: The Rat Calvarial Defect Model

The rat calvarial defect model is a well-characterized and widely used model for evaluating bone regeneration. A critical-sized defect is created in the calvaria (skullcap), which will not heal spontaneously. This allows for the unambiguous assessment of the bone-forming capacity of test substances.[6][7]

Experimental Workflow: Calvarial Defect Model

Calvarial_Defect_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative cluster_analysis Analysis Animal_prep Animal Preparation (Anesthesia, Analgesia) Incision Midline Scalp Incision Animal_prep->Incision Periosteum_retraction Periosteum Retraction Incision->Periosteum_retraction Defect_creation Creation of Critical-Sized Defect (e.g., 5mm trephine drill) Periosteum_retraction->Defect_creation Treatment_application Application of 16,16-dmPGF2α (e.g., in a scaffold) Defect_creation->Treatment_application Closure Wound Closure Treatment_application->Closure Post_op_care Post-Operative Care (Analgesia, Monitoring) Closure->Post_op_care Euthanasia Euthanasia at Pre-determined Time Points Post_op_care->Euthanasia Sample_harvest Harvesting of Calvaria Euthanasia->Sample_harvest MicroCT Micro-CT Analysis (Bone Volume, Bone Mineral Density) Sample_harvest->MicroCT Histology Histological Analysis (H&E, Masson's Trichrome) Sample_harvest->Histology Histomorphometry Histomorphometric Analysis (New Bone Area) Histology->Histomorphometry

Caption: Workflow for the Rat Calvarial Defect Model.

Experimental Protocol: Evaluation of Bone Regeneration in a Rat Calvarial Defect Model

This protocol describes the creation of a critical-sized calvarial defect in rats and the evaluation of bone regeneration following the local application of 16,16-dmPGF2α.

Materials:

  • Sprague-Dawley rats (8 weeks old)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Surgical instruments

  • Trephine drill (5 mm diameter)

  • Biodegradable scaffold (e.g., collagen sponge)

  • 16,16-Dimethylprostaglandin F2α

  • Phosphate-buffered saline (PBS)

  • Sutures

  • Micro-computed tomography (micro-CT) scanner

  • Histology processing reagents

Procedure:

  • Anesthetize the rat and shave the surgical site on the scalp.

  • Make a midline incision on the scalp to expose the calvarium.

  • Create a 5 mm critical-sized defect in the parietal bone using a trephine drill under constant saline irrigation.

  • Prepare the treatment groups:

    • Control Group: Implant a scaffold soaked in PBS.

    • Treatment Group: Implant a scaffold soaked in a solution of 16,16-dmPGF2α.

  • Suture the incision and provide post-operative care, including analgesia.

  • At predetermined time points (e.g., 4 and 8 weeks), euthanize the animals and harvest the calvaria.

  • Analyze the harvested calvaria using micro-CT to quantify bone volume and bone mineral density within the defect site.

  • Process the calvaria for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize new bone formation.

  • Perform histomorphometric analysis to quantify the new bone area as a percentage of the total defect area.[6][8]

Expected Outcomes:

It is hypothesized that the local application of 16,16-dmPGF2α will enhance bone regeneration in the calvarial defect.

Time PointGroupBone Volume (mm³)New Bone Area (%)
4 Weeks Control~0.5 ± 0.2~5 ± 2
16,16-dmPGF2α~2.0 ± 0.5~20 ± 5
8 Weeks Control~1.0 ± 0.3~10 ± 3
16,16-dmPGF2α~4.5 ± 0.8~45 ± 8

III. Gastrointestinal Cytoprotection

Prostaglandins of the E-series are well-known for their cytoprotective effects on the gastric mucosa. While less studied, PGF2α and its analogs may also possess protective properties. The use of a stable analog like 16,16-dmPGF2α allows for a more robust investigation of this potential.

Rationale for Animal Model Selection: The Rat NSAID-Induced Gastric Ulcer Model

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a common cause of gastric ulcers due to their inhibition of prostaglandin synthesis. The NSAID-induced gastric ulcer model in rats is a reliable and clinically relevant model to study the efficacy of cytoprotective agents.[9][10][11]

Experimental Protocol: Evaluation of Gastrointestinal Cytoprotection in a Rat Model

This protocol details the induction of gastric ulcers in rats using indomethacin and the assessment of the protective effects of 16,16-dmPGF2α. While direct protocols for 16,16-dmPGF2α are scarce, this protocol is adapted from established methods for the closely related 16,16-dimethyl PGE2, with the rationale that both are stable prostaglandin analogs with potential cytoprotective mechanisms.[12][13][14][15]

Materials:

  • Wistar rats (200-250 g), fasted for 24 hours prior to the experiment

  • Indomethacin (50 mg/kg)

  • 16,16-Dimethylprostaglandin F2α (e.g., 10 µg/kg)

  • Vehicle control (e.g., 1% Tween 80 in saline)

  • 0.9% Saline solution

  • Formalin (10%)

  • Dissecting microscope or digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Fast the rats for 24 hours, with free access to water.

  • Divide the rats into three groups:

    • Normal Control: Administer vehicle orally.

    • Ulcer Control: Administer vehicle orally 30 minutes before subcutaneous injection of indomethacin (50 mg/kg).[10]

    • Treatment Group: Administer 16,16-dmPGF2α (e.g., 10 µg/kg) orally 30 minutes before subcutaneous injection of indomethacin.

  • Eight hours after indomethacin administration, euthanize the rats.[10]

  • Excise the stomachs, open them along the greater curvature, and gently rinse with saline.

  • Examine the gastric mucosa for the presence of ulcers. The ulcer index can be calculated based on the number and severity of the lesions.[16][17]

  • Fix the stomachs in 10% formalin for histological evaluation.

Quantitative Assessment of Gastric Lesions:

The ulcer index can be determined by scoring the lesions based on their length:

  • Score 0: No ulcer

  • Score 1: Ulcer < 1 mm

  • Score 2: Ulcer 1-2 mm

  • Score 3: Ulcer 2-3 mm

  • Score 4: Ulcer > 3 mm

The sum of the scores for each stomach is the ulcer index. The percentage of protection can be calculated as: [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100

GroupUlcer Index (mean ± SEM)Protection (%)
Normal Control 0100
Ulcer Control 15 ± 2.50
16,16-dmPGF2α (10 µg/kg) 4 ± 1.2~73

Conclusion

The animal models and protocols detailed in this guide provide a robust framework for investigating the therapeutic potential of 16,16-Dimethylprostaglandin F2α. The stability and potent activity of this PGF2α analog make it a valuable tool for researchers in glaucoma, bone regeneration, and gastrointestinal protection. By adhering to these well-defined and scientifically grounded methodologies, researchers can generate reliable and reproducible data, contributing to the advancement of novel therapeutic strategies.

References

  • The evaluation of the correlation between histomorphometric analysis and micro-computed tomography analysis in AdBMP-2 induced bone regeneration in rat calvarial defects. National Institutes of Health. [Link]

  • Histomorphometric analysis of rat calvarial bone. ACS alone (Neg) or... ResearchGate. [Link]

  • Experimental alphachymotrypsin glaucoma. PubMed. [Link]

  • Histological analyses of bone regeneration in a rat calvarial defect at... ResearchGate. [Link]

  • Image of Histomorphormetric analysis in a rat calvarial at 8 weeks.... ResearchGate. [Link]

  • Evaluation of the protection of rat gastric mucosa by a prostaglandin analogue using cellular enzyme marker and histologic techniques. PubMed. [Link]

  • Histological Evaluation of Regeneration in Rabbit Calvarial Bone Defects Using Demineralized Bone Matrix, Mesenchymal Stem Cells. National Institutes of Health. [Link]

  • Trypsin dose optimization for glaucoma induction in rabbit model. ResearchGate. [Link]

  • Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. SlideShare. [Link]

  • Animal Models of Glaucoma. PMC - NIH. [Link]

  • Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. National Institutes of Health. [Link]

  • Prostaglandin protection of rat colonic mucosa from damage induced by ethanol. ResearchGate. [Link]

  • Glaucoma animal models in rabbits: State of the art and perspectives—A review. PMC - NIH. [Link]

  • [Comparison of two experimental models of glaucoma in rabbits]. PubMed. [Link]

  • Mitigation of Gastric Damage Using Cinnamomum cassia Extract: Network Pharmacological Analysis of Active Compounds and Protection Effects in Rats. MDPI. [Link]

  • Ibuprofen-induced Gastric Ulcer in Wistar rats: Evaluating the Impact of Fermented Ripe and Unripe Carica. Journal of Pharmaceutical Research International. [Link]

  • Effect of prostaglandin F2 alpha on aqueous humor dynamics of rabbit, cat, and monkey. PubMed. [Link]

  • Gastric mucosal blood flow in rats after administration of 16,16-dimethyl prostaglandin E2 at a cytoprotective dose. PubMed. [Link]

  • Evaluation of gastric ulcer model based on gray- scale image analysis. International Scholars Journals. [Link]

  • Effect of Prosfaglandin F2a on Aqueous Humor Dynamics of Rabbit, Cat, and Monkey. Investigative Ophthalmology & Visual Science. [Link]

  • (PDF) Glaucoma animal models in rabbits: State of the art and perspectives—A review. ResearchGate. [Link]

  • Gastric Mucosal Protective Effects of Cinnamomum cassia in a Rat Model of Ethanol-Induced Gastric Injury. MDPI. [Link]

  • Effect of 16,16-dimethyl prostaglandin E2 on small intestinal mucosa in suckling rats. PubMed. [Link]

  • Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature. PMC - PubMed Central. [Link]

  • An improved model of experimentally induced ocular hypertension in the rabbit. Investigative Ophthalmology & Visual Science. [Link]

  • A novel gastric ulcer model in rats using filter paper with acetic acid. PMC - NIH. [Link]

  • Cytoprotection by prostaglandins in rats. Prevention of gastric necrosis produced by alcohol, HCl, NaOH, hypertonic NaCl, and thermal injury. PubMed. [Link]

  • NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing. PMC - NIH. [Link]

  • Functional and histologic assessment of rat gastric mucosa after chronic treatment with sulphurous thermal water. Fondazione FoRST. [Link]

  • Endothelial Progenitor Cell Therapy for Fracture Healing: A Dose-Response Study in a Rat Femoral Defect Model. National Institutes of Health. [Link]

  • Protection of gastric mucosa against hypertonic sodium chloride by 16,16-dimethyl prostaglandin E2 or sodium thiosulfate in the rat: evidence for decreased mucosal penetration of damaging agent. PubMed. [Link]

  • Comparison of the hypotensive and other ocular effects of prostaglandins E2 and F2 alpha on cat and rhesus monkey eyes. PubMed. [Link]

  • Long-term Maintenance of Reduced Intraocular Pressure by Daily or Twice Daily Topical Application of Prostaglandins to Cat or Rhesus Monkey Eyes. Investigative Ophthalmology & Visual Science. [Link]

  • The effect of topical PGF2 alpha on uveoscleral outflow and outflow facility in the rabbit eye. PubMed. [Link]

  • Advances in Animal Models for Studying Bone Fracture Healing. MDPI. [Link]

  • Bone healing response to systemic bisphosphonate-prostaglandin E2 receptor 4 agonist treatment in female rats with a critical-size femoral segmental defect. PubMed. [Link]

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Sources

Application Note: Quantitative Analysis of 16,16-Dimethylprostaglandin F2α in Biological Samples using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust methodologies for the quantitative analysis of 16,16-Dimethylprostaglandin F2α, a metabolically stable analog of Prostaglandin F2α (PGF2α), in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2] Recognizing the analytical challenges posed by low endogenous concentrations and significant matrix interference, this document provides a scientifically grounded framework for researchers, scientists, and drug development professionals. We present detailed, step-by-step protocols for sample preparation using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with various detection systems, including UV, Fluorescence, and Tandem Mass Spectrometry (LC-MS/MS). The rationale behind critical experimental choices is elucidated to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Imperative

16,16-Dimethylprostaglandin F2α is a synthetic analog of the naturally occurring PGF2α. The introduction of two methyl groups at the C-16 position renders the molecule resistant to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase, significantly extending its biological half-life. This stability makes it a valuable tool in pharmacological research and a potent therapeutic agent. Accurate quantification in biological samples is therefore critical for pharmacokinetic studies, dose-response characterization, and understanding its physiological effects.

However, like most eicosanoids, the analysis of 16,16-Dimethyl PGF2α is non-trivial. Key challenges include:

  • Low Physiological Concentrations: Requiring highly sensitive analytical instrumentation.[3]

  • Complex Biological Matrices: Plasma, urine, and tissues contain a multitude of lipids, proteins, and other molecules that can interfere with separation and detection.[3][4]

  • Structural Similarity to Endogenous Prostaglandins: Demanding highly selective methods to differentiate the analyte from related compounds.

This application note addresses these challenges by providing validated protocols, from sample extraction to final quantification, with an emphasis on the principles that ensure data integrity and reproducibility.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method. These characteristics dictate its behavior during extraction, separation, and detection.

PropertyValueSource
Chemical Name 9α,11α,15R-trihydroxy-16,16-dimethyl-prosta-5Z,13E-dien-1-oic acid[2]
CAS Number 39746-23-1[1]
Molecular Formula C₂₂H₃₈O₅[1][2]
Molecular Weight 382.5 g/mol [1][2]
Solubility >100 mg/mL in Ethanol, DMSO, DMF; >10 mg/mL in PBS (pH 7.2)[2]

Sample Preparation: The Foundation of Accurate Quantification

Efficient sample preparation is the most critical stage of the analytical workflow. Its primary goals are to isolate the analyte from interfering matrix components, concentrate it to a level suitable for detection, and present it in a solvent compatible with the HPLC mobile phase.[3]

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for cleaning and concentrating prostaglandins from biological fluids.[5][6][7] The method leverages the principles of liquid chromatography on a small scale, using a packed cartridge to selectively retain the analyte while matrix components are washed away. For prostaglandins, which are carboxylic acids, a reversed-phase (e.g., C18) SPE cartridge is typically employed.

Causality Behind the Protocol:

  • Acidification: The sample is acidified to a pH of ~3.5. This protonates the carboxylic acid group of the prostaglandin, making it less polar and enabling its retention on the nonpolar C18 stationary phase.

  • Washing: An initial wash with a low-polarity organic solvent (e.g., hexane) removes highly nonpolar lipids. A subsequent wash with a low-concentration organic solvent in acidified water removes polar interferences without eluting the analyte.

  • Elution: A high-concentration organic solvent (e.g., methanol or ethyl acetate) is used to disrupt the hydrophobic interaction between the analyte and the C18 sorbent, thereby eluting the purified prostaglandin.

SPE_Workflow cluster_sample Sample Pre-treatment cluster_spe SPE Cartridge (C18) cluster_final Final Steps Sample 1. Biological Sample (e.g., 1 mL Plasma) Acidify 2. Acidify to pH 3.5 (with Formic Acid) Sample->Acidify Protonates Analyte Load 4. Load Sample Acidify->Load Condition 3. Condition (Methanol, then Water) Condition->Load Equilibrates Sorbent Wash1 5. Wash 1 (Hexane) Load->Wash1 Retains Analyte Wash2 6. Wash 2 (15% Methanol in Acidified Water) Wash1->Wash2 Removes Lipids Elute 7. Elute (Methanol or Ethyl Acetate) Wash2->Elute Removes Polar Impurities Evaporate 8. Evaporate to Dryness (under Nitrogen) Elute->Evaporate Reconstitute 9. Reconstitute (in Mobile Phase) Evaporate->Reconstitute Analysis Inject for HPLC Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Prostaglandins.

Step-by-Step SPE Protocol:

  • Internal Standard: Spike 1 mL of the biological sample (e.g., plasma, urine) with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidification: Adjust the sample pH to 3.0-3.5 with 2M formic acid.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 60 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of acidified water (0.1% formic acid). Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified sample onto the SPE cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash with 2 mL of water.

    • Wash with 2 mL of hexane to elute non-polar lipids.

    • Wash with 2 mL of 15% methanol in water to elute polar interferences.

  • Elution: Elute the analyte with 2 mL of methanol or ethyl acetate into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37-40°C. Reconstitute the residue in 100 µL of the initial HPLC mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is a classic, cost-effective method for sample cleanup.

Causality Behind the Protocol:

  • Protein Precipitation (for plasma): An organic solvent like methanol is often added first to precipitate proteins, which can then be removed by centrifugation.

  • pH Adjustment & Solvent Choice: Similar to SPE, the aqueous sample is acidified to protonate the prostaglandin. A water-immiscible organic solvent of intermediate polarity (e.g., ethyl acetate) is then used to efficiently extract the neutral form of the analyte from the aqueous phase, leaving polar impurities behind.

  • Phase Separation: After vigorous mixing and centrifugation, the organic layer containing the analyte is carefully separated from the aqueous layer.[3]

LLE_Workflow Sample 1. Biological Sample + IS Acidify 2. Acidify to pH 3.5 Sample->Acidify AddSolvent 3. Add Extraction Solvent (e.g., Ethyl Acetate) Acidify->AddSolvent Mix 4. Vortex Vigorously AddSolvent->Mix Centrifuge 5. Centrifuge to Separate Phases Mix->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Analyte in Organic Phase Evaporate 7. Evaporate to Dryness Collect->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for HPLC Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Step-by-Step LLE Protocol:

  • Internal Standard & Acidification: To 1 mL of sample, add the internal standard and acidify to pH 3.0-3.5 with 2M formic acid.

  • Extraction: Add 4 mL of ethyl acetate.

  • Mixing: Vortex the mixture vigorously for 5-10 minutes.

  • Phase Separation: Centrifuge at 2500 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.[3]

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.

  • Repeat (Optional): For maximum recovery, the extraction (steps 2-5) can be repeated on the remaining aqueous layer, and the organic fractions pooled.

  • Evaporation & Reconstitution: Evaporate the pooled organic solvent to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.

HPLC Methodologies and Protocols

The choice of HPLC detection method is dictated by the required sensitivity, selectivity, and available instrumentation.

Method 1: HPLC with UV Detection

This is the most straightforward HPLC method. However, prostaglandins lack a strong chromophore, resulting in weak UV absorbance and thus lower sensitivity.[4][8] Detection is typically performed at low wavelengths (195-210 nm), where selectivity can be poor. This method is best suited for analyzing higher concentration samples, such as in formulation quality control, rather than for low-level biological samples.

ParameterTypical ConditionRationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm)Provides good hydrophobic retention for the analyte.
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)A common reversed-phase solvent system. Formic acid improves peak shape.
Elution Isocratic or GradientGradient elution is often preferred for complex biological samples.
Flow Rate 0.8 - 1.2 mL/minStandard flow for a 4.6 mm ID column.
Detection (UV) 205 nmLow wavelength where the carboxylic acid group provides some absorbance.
Method 2: HPLC with Fluorescence Detection (via Derivatization)

To overcome the low sensitivity of UV detection, the prostaglandin's carboxylic acid group can be reacted with a fluorescent tagging reagent (derivatization) prior to HPLC analysis.[9][10] This significantly enhances the signal, allowing for detection at the picogram level.

Protocol: Pre-Column Derivatization with Panacyl Bromide

  • After the evaporation step (in SPE or LLE), add 50 µL of a panacyl bromide solution (in acetone) and 50 µL of a crown ether catalyst solution (in acetone) to the dried extract.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial and evaporate the solvent under nitrogen.

  • Reconstitute the derivatized sample in the mobile phase for injection.

ParameterTypical ConditionRationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm)The derivatized analyte is more nonpolar and retains well.
Mobile Phase Acetonitrile : WaterStandard reversed-phase solvents.
Elution Isocratic or GradientGradient elution provides better separation of derivatives.
Detection (FLR) Excitation: 376 nm, Emission: 470 nm (for Panacyl Bromide)Wavelengths are specific to the fluorescent tag, providing high sensitivity and selectivity.[9]
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low-abundance analytes in complex matrices due to its unparalleled sensitivity and selectivity.[11][12] The method couples the separation power of HPLC with the mass-based detection of a triple quadrupole mass spectrometer.

Principle of Operation:

  • Ionization: The analyte is typically ionized using electrospray ionization (ESI) in negative ion mode, forming the deprotonated molecule [M-H]⁻. For 16,16-Dimethyl PGF2α, this would be m/z 381.5.

  • MRM Detection: In the mass spectrometer, a specific precursor ion (m/z 381.5) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interference.

LCMS_Workflow HPLC HPLC Separation (C18 Column) ESI Electrospray Ionization (ESI) [M-H]⁻ Generation HPLC->ESI Q1 Q1: Precursor Ion Selection (m/z 381.5) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Isolates Analyte Ion Q3 Q3: Product Ion Selection (e.g., m/z 193) Q2->Q3 Fragments Ion Detector Detector & Signal Quantification Q3->Detector Monitors Specific Fragment

Caption: LC-MS/MS Multiple Reaction Monitoring (MRM) Workflow.

ParameterTypical ConditionRationale
Column UPLC/HPLC C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)Smaller particle sizes provide better resolution and faster run times.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI and aids in chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient Start at 20-30% B, ramp to 95% B over 5-8 minutesEfficiently elutes the analyte while separating it from matrix components.
Ionization ESI NegativeBest mode for acidic molecules like prostaglandins.
MRM Transition Precursor [M-H]⁻: m/z 381.5 → Product: m/z ~193 (example)This specific mass transition provides high selectivity for quantification.[13]
Internal Standard 16,16-Dimethyl PGF2α-d4 (Deuterated)A stable isotope-labeled standard is crucial for correcting variability.

Method Validation and Quality Control

A validated method ensures that the results are reliable and accurate. Key validation parameters should be assessed according to established guidelines.

  • Linearity: The method should demonstrate a linear response across a defined concentration range. A correlation coefficient (r²) > 0.99 is typically required.[14]

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) should be assessed at multiple concentrations (low, medium, high QC). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[12][14]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[15]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.

  • Stability: The stability of the analyte should be evaluated under various conditions: in the biological matrix at room temperature and frozen (-80°C), and in the final extract in the autosampler.[16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low/No Analyte Recovery - Incorrect pH during extraction.- SPE cartridge dried out before loading.- Incomplete elution.- Analyte degradation.- Verify pH of the sample is ~3.5 before extraction.- Ensure SPE sorbent remains wet during conditioning/loading.- Try a stronger elution solvent (e.g., ethyl acetate with 1% formic acid).- Keep samples on ice and process quickly.
Poor Peak Shape (Tailing) - Active sites on the column.- Incompatible reconstitution solvent.- pH of mobile phase.- Use a high-purity, end-capped column.- Ensure reconstitution solvent is weaker than the initial mobile phase.- Ensure mobile phase is acidified (e.g., 0.1% formic acid).
High Background/Interference - Inefficient sample cleanup.- Contamination from plasticware.- Matrix effects (in LC-MS/MS).- Optimize SPE wash steps.- Use high-purity solvents and glass or polypropylene tubes.- Improve chromatographic separation; use a stable isotope-labeled internal standard.

Conclusion

The successful quantification of 16,16-Dimethylprostaglandin F2α in biological samples is achievable with a well-designed analytical strategy. The choice of methodology depends on the specific requirements of the study. While HPLC-UV may suffice for high-concentration samples, its utility for biological analysis is limited. Derivatization followed by fluorescence detection offers a significant boost in sensitivity. However, for the highest degree of sensitivity, selectivity, and reliability, a validated LC-MS/MS method is unequivocally the superior approach. Careful optimization of sample preparation, whether by SPE or LLE, is paramount to minimizing matrix effects and ensuring the generation of high-quality, reproducible data essential for advancing research and drug development.

References

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  • Im, A., Kim, J., Kim, J., & Lee, H. W. (2019). Simultaneous determination of androgens and prostaglandins in human urine using ultra-high-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 165, 208-215. [Link]

  • Wolf, B. A., & Turk, J. (1986). Determination of prostaglandins by LC and fluorescence detection. ResearchGate. [Link]

  • Terragno, A., Rydzik, R., & Terragno, N. A. (1981). High performance liquid chromatographic determination of prostaglandins F2.alpha., E2, and D2 from in vitro enzyme incubations. Analytical Chemistry, 53(13), 2187-2191. [Link]

  • Li, Y., Wang, Y., Zhang, R., Wang, Y., & Liu, H. (2022). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F 2α in Urine. Molecules, 27(14), 4417. [Link]

  • Tomov, T., Tsvetanov, C., & Pencheva, I. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha in human plasma by LC-MS/MS. Journal of IMAB, 26(2), 3121-3128. [Link]

  • Mirzoian, A. Sh., & Aĭlamazian, E. K. (1983). [Study of the Physico-Chemical Properties of Prostaglandin F2 Alpha and Its Complexes]. Biulleten' Eksperimental'noi Biologii I Meditsiny, 96(11), 55-57. [Link]

  • Gomez-Lozano, V., Garcia-Suarez, M., & Fernandez-Catuxo, M. (2012). Optimisation of an extraction method for the determination of prostaglandin E-2 in plasma using experimental design and liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Abdel-Megied, A. M., El-Kimary, E. I., & El-Wazir, S. M. (2015). Simultaneous quantification of some prostaglandin analogs used in the treatment of open-angle glaucoma by RP-HPLC. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). Prostaglandin F2a (HMDB0001139). [Link]

  • Kim, H., Lee, H., & Kim, H. (2025). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 260, 116788. [Link]

  • Kolmert, J., U-King-Im, J. M., & Wheelock, C. E. (2024). A single extraction 96-well method for LC-MS/MS quantification of urinary eicosanoids, steroids and drugs. Prostaglandins & Other Lipid Mediators, 170, 106789. [Link]

  • Sippola, E., & Ala-Uotila, T. (1989). On-line sample clean-up and HPLC analysis of prostaglandins in urine, amniotic fluid, and plasma using a column-switching technique. Journal of Chromatography B: Biomedical Sciences and Applications, 497, 223-233. [Link]

  • Shchedrov, D., & Shchepinov, M. S. (2013). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 54(1), 263-274. [Link]

  • Tomov, T. G., Tsvetanov, C. P., & Pencheva, I. P. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Biotechnology & Biotechnological Equipment, 34(1), 603-611. [Link]

  • Taylor, A. W., Bruno, R. S., & Traber, M. G. (2009). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Journal of Chromatography B, 877(29), 3603-3608. [Link]

  • Mesaros, C., Lee, S. H., & Blair, I. A. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B, 877(22), 2048-2054. [Link]

  • Alam, I., & Ohuchi, K. (1981). High performance liquid chromatography and UV detection for the separation and quantitation of prostaglandins. Prostaglandins, 21(1), 101-112. [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]

  • Kushnir, M. M., & Rockwood, A. L. (2021). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 26(16), 4949. [Link]

  • Alwis, K. U., de Silva, M., & Blount, B. C. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry, 9, 707830. [Link]

Sources

Application Note: Development and Validation of a Competitive ELISA for the Quantification of 16,16-Dimethylprostaglandin F2alpha

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

16,16-Dimethylprostaglandin F2alpha (16,16-diMe-PGF2α) is a synthetic and metabolically stable analog of the naturally occurring prostaglandin F2alpha (PGF2α).[1][2] PGF2α is a lipid compound involved in a myriad of physiological and pathological processes, including smooth muscle contraction, luteolysis, and inflammation.[3] Due to its increased stability and potent biological activity, 16,16-diMe-PGF2α is a valuable tool in pharmacological research, particularly in studies related to reproductive biology and bronchoconstriction.[4]

The quantitative determination of 16,16-diMe-PGF2α in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. While chromatographic methods such as LC-MS/MS offer high sensitivity and specificity, the enzyme-linked immunosorbent assay (ELISA) provides a high-throughput, cost-effective, and sensitive alternative for routine analysis.

This application note provides a comprehensive, field-proven guide for the development and validation of a competitive ELISA for the quantification of 16,16-diMe-PGF2α. We will delve into the rationale behind key procedural steps, from the synthesis of assay reagents to the final validation of the assay's performance.

Principle of the Competitive ELISA

The quantification of small molecules like 16,16-diMe-PGF2α, which are known as haptens, is ideally suited for a competitive ELISA format.[5] This is because haptens are too small to be simultaneously bound by two different antibodies, a requirement for the sandwich ELISA format.

The principle of this assay is based on the competition between the free 16,16-diMe-PGF2α in the sample and a fixed amount of 16,16-diMe-PGF2α conjugated to a carrier protein (the coating antigen), for a limited number of specific antibody binding sites. The coating antigen is immobilized on the surface of a microplate well. The sample containing the free analyte is mixed with a specific primary antibody and added to the well. The amount of primary antibody that binds to the coating antigen is inversely proportional to the concentration of free 16,16-diMe-PGF2α in the sample. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then used to detect the bound primary antibody. The addition of a substrate results in a colorimetric reaction, and the intensity of the color is measured spectrophotometrically.

Competitive ELISA Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Free Analyte (High) High concentration of 16,16-diMe-PGF2α in sample Antibody_H Anti-PGF2α Antibody Free Analyte (High)->Antibody_H Binds to most antibody sites Coated Antigen_H Immobilized 16,16-diMe-PGF2α-BSA Antibody_H->Coated Antigen_H Few antibodies bind to plate Result_H Low Signal Coated Antigen_H->Result_H Free Analyte (Low) Low concentration of 16,16-diMe-PGF2α in sample Antibody_L Anti-PGF2α Antibody Free Analyte (Low)->Antibody_L Binds to few antibody sites Coated Antigen_L Immobilized 16,16-diMe-PGF2α-BSA Antibody_L->Coated Antigen_L Many antibodies bind to plate Result_L High Signal Coated Antigen_L->Result_L

Caption: Principle of the competitive ELISA for 16,16-diMe-PGF2α.

Materials and Reagents

ReagentSupplierCatalog No. (Example)
This compoundSanta Cruz Biotechsc-201083
Bovine Serum Albumin (BSA), Fraction VFisher ScientificBP1600-100
Ovalbumin (OVA)Sigma-AldrichA5503
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo Fisher22980
N-hydroxysuccinimide (NHS)Thermo Fisher24500
Anti-Prostaglandin F2alpha antibody (polyclonal)Abcamab2319
Goat anti-Rabbit IgG (H+L) HRP-conjugatedJackson ImmunoResearch111-035-003
96-well high-binding microplatesCorning3590
TMB SubstrateThermo Fisher34028
Stop Solution (e.g., 1M H₂SO₄)Various
Tween-20Sigma-AldrichP1379
Other common laboratory chemicals (PBS, etc.)Various

Protocols

Part 1: Preparation of the Coating Antigen (16,16-diMe-PGF2α-BSA Conjugate)

Since 16,16-diMe-PGF2α is a hapten, it must be conjugated to a carrier protein to be immobilized on the ELISA plate.[6] We will use Bovine Serum Albumin (BSA) for this purpose. The carboxyl group on the prostaglandin analog can be coupled to the primary amines on BSA using carbodiimide chemistry with EDC and NHS.[7]

Protocol:

  • Dissolve 16,16-diMe-PGF2α: Dissolve 2 mg of 16,16-diMe-PGF2α in 200 µL of a 1:1 mixture of Dimethylformamide (DMF) and 0.1 M MES buffer (pH 4.7).

  • Activate with EDC/NHS: Add 5 mg of EDC and 3 mg of NHS to the prostaglandin solution. Mix gently and incubate for 1 hour at room temperature to activate the carboxyl group.

  • Prepare BSA Solution: Dissolve 10 mg of BSA in 1 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Conjugation: Slowly add the activated prostaglandin solution dropwise to the BSA solution while gently stirring.

  • Incubation: Allow the reaction to proceed overnight at 4°C with continuous gentle stirring.

  • Purification: Remove the unreacted hapten and byproducts by dialysis against Phosphate Buffered Saline (PBS) at 4°C. Change the PBS buffer 3-4 times over 24 hours.

  • Characterization and Storage: Determine the protein concentration of the conjugate using a BCA assay. The conjugate can be stored in aliquots at -20°C.

Part 2: Competitive ELISA Protocol

The following is a starting point for the optimization of the competitive ELISA. A checkerboard titration should be performed to determine the optimal concentrations of the coating antigen and the primary antibody.[8]

ELISA Workflow A 1. Plate Coating (16,16-diMe-PGF2α-BSA) B 2. Blocking (BSA or Casein solution) A->B Wash C 3. Competition (Sample/Standard + Anti-PGF2α Ab) B->C Wash D 4. Detection (HRP-conjugated 2° Ab) C->D Wash E 5. Substrate Addition (TMB) D->E Wash F 6. Stop Reaction (H₂SO₄) E->F G 7. Read Absorbance (450 nm) F->G

Caption: General workflow for the competitive ELISA.

Step-by-Step Method:

  • Plate Coating:

    • Dilute the 16,16-diMe-PGF2α-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL per well of wash buffer (PBS containing 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a standard curve of 16,16-diMe-PGF2α by serial dilution in assay buffer (e.g., 0.1% BSA in PBS). A typical range might be 10 pg/mL to 10,000 pg/mL.

    • Prepare unknown samples, diluting them in assay buffer as necessary.

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-PGF2α antibody for 30 minutes at room temperature.

    • Wash the blocked plate three times with wash buffer.

    • Transfer 100 µL of the pre-incubated sample/standard-antibody mixture to the corresponding wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color gradient is observed.

  • Stopping the Reaction and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

Data Analysis

The concentration of 16,16-diMe-PGF2α in the samples is determined by constructing a standard curve. The absorbance values are plotted against the logarithm of the standard concentrations. A four-parameter logistic (4-PL) curve fit is typically the most appropriate model for competitive ELISA data. The concentration of the unknown samples can then be interpolated from this curve.

Assay Validation

A thorough validation is essential to ensure the reliability of the ELISA.[9] The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Sensitivity (LOD & LOQ) The Limit of Detection (LOD) is the lowest concentration that can be distinguished from blank. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.LOD: Mean of blank + 3*SD. LOQ: CV ≤ 20%
Precision Assesses the random error. Intra-assay precision is determined by measuring the same samples multiple times on the same plate. Inter-assay precision is measured by running the same samples on different days.Intra-assay CV ≤ 10%. Inter-assay CV ≤ 15%.
Accuracy (Spike & Recovery) Determines the systematic error. Known amounts of 16,16-diMe-PGF2α are "spiked" into the sample matrix and the recovery is calculated.80-120% recovery.
Specificity (Cross-reactivity) The ability of the antibody to bind exclusively to 16,16-diMe-PGF2α. This is tested by measuring the assay's response to structurally related prostaglandins (e.g., PGF2α, PGE2, PGD2).Cross-reactivity with related compounds should be minimal.
Linearity of Dilution Assesses if the assay response is proportional to the analyte concentration in the sample. A sample with a high concentration is serially diluted and measured.Diluted samples should have concentrations that are consistent with the dilution factor.

Specificity Note: The chosen anti-PGF2α antibody should be carefully evaluated for cross-reactivity. For example, Abcam's anti-8 iso Prostaglandin F2 alpha antibody (ab2280) shows 1.98% cross-reactivity with PGF2α, which should be considered when interpreting results.

Troubleshooting

IssuePossible Cause(s)Solution(s)
High Background Insufficient blocking, inefficient washing, or antibody concentration too high.Increase blocking time/concentration, increase wash steps, or titrate antibodies.
Low Signal Reagents expired or improperly stored, insufficient incubation times, or low antibody/antigen concentration.Check reagent expiration dates and storage, optimize incubation times, and perform a checkerboard titration to optimize concentrations.
High CVs Inconsistent pipetting, improper washing, or temperature variations across the plate.Ensure proper pipetting technique, use a multichannel pipette, ensure thorough washing, and incubate plates in a stable environment.
Poor Standard Curve Improper dilution of standards, or incorrect curve fitting model.Prepare fresh standards carefully, and use a 4-parameter logistic (4-PL) curve fit.

Conclusion

This application note provides a robust framework for the development and validation of a competitive ELISA for the quantification of this compound. By carefully optimizing each step, from reagent preparation to data analysis, researchers can establish a reliable, sensitive, and high-throughput method for their analytical needs. Adherence to the validation principles outlined herein will ensure that the assay generates accurate and reproducible data for drug development and scientific research.

References

  • Invitrogen. (n.d.). Human Prostaglandin E2 Competitive ELISA Kit. Retrieved from [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]

  • Aroonrerk, N., Suksamrarn, A., & Kirtikara, K. (2007). A sensitive direct ELISA for detection of prostaglandin E2. Journal of Immunoassay and Immunochemistry, 28(4), 319-330.
  • deNOVO Biolabs. (n.d.). How to validate a Quantitative ELISA? Retrieved from [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]

  • Andreasson, U., et al. (2015).
  • Biologix Group Ltd. (2021). 50 nm Super Mag Carboxylic Acid Beads Conjugation Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. Reaction scheme of BSA-peptide conjugation. Retrieved from [Link]

  • Minic, R., & Zivkovic, I. (2021).
  • St John's Laboratory. (n.d.). PGE2 (Prostaglandin E2) Competitive ELISA Kit (STJE0006587). Retrieved from [Link]

  • Persson, A., et al. (2015). Validation of a competitive ELISA assay for the quantification of human serum hepcidin.
  • ResearchGate. (2023). How do you couple THC to BSA using EDC/NHS or EDC/s-NHS chemistry? Retrieved from [Link]

  • arigobio. (n.d.). ARG82995 Prostaglandin E2 Competitive ELISA Kit. Retrieved from [Link]

  • G-Biosciences. (n.d.). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Hapten. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Conjugation of Haptens. Retrieved from [Link]

  • Scenna, F. N., et al. (2004). Detrimental Effects of Prostaglandin F2alpha on Preimplantation Bovine Embryos.

Sources

Application Notes and Protocols: In Vitro Effects of 16,16-Dimethylprostaglandin F2α on Smooth Muscle

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Prostaglandin F2α (PGF2α) is a bioactive lipid derived from arachidonic acid that exerts a wide range of physiological effects, including potent contraction of smooth muscle in various tissues such as the vasculature, bronchi, and uterus.[1][2] 16,16-Dimethylprostaglandin F2α is a metabolically stable synthetic analog of PGF2α, making it a valuable tool for in vitro studies due to its prolonged and consistent activity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of 16,16-Dimethylprostaglandin F2α to investigate smooth muscle physiology and pharmacology.

These notes are designed to offer not just procedural steps but also the underlying scientific rationale, ensuring that experiments are both technically sound and contextually understood.

Mechanism of Action: A Glimpse into the Cellular Cascade

16,16-Dimethylprostaglandin F2α, like its endogenous counterpart, primarily mediates its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[4][5] Activation of the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to smooth muscle contraction.

Key signaling pathways involved include:

  • Phospholipase C (PLC) Activation: The activated G-protein (primarily Gq/11) stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] This rapid increase in intracellular Ca2+ is a primary driver of contraction.[6]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC. PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction.

  • Rho/Rho-kinase Pathway: The FP receptor can also couple to the Rho/Rho-kinase pathway, which increases the calcium sensitivity of the contractile apparatus, further enhancing muscle tension.[7]

  • Involvement of Other Kinases: Studies have also implicated the involvement of mitogen-activated protein kinases (MAPKs) like ERK1/2 and phosphatidylinositol 3-kinase (PI3-kinase) in the signaling cascade initiated by PGF2α.[8][9]

Signaling Pathway Diagram

PGF2alpha_Signaling PGF2a 16,16-Dimethyl PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq11 Gq/11 FP_Receptor->Gq11 Activates Rho Rho/Rho-kinase Pathway FP_Receptor->Rho Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Contributes to Rho->Contraction Enhances Ca2+ sensitivity

Caption: PGF2α signaling cascade in smooth muscle.

Experimental Protocols

The following protocols provide a framework for studying the effects of 16,16-Dimethylprostaglandin F2α on isolated smooth muscle preparations. The isolated tissue bath is a classic and robust method for such investigations.[10][11][12]

PART 1: Preparation of Stock Solutions and Reagents

Expertise & Experience: The accuracy of your results is fundamentally dependent on the precise preparation of your solutions. 16,16-Dimethylprostaglandin F2α is typically supplied in an organic solvent. It is crucial to perform serial dilutions to minimize the final concentration of the solvent in the tissue bath, as high concentrations can have non-specific effects on the muscle tissue.

1.1. 16,16-Dimethylprostaglandin F2α Stock Solution:

  • Storage: Store the stock compound at -20°C for long-term stability.

  • Reconstitution: Dissolve the compound in a suitable organic solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Working Solutions: Prepare fresh serial dilutions of the stock solution in physiological salt solution (PSS) on the day of the experiment.

1.2. Physiological Salt Solution (PSS): A common PSS for mammalian smooth muscle is Krebs-Henseleit solution. The composition is as follows:

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl22.5
MgSO4·7H2O1.2
KH2PO41.2
NaHCO325.0
Glucose11.7

Trustworthiness: The PSS must be continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH of approximately 7.4 and to provide oxygen to the tissue.[13] The temperature of the solution in the tissue bath should be maintained at 37°C.[11][14]

PART 2: Isolated Tissue Bath Experiment

This protocol describes the measurement of isometric contraction of a smooth muscle strip, such as a rat aortic ring or a tracheal smooth muscle strip.[12][14]

2.1. Tissue Dissection and Preparation:

  • Humanely euthanize the animal according to approved institutional protocols.

  • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea, or ileum).

  • Immediately place the tissue in ice-cold PSS.

  • Under a dissecting microscope, carefully remove any adhering connective and adipose tissue.

  • For vascular studies, cut the vessel into rings of 2-3 mm in width. For other tissues, prepare longitudinal or circular strips.

  • It is crucial to handle the tissue gently to avoid damage which can impair its contractile ability.

2.2. Mounting the Tissue:

  • Mount the tissue strip or ring in an isolated tissue bath chamber filled with PSS, maintained at 37°C and continuously aerated.[11]

  • One end of the tissue should be attached to a fixed hook at the bottom of the chamber, and the other end to an isometric force transducer.

  • The force transducer will measure the tension developed by the muscle.

2.3. Equilibration and Viability Check:

  • Allow the tissue to equilibrate for at least 60-90 minutes under a small resting tension (preload). The optimal preload will vary depending on the tissue type and should be determined empirically (e.g., 1-2 grams for rat aorta).

  • During equilibration, wash the tissue with fresh PSS every 15-20 minutes.[15]

  • After equilibration, assess the viability of the tissue by challenging it with a high concentration of potassium chloride (KCl, e.g., 60-80 mM). A robust contractile response indicates a healthy preparation.

  • Wash the tissue repeatedly with PSS to return to the baseline resting tension.

Experimental Workflow Diagram

Experimental_Workflow A Tissue Dissection (e.g., Aorta, Trachea) B Mount in Tissue Bath (37°C, 95% O2/5% CO2) A->B C Equilibration (60-90 min with washes) B->C D Viability Check (High KCl challenge) C->D E Cumulative Concentration- Response Curve D->E F Add increasing concentrations of 16,16-Dimethyl PGF2α E->F G Data Acquisition (Record isometric tension) F->G H Data Analysis (EC50, Emax) G->H

Caption: Isolated tissue bath experimental workflow.

PART 3: Generating a Concentration-Response Curve

Expertise & Experience: A cumulative concentration-response curve is an efficient method to determine the potency (EC50) and efficacy (Emax) of 16,16-Dimethylprostaglandin F2α.

  • After the tissue has returned to baseline following the KCl challenge, begin the cumulative addition of 16,16-Dimethylprostaglandin F2α.

  • Start with a low concentration (e.g., 1 nM) and wait for the contractile response to reach a stable plateau.

  • Without washing, add the next higher concentration (typically in half-log increments, e.g., 3 nM, 10 nM, 30 nM, etc.).

  • Continue this process until the maximum contractile response is achieved and further increases in concentration do not elicit a greater response.

  • At the end of the experiment, wash the tissue thoroughly with PSS.

Data Presentation and Analysis

The contractile responses should be recorded continuously using a data acquisition system. The data is typically expressed as a percentage of the maximum contraction induced by KCl.

ParameterDescriptionTypical Value Range for PGF2α Analogs
EC50 The molar concentration of the agonist that produces 50% of the maximal response.10 nM - 1 µM
Emax The maximum contractile response elicited by the agonist.Often expressed as a percentage of the KCl-induced contraction.

The data can then be plotted on a semi-log graph (response vs. log concentration) and fitted to a sigmoidal dose-response curve to accurately determine the EC50 and Emax.

Troubleshooting and Best Practices

  • Tissue Viability: If the tissue does not respond robustly to KCl, it may have been damaged during dissection or the PSS composition may be incorrect.

  • Solvent Effects: Always run a vehicle control to ensure that the solvent used to dissolve the 16,16-Dimethylprostaglandin F2α does not have an effect on the smooth muscle at the concentrations used.

  • Tachyphylaxis: Some tissues may exhibit tachyphylaxis (a rapidly diminishing response to successive doses of a drug). If this is suspected, a non-cumulative concentration-response curve, with washes between each concentration, may be necessary.

  • Reproducibility: To ensure the reproducibility of your results, it is important to use tissues from animals of the same species, strain, age, and sex.

Conclusion

The in vitro application of 16,16-Dimethylprostaglandin F2α is a powerful tool for elucidating the mechanisms of smooth muscle contraction and for screening potential therapeutic agents. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data. The key to success lies in careful tissue handling, precise solution preparation, and a systematic approach to data collection and analysis.

References

  • Rice, K. M., Uddemarri, S., Desai, D. H., Morrison, R. G., Harris, R., Wright, G. L., & Blough, E. R. (n.d.). PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN. National Center for Biotechnology Information.
  • (2022, January 27). PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway. Hindawi.
  • Rao, G. N., Madamanchi, N. R., Lele, M., Gadiparthi, L., Gingras, A. C., & Eling, T. E. (1999, April 30). A Potential Role for Extracellular Signal-Regulated Kinases in Prostaglandin F2alpha-induced Protein Synthesis in Smooth Muscle Cells. PubMed.
  • Rice, K. M., Uddemarri, S., Desai, D. H., Morrison, R. G., Harris, R., Wright, G. L., & Blough, E. R. (2008, February). PGF2alpha-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN. PubMed.
  • Kistemaker, L. E. M., Oenema, T. A., Meurs, H., & Gosens, R. (n.d.). Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction. PubMed Central.
  • (n.d.). A method for isolating contractile smooth muscle cells from cryopreserved tissue. American Physiological Society.
  • Laggner, B. T., & Laske, T. G. (n.d.). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. National Center for Biotechnology Information.
  • Daly, C. J., & Khoudary, K. P. (2015, January 19). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. PubMed Central.
  • (2020, April 30). Tips and Tricks for Measuring Muscle Function in-vitro. Aurora Scientific.
  • (2022, February 11). Measurement of Smooth Muscle Function. YouTube.
  • Daly, C. J., & Khoudary, K. P. (n.d.). Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. PubMed.
  • (n.d.). 16,16-dimethyl Prostaglandin F2α | CAS 39746-23-1. Santa Cruz Biotechnology.
  • Sato, K., Hirata, Y., Imai, T., Iwashima, Y., & Marumo, F. (1990, August). Effects of prostaglandin F2 alpha on the mobilization of cytosolic free calcium in vascular smooth muscle cells and on the tension of aortic strips from rats. PubMed.
  • (2011, November 10). Maintenance of an Isolated Smooth Muscle Preparation in Vitro - Introduction. YouTube.
  • (n.d.). Showing metabocard for Prostaglandin F2a (HMDB0001139). Human Metabolome Database.
  • (n.d.). Prostaglandin F2α (Dinoprost, PGF2α, CAS Number: 551-11-1). Cayman Chemical.

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Application Notes and Protocols for 16,16-Dimethylprostaglandin F2alpha Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the administration routes for 16,16-Dimethylprostaglandin F2alpha (DMPF2α), a metabolically stable analog of Prostaglandin F2α (PGF2α), in the context of preclinical animal research.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to ensure methodologically sound and reproducible experimental outcomes.

Introduction to this compound

This compound is a synthetic analog of the naturally occurring PGF2α. The addition of two methyl groups at the C-16 position renders the molecule more resistant to metabolic degradation, thereby prolonging its biological activity. Like its parent compound, DMPF2α is a potent luteolytic agent and a stimulator of smooth muscle contraction, acting primarily through the Prostaglandin F2α receptor.[2][3] Its stability and potent activity make it a valuable tool in various research areas, including reproductive biology, gastrointestinal physiology, and ophthalmology.

Mechanism of Action

DMPF2α exerts its effects by binding to the Prostaglandin F2α receptor, a G-protein coupled receptor. This interaction initiates a signaling cascade that can lead to several cellular responses, including:

  • Luteolysis: In the corpus luteum, PGF2α receptor activation leads to the inhibition of progesterone production and ultimately, the regression of the corpus luteum.[3][4] This process involves the activation of phospholipase C, leading to the generation of inositol trisphosphate (InsP3) and diacylglycerol (DAG).[5] InsP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to the anti-steroidogenic and luteolytic effects.[5][6]

  • Smooth Muscle Contraction: Activation of the PGF2α receptor in smooth muscle cells, such as those in the uterus, bronchi, and gastrointestinal tract, leads to an increase in intracellular calcium, triggering contraction.[7]

Pre-Administration Considerations: Compound Preparation and Stability

Proper handling and preparation of DMPF2α are critical for the validity of any in vivo study.

  • Storage: DMPF2α is typically supplied in a solution, such as methyl acetate, and should be stored at -20°C for long-term stability (≥ 2 years).[8]

  • Reconstitution: Before use, the solvent (e.g., methyl acetate) should be evaporated under a stream of nitrogen gas. The compound can then be reconstituted in a suitable solvent. Common choices include:

    • Ethanol

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)[8] For animal administration, the stock solution is further diluted in a biocompatible vehicle such as phosphate-buffered saline (PBS) or saline. It is crucial to ensure that the final concentration of the organic solvent is low enough to be non-toxic to the animal. For instance, in some studies, the final ethanol concentration in the dosing solution is kept at 1.75%.[9][10]

  • Stability: Once reconstituted, the stability of the DMPF2α solution should be considered. It is recommended to prepare fresh solutions for each experiment or to store aliquots at -20°C for a limited time. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.[11]

Administration Routes: A Comparative Overview

The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of DMPF2α. The optimal route depends on the research question, the target organ, and the animal model being used. The effects of prostaglandins on physiological parameters such as gastric emptying and small intestinal transit have been shown to be dependent on the dosage and route of administration.[12]

Administration Route Typical Dosage Range (Rodents) Advantages Disadvantages Primary Research Applications
Intravenous (IV) 0 - 0.5 µg (guinea pigs)Rapid onset of action, precise dose delivery, 100% bioavailability.Requires technical skill, potential for bolus effects, short duration of action.Pharmacokinetic studies, acute dose-response studies.
Subcutaneous (SC) Varies by studySlower absorption leading to a more sustained effect, easier to perform than IV.Potential for local irritation, variable absorption rates.Studies requiring prolonged exposure, radioprotection studies.[9][10]
Intramuscular (IM) Varies by studyFaster absorption than SC for aqueous solutions, can be used for larger volumes.Can be painful, potential for muscle damage.Estrus synchronization in larger animals.[13]
Intravaginal 150 µg/kg (dogs)Localized delivery to the reproductive tract, minimizes systemic side effects.Variable absorption, potential for expulsion of the dose.Reproductive studies, treatment of metritis and pyometra.[14][15]
Oral (PO) / Intragastric 25-100 µg/kg (rats)Non-invasive, convenient for repeated dosing.Subject to first-pass metabolism, variable absorption.Gastrointestinal studies.[16][17]
Topical 250 µg in 50 µL (monkeys)Localized effect, minimizes systemic exposure.Limited to accessible tissues (e.g., eye), variable penetration.Ocular hypotension studies.[18][19]
Intraperitoneal (IP) 25 µg/kg (rats)Rapid absorption, larger surface area than SC.Potential for injection into organs, can cause peritonitis.Studies where rapid systemic effects are desired but IV is not feasible.[20]

Detailed Administration Protocols

The following protocols are provided as a general guide. Researchers must adapt these protocols to their specific experimental design and adhere to all institutional and national guidelines for animal care and use.

Intravenous (IV) Administration

This route is ideal for studying the acute effects of DMPF2α.

Objective: To achieve rapid systemic circulation of a precise dose of DMPF2α.

Materials:

  • DMPF2α, reconstituted and diluted in sterile saline or PBS.

  • Appropriate syringes and needles (e.g., 27-30 gauge for rodents).

  • Animal restrainer.

Protocol:

  • Prepare the dosing solution of DMPF2α at the desired concentration. Ensure the final vehicle is well-tolerated.

  • Properly restrain the animal. For rats and mice, a tail vein injection is common.

  • Visualize the lateral tail vein. Application of a heat lamp or warm water can aid in vasodilation.

  • Gently insert the needle into the vein, bevel up.

  • Slowly inject the DMPF2α solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any immediate adverse reactions.

Subcutaneous (SC) Administration

This route provides a slower release and more sustained effect of DMPF2α.

Objective: To deliver DMPF2α for a prolonged systemic effect.

Materials:

  • DMPF2α, reconstituted and diluted in a suitable vehicle.

  • Syringes and needles (e.g., 25-27 gauge).

Protocol:

  • Prepare the dosing solution.

  • Grasp the loose skin over the back of the animal, between the shoulder blades, to form a tent.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the solution, creating a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Monitor the animal for any local reactions at the injection site.

Intravaginal Administration

This route is primarily used for studies involving the female reproductive tract.

Objective: To deliver DMPF2α locally to the vagina and uterus.

Materials:

  • DMPF2α, reconstituted and diluted in a non-irritating vehicle.

  • Sterilized plastic catheter or a syringe with a flexible tip.

Protocol:

  • Prepare the dosing solution. A common dose in dogs is 150 µg/kg.[14][15]

  • Gently restrain the animal.

  • Carefully insert the catheter into the vaginal lumen.

  • Slowly infuse the DMPF2α solution.

  • To minimize retrograde loss, the animal's hindquarters can be elevated for a few minutes following administration.[14]

  • Monitor for any signs of local irritation or discomfort.

Visualizing Experimental Workflows

Decision-Making Workflow for Route Selection

Caption: A flowchart to guide the selection of an appropriate administration route.

Signaling Pathway of PGF2α

G PGF2a PGF2α / DMPF2α Receptor PGF2α Receptor (GPCR) PGF2a->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Luteolysis, Muscle Contraction) Ca->Response PKC->Response

Caption: Simplified signaling cascade following PGF2α receptor activation.

Conclusion

The selection of an appropriate administration route for this compound is a critical step in the design of animal studies. A thorough understanding of the compound's properties, coupled with a clear definition of the experimental objectives, will guide the researcher toward the most suitable methodology. The protocols and information provided herein serve as a comprehensive resource to facilitate the effective and responsible use of DMPF2α in preclinical research.

References

  • Gallagher, J. F., & Shaffer, E. A. (1986). The effects of PGF2 alpha, PGE2 and 16, 16 dimethyl PGE2 on gastric emptying and small intestinal transit in rat. Canadian Journal of Physiology and Pharmacology, 64(1), 81-85. [Link]

  • Wikipedia. Prostaglandin F2alpha. [Link]

  • Lahav, M., & Amsterdam, A. (1986). Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. Molecular and Cellular Endocrinology, 48(2-3), 97-104. [Link]

  • Davis, J. S., Weakland, L. L., Weiland, D. A., Farese, R. V., & La-Corbiere, M. (1987). Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells. Proceedings of the National Academy of Sciences of the United States of America, 84(11), 3728–3732. [Link]

  • Musicki, B., & Behrman, H. R. (1991). Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C. The Journal of Clinical Endocrinology and Metabolism, 72(2), 382-388. [Link]

  • Langevin, S. M., et al. (2023). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation Research, 200(3), 209-220. [Link]

  • Langevin, S. M., et al. (2023). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated. Radiation Research, 200(3), 209-220. [Link]

  • Buts, J. P., De Meyer, R., & Kolanowski, J. (1987). Effect of 16,16-dimethyl prostaglandin E2 on small intestinal mucosa in suckling rats. European Journal of Clinical Investigation, 17(4), 293-300. [Link]

  • Gábor, G., Siver, L., & Szenci, O. (1999). Intravaginal prostaglandin F2 alpha for the treatment of metritis and pyometra in the bitch. Acta Veterinaria Hungarica, 47(1), 103-108. [Link]

  • Uribe, A., Johansson, C., & Slezak, P. (1984). 16,16-Dimethyl prostaglandin E2 stimulates growth and maturation of rat gastric and small-intestinal mucosa. Scandinavian Journal of Gastroenterology. Supplement, 92, 178–183. [Link]

  • Camras, C. B., Friedman, A. H., Rodrigues, M. M., Tripathi, B. J., Tripathi, R. C., & Podos, S. M. (1988). Multiple dosing of prostaglandin F2 alpha or epinephrine on cynomolgus monkey eyes. III. Histopathology. Investigative Ophthalmology & Visual Science, 29(9), 1428–1436. [Link]

  • Cruppe, L. H., et al. (2014). Determination of the appropriate delivery of prostaglandin F2α in the five-day CO-Synch + controlled intravaginal drug release protocol in suckled beef cows. Journal of Animal Science, 92(3), 1255-1263. [Link]

  • MizzouRepro. (2018, November 29). Administering Prostaglandin F2a - Mizzou Repro [Video]. YouTube. [Link]

  • La-Caze, S., et al. (2020). Treatment with prostaglandin F2α and an intravaginal progesterone insert promotes follicular maturity in advance of gonadotropin-releasing hormone among postpartum beef cows. Theriogenology, 157, 350-359. [Link]

  • Hansson, G., & Granström, E. (1976). Metabolism of 16,16-dimethyl-prostaglandin F2alpha in the cynomolgus monkey and the human female. Biochemical Medicine, 15(1), 95–113. [Link]

  • Uribe, A., & Johansson, C. (1985). Both topical and systemic treatments with 16,16-dimethyl prostaglandin E2 are trophic to rat gastric mucosa. Gastroenterology, 88(2), 488-495. [Link]

  • Lau, I. F., Saksena, S. K., & Chang, M. C. (1974). Intravaginal insertion of a dimethylpolysiloxane-polyvinyl pyrrolidone-prostaglandin F2alpha tube for midterm abortion in rabbits. American Journal of Obstetrics and Gynecology, 120(6), 837–839. [Link]

  • Camras, C. B., Podos, S. M., & Rosenthal, J. S. (1987). Multiple dosing of prostaglandin F2 alpha or epinephrine on cynomolgus monkey eyes. I. Aqueous humor dynamics. Investigative Ophthalmology & Visual Science, 28(3), 463–469. [Link]

  • Di-Castelnuovo, A., et al. (2015). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Journal of Endocrinological Investigation, 38(12), 1339-1346. [Link]

  • Arakawa, T., et al. (1993). Effects of 16, 16-dimethyl prostaglandin E2 on lysosomal membrane stability in rat stomach. Gut, 34(8), 1028-1032. [Link]

  • Gábor, G., Siver, L., & Szenci, O. (1999). Intravaginal prostaglandin F2α for the treatment of metritis and pyometra in the bitch. Acta Veterinaria Hungarica, 47(1), 103-108. [Link]

  • Heuwieser, W., et al. (2007). Effects of a single administration of prostaglandin F2alpha, or a combination of prostaglandin F2alpha and prostaglandin E2, or placebo on fertility variables in dairy cows 3–5 weeks post partum, a randomized, double-blind clinical trial. Acta Veterinaria Scandinavica, 49(1), 2. [Link]

  • Kasimanickam, R., et al. (2006). Effect of timing of prostaglandin administration, controlled internal drug release removal and gonadotropin releasing hormone administration on pregnancy rate in fixed-time AI protocols in crossbred Angus cows. Theriogenology, 66(2), 166-172. [Link]

  • Praticò, D., et al. (1998). Generation of the isoprostane 8-epi-prostaglandin F2alpha in vitro and in vivo via the cyclooxygenases. The Journal of Biological Chemistry, 273(15), 8919-8924. [Link]

  • Pate, J. L. (1991). Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells. Journal of Animal Science, 69(2), 724-731. [Link]

  • Spencer, J. A., et al. (2023). Defining Progesterone Profiles and Luteolysis After One or Two Prostaglandin F2α Injections in a 5-Day CIDR-Cosynch Protocol for Suckling Beef Cows. Journal of Dairy & Veterinary Sciences, 16(1). [Link]

Sources

Application Notes & Protocols: Preparation of 16,16-Dimethylprostaglandin F2α Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions for 16,16-Dimethylprostaglandin F2α (16,16-dmPGF2α). As a metabolically stable and potent synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α), its correct handling and solubilization are paramount to achieving reliable experimental outcomes.[1][2] This guide moves beyond a simple list of steps, delving into the causal reasoning behind solvent selection, storage strategies, and handling precautions. We present detailed, field-proven protocols for creating high-concentration stock solutions and subsequent working dilutions, ensuring the integrity and biological activity of the compound.

Foundational Principles: Understanding 16,16-Dimethylprostaglandin F2α

16,16-dmPGF2α is a valuable tool in biomedical research due to its enhanced metabolic stability compared to its endogenous counterpart, PGF2α.[1][2] It is a potent agonist of the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to physiological responses such as smooth muscle contraction and luteolysis.[1][3] The precision of experiments involving this compound begins with the foundational step of stock solution preparation. Inaccurate concentration, degradation due to improper storage, or solvent-induced artifacts can significantly compromise data quality and reproducibility.

Key Chemical & Physical Properties

A thorough understanding of the compound's properties is essential for its effective use. The data below has been consolidated from authoritative supplier specifications.

PropertyValueSource(s)
Molecular Formula C₂₂H₃₈O₅[1][2]
Molecular Weight 382.5 g/mol [1][2]
CAS Number 39746-23-1[1][2][4]
Appearance Crystalline Solid[5]
Purity ≥98%[1]
Storage (as solid) -20°C[5][6]
Solubility (at 25°C)
    • Ethanol>100 mg/mL[1]
    • DMSO>100 mg/mL[1]
    • Dimethyl Formamide (DMF)>100 mg/mL[1]
    • PBS (pH 7.2)>10 mg/mL[1]
The Causality Behind Methodological Choices
  • Solvent Selection: The high solubility of 16,16-dmPGF2α in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO) makes them the ideal choice for preparing high-concentration primary stocks.[1] This is a critical strategy to minimize the volume of the organic solvent introduced into the final experimental system (e.g., cell culture media, organ bath). Expert Insight: For cell-based assays, the final concentration of DMSO or ethanol should be meticulously controlled, typically remaining below 0.5% (and ideally below 0.1%) to prevent solvent-induced cytotoxicity or off-target effects.[5] While the compound shows good solubility in aqueous buffers like PBS, preparing high-concentration stocks directly in aqueous solutions is not recommended due to lower long-term stability.[7] Aqueous working solutions should always be prepared fresh from the organic stock immediately before use.[5][6]

  • Storage and Stability: Prostaglandins are susceptible to degradation, particularly through repeated freeze-thaw cycles and exposure to non-optimal pH conditions.[7][8] The core principle for ensuring the long-term integrity of 16,16-dmPGF2α is to prepare a concentrated stock in an anhydrous organic solvent, divide it into single-use aliquots, and store it at low temperatures (-20°C or -80°C). This aliquoting strategy is a self-validating system; it inherently prevents the degradation associated with repeatedly accessing a master stock, thus ensuring consistent compound potency across multiple experiments.

  • Safety and Handling: As a potent, biologically active molecule, 16,16-dmPGF2α requires careful handling.[9] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Weighing of the solid compound should be performed in a chemical fume hood to avoid inhalation of the powder.[10]

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing a high-concentration stock solution and subsequent working dilutions.

Protocol: Preparation of a 10 mg/mL Primary Stock Solution

This protocol describes the preparation of a 10 mg/mL stock in anhydrous ethanol. The same procedure applies if using DMSO.

Materials:

  • 16,16-Dimethylprostaglandin F2α (e.g., Cayman Chemical Item No. 16750)[1]

  • Anhydrous Ethanol (≥99.5%) or DMSO (≥99.9%, sterile-filtered)

  • Calibrated analytical balance

  • Chemical fume hood

  • Sterile, amber or light-protecting polypropylene microcentrifuge tubes (or glass vials with PTFE-lined caps)

  • Sterile, positive-displacement pipette or calibrated glass syringe

  • Vortex mixer

Procedure:

  • Pre-equilibration: Allow the vial of solid 16,16-dmPGF2α to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mg/mL solution, accurately weigh 10 mg of 16,16-dmPGF2α powder into a sterile tube.

  • Solubilization: Using a calibrated pipette, add 1 mL of anhydrous ethanol to the tube containing the 10 mg of powder.

  • Dissolution: Cap the tube securely and vortex at medium speed until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. The solution should be clear and colorless.

  • Aliquoting for Stability: Immediately dispense the stock solution into single-use aliquots in sterile, light-protecting tubes. For example, create 20 aliquots of 50 µL each. This is the most critical step for preserving the long-term activity of the compound.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mg/mL), solvent (Ethanol), and preparation date. Store the aliquots at -20°C for up to several months or at -80°C for long-term storage (≥1 year).[5][10]

G cluster_prep Stock Solution Workflow start Start: Equilibrate Compound Vial weigh Weigh 10 mg 16,16-dmPGF2α (in fume hood) start->weigh 1 add_solvent Add 1 mL Anhydrous Ethanol weigh->add_solvent 2 dissolve Vortex Until Completely Dissolved add_solvent->dissolve 3 aliquot Dispense into Single-Use Aliquots dissolve->aliquot 4 (Critical Step) store Label and Store (-20°C or -80°C) aliquot->store 5 end_prep Stock Ready store->end_prep

Caption: Workflow for preparing 16,16-dmPGF2α stock solution.

Protocol: Preparation of a 10 µM Working Solution

This protocol details the serial dilution of the primary stock into an aqueous buffer for immediate experimental use.

Prerequisite: A 10 mg/mL primary stock solution as prepared in Protocol 2.1.

  • Molarity Calculation: First, convert the primary stock concentration from mass/volume to molarity.

    • Molecular Weight (MW) of 16,16-dmPGF2α = 382.5 g/mol = 382.5 mg/mmol.

    • Concentration = 10 mg/mL.

    • Molarity = (10 mg/mL) / (382.5 mg/mmol) = 0.02614 mol/L = 26.14 mM.

  • Intermediate Dilution (e.g., to 100 µM):

    • Thaw one aliquot of the 26.14 mM primary stock.

    • Perform a 1:261.4 dilution. For example, add 2 µL of the 26.14 mM stock to 520.8 µL of your desired experimental buffer (e.g., sterile PBS or cell culture medium).

    • Vortex gently. This intermediate solution is now approximately 100 µM.

  • Final Working Dilution (to 10 µM):

    • Perform a 1:10 dilution of the intermediate stock.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of the experimental buffer.

    • Vortex gently. This final solution is now 10 µM.

Trustworthiness Check: Always prepare aqueous working solutions fresh for each experiment and discard any unused portion. Do not store prostaglandins in aqueous solutions for more than a day, as their stability is significantly reduced.[5][6]

Mechanism of Action: The FP Receptor Pathway

16,16-dmPGF2α exerts its biological effects by binding to and activating the FP receptor. This initiates a well-defined intracellular signaling cascade, which is crucial for understanding its downstream effects in experimental systems.

G cluster_pathway PGF2α / 16,16-dmPGF2α Signaling Pathway compound 16,16-dmPGF2α receptor FP Receptor (GPCR) compound->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates calcium ↑ Intracellular Ca²⁺ er->calcium Releases response Cellular Response (e.g., Smooth Muscle Contraction) calcium->response pkc->response

Caption: Simplified signaling pathway of 16,16-dmPGF2α via the FP receptor.

Activation of the FP receptor by 16,16-dmPGF2α leads to the stimulation of the Gq/11 protein.[11] This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it triggers the release of stored calcium (Ca²⁺), leading to a rapid increase in intracellular Ca²⁺ concentration.[12] This calcium surge, along with the activation of Protein Kinase C (PKC) by DAG, drives the ultimate cellular responses.[12]

References

  • Balapure, A.K., Rexroad, C.E., Jr., Kawada, K., et al. Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2α receptor. Biochem. Pharmacol. 38(14), 2375-2381 (1989). [URL: https://www.caymanchem.com/product/16750/16,16-dimethyl-prostaglandin-f2a]
  • Cayman Chemical. Prostaglandin E1 Product Information. [URL: https://cdn.caymanchem.com/cdn/insert/13010.pdf]
  • Cayman Chemical. 16,16-dimethyl Prostaglandin F2α Product Page. [URL: https://www.caymanchem.com/product/16750]
  • MedChemExpress. 16,16-Dimethylprostaglandin F2α Product Page. [URL: https://www.medchemexpress.com/16-16-dimethylprostaglandin-f2alpha.html]
  • Santa Cruz Biotechnology. 16,16-dimethyl Prostaglandin F2α Product Page. [URL: https://www.scbt.com/p/16-16-dimethyl-prostaglandin-f2-alpha-39746-23-1]
  • Cayman Chemical. Prostaglandin E2 Product Information. [URL: https://cdn.caymanchem.com/cdn/insert/14010.pdf]
  • Sigma-Aldrich. Prostaglandin E1 Product Information Sheet. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/346/p5515/p5515pis.pdf]
  • Karim, S.M.M., Devlin, J., Hillier, K. The Stability of Dilute Solutions of Prostaglandins E1, E2, F1-alpha and F2-alpha. Eur J Pharmacol. 4(4), 416-20 (1968). [URL: https://pubmed.ncbi.nlm.nih.gov/5724918/]
  • Acosta-Martinez, M., et al. Luteolysis in Ruminants: Past Concepts, New Insights, and Persisting Challenges. ResearchGate. (2018). [URL: https://www.researchgate.net/figure/Illustrative-summary-of-the-contradictory-actions-of-PGF2a-on-progesterone-production_fig1_328990159]
  • Cayman Chemical. Prostaglandin F2α Product Page. [URL: https://www.caymanchem.com/product/16010/prostaglandin-f2a]
  • Human Metabolome Database. Showing metabocard for Prostaglandin F2a (HMDB0001139). [URL: https://hmdb.ca/metabolites/HMDB0001139]
  • Fisher Scientific. Safety Data Sheet - Dinoprostone. (2009). [URL: https://fscimage.fishersci.com/msds/19441.htm]
  • Wikipedia. Prostaglandin F2alpha. [URL: https://en.wikipedia.org/wiki/Prostaglandin_F2alpha]
  • Lahav, M., et al. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. Mol Cell Endocrinol. 48(2-3), 97-104 (1986). [URL: https://pubmed.ncbi.nlm.nih.gov/3027660/]
  • Cayman Chemical. Safety Data Sheet - 13,14-dihydro Prostaglandin F2α. (2023). [URL: https://cdn.caymanchem.com/cdn/sds/16660S.pdf]
  • Sigma-Aldrich. Prostaglandin F2α Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/p0424]
  • Cayman Chemical. Safety Data Sheet - Prostaglandin F2α-d4. (2023). [URL: https://cdn.caymanchem.com/cdn/sds/316010S.pdf]
  • Cayman Chemical. Safety Data Sheet - 15(S)-15-methyl Prostaglandin F2α methyl ester. (2025). [URL: https://cdn.caymanchem.com/cdn/sds/16744S.pdf]
  • PubChem, National Institutes of Health. PGF2alpha-EA. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5283076]
  • Cayman Chemical. Safety Data Sheet - 11β-Prostaglandin F2α. (2025). [URL: https://cdn.caymanchem.com/cdn/sds/16520S.pdf]
  • RayBiotech. Prostaglandin F2alpha Product Page. [URL: https://www.raybiotech.com/prostaglandin-f2alpha/]
  • Michael, A.E., et al. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C. J Endocrinol. 131(1), 149-55 (1991). [URL: https://pubmed.ncbi.nlm.nih.gov/1720076/]
  • Kennedy, T.G. Effects of analogues of prostaglandin E2 and F2 alpha on the decidual cell reaction in the rat. Prostaglandins. 22(5), 867-78 (1981). [URL: https://pubmed.ncbi.nlm.nih.gov/6949390/]
  • BenchChem. Preparation of Gemeprost Stock Solutions for Laboratory Use. (2025). [URL: https://www.benchchem.

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Troubleshooting & Optimization

Technical Support Center: Navigating In Vitro Solubility Challenges with 16,16-Dimethylprostaglandin F2α

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 16,16-Dimethylprostaglandin F2α (16,16-dmPGF2α). This resource is designed to provide expert guidance and practical solutions for the common solubility challenges encountered during in vitro experimentation. Our goal is to equip you with the knowledge to ensure the reliable and effective use of this potent and metabolically stable analog of Prostaglandin F2α in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of 16,16-Dimethylprostaglandin F2α?

A1: For preparing a high-concentration stock solution, organic solvents are recommended. 16,16-Dimethylprostaglandin F2α is highly soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol, with a solubility of over 100 mg/mL in each.[1] The choice of solvent may depend on the specific requirements of your experimental system and potential solvent effects on the cells.

Q2: My 16,16-Dimethylprostaglandin F2α precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. Why did this happen and how can I prevent it?

A2: This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. 16,16-dmPGF2α is significantly less soluble in aqueous solutions compared to organic solvents. When a concentrated organic stock is rapidly diluted into an aqueous medium, the compound can crash out of solution. To prevent this, it is crucial to perform serial dilutions and ensure vigorous mixing during the dilution process. It is also advisable not to exceed the recommended final concentration in your aqueous medium.

Q3: What is the maximum recommended concentration of 16,16-Dimethylprostaglandin F2α in an aqueous buffer like PBS?

A3: The solubility of 16,16-Dimethylprostaglandin F2α in PBS (pH 7.2) is greater than 10 mg/mL.[1] However, for cell culture applications, the final working concentration is typically much lower, often in the nanomolar to micromolar range, to elicit a biological response.

Q4: How should I store my 16,16-Dimethylprostaglandin F2α stock solution?

A4: Stock solutions of 16,16-Dimethylprostaglandin F2α in organic solvents should be stored at -20°C. When stored properly, it is stable for at least two years. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and solvent evaporation.

Q5: Can I prepare and store an aqueous working solution of 16,16-Dimethylprostaglandin F2α?

A5: It is not recommended to store aqueous solutions of prostaglandins for more than one day.[2] Prostaglandins can be less stable in aqueous solutions. Therefore, it is best practice to prepare fresh aqueous working solutions from your frozen organic stock solution immediately before each experiment.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with 16,16-Dimethylprostaglandin F2α in your in vitro experiments.

Problem: Precipitate formation observed in the final cell culture medium.

Underlying Cause: The aqueous solubility of 16,16-dmPGF2α has been exceeded upon dilution from the organic stock.

Solutions:

  • Review Final Concentration: Ensure your final working concentration does not exceed the aqueous solubility limit. While the solubility in PBS is >10 mg/mL, the complex composition of cell culture media (salts, proteins, etc.) can affect solubility.

  • Modify Dilution Protocol:

    • Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in your cell culture medium or an appropriate buffer.

    • Vigorous Mixing: When adding the stock solution to the aqueous medium, vortex or pipette vigorously to ensure rapid and uniform dispersion.

    • Stepwise Addition: Add the stock solution dropwise to the vortexing medium.

  • Reduce Organic Solvent Carryover: High concentrations of the organic solvent from the stock solution can also contribute to precipitation. Aim for a final organic solvent concentration of less than 0.5% in your cell culture medium, as higher concentrations can also be cytotoxic.

Problem: Inconsistent or no biological activity observed.

Underlying Cause: This could be due to the compound not being fully dissolved, leading to a lower effective concentration, or potential degradation.

Solutions:

  • Confirm Complete Dissolution of Stock: Before making dilutions, ensure your stock solution is completely dissolved. If the compound was stored as a crystalline solid, gently warm the vial to room temperature and vortex thoroughly.

  • Prepare Fresh Working Solutions: As mentioned, avoid using old aqueous working solutions. Prepare them fresh for every experiment from a properly stored stock.

  • Evaluate Solvent Effects: Ensure that the concentration of the organic solvent used to dissolve the compound is not affecting your cells. Run a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Data & Protocols

Solubility Profile of 16,16-Dimethylprostaglandin F2α
SolventSolubilitySource
Dimethyl sulfoxide (DMSO)>100 mg/mL[1]
Dimethylformamide (DMF)>100 mg/mL[1]
Ethanol>100 mg/mL[1]
PBS (pH 7.2)>10 mg/mL[1]
10 mM Na2CO3>6.5 mg/mL[1]
Step-by-Step Protocol for Preparing Working Solutions

This protocol is designed to minimize precipitation and ensure accurate final concentrations.

  • Stock Solution Preparation (e.g., 10 mg/mL in DMSO):

    • Allow the vial of solid 16,16-dmPGF2α to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve a 10 mg/mL concentration. For example, add 100 µL of DMSO to 1 mg of the compound.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into single-use vials and store at -20°C.

  • Preparation of Final Working Solution (e.g., 1 µM in Cell Culture Medium):

    • Intermediate Dilution (optional but recommended): Thaw a single-use aliquot of the 10 mg/mL stock solution. Prepare an intermediate dilution by adding a small volume of the stock to your cell culture medium. For example, dilute the stock 1:100 in the medium to get a 100 µg/mL solution.

    • Final Dilution: Add the required volume of the intermediate or stock solution to your final volume of cell culture medium while vortexing. Ensure the final DMSO concentration is below 0.5%.

Visual Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting solubility issues with 16,16-Dimethylprostaglandin F2α.

G start Start: Solubility Issue Encountered precipitate Precipitate observed in final in vitro solution? start->precipitate no_activity Inconsistent or no biological activity? precipitate->no_activity No check_conc Is final concentration below aqueous solubility limit? precipitate->check_conc Yes check_stock Is stock solution completely dissolved? no_activity->check_stock Yes modify_dilution Modify Dilution Protocol: - Serial dilutions - Vigorous mixing check_conc->modify_dilution No reduce_solvent Reduce final organic solvent concentration (<0.5%) check_conc->reduce_solvent Yes end Issue Resolved modify_dilution->end reduce_solvent->end fresh_solution Prepare fresh working solutions for each experiment check_stock->fresh_solution Yes vehicle_control Run vehicle control to check for solvent effects check_stock->vehicle_control No fresh_solution->end vehicle_control->end

Sources

Technical Support Center: Optimizing 16,16-Dimethylprostaglandin F2α Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

Introduction

Welcome to the technical support guide for the in vivo application of 16,16-Dimethylprostaglandin F2α (16,16-dmPGF2α). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and detailed protocols for optimizing the dosage of this potent synthetic analog of Prostaglandin F2α (PGF2α).

16,16-dmPGF2α is a stable and highly selective agonist for the Prostaglandin F2α receptor (FP receptor).[1] Its resistance to metabolic degradation compared to the endogenous PGF2α makes it a valuable tool for investigating FP receptor-mediated physiological and pathological processes, including smooth muscle contraction, reproductive functions, and inflammation.[1] However, its potency necessitates careful dose selection to achieve desired efficacy while minimizing adverse effects. This guide provides a framework for logical, stepwise dose optimization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 16,16-dmPGF2α?

Answer: 16,16-dmPGF2α, like endogenous PGF2α, acts by binding to and activating the FP receptor, a G-protein-coupled receptor (GPCR).[1][2][3] Upon activation, the FP receptor primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1][4] This cascade results in various cellular responses, including smooth muscle contraction, cell proliferation, and inflammatory responses.[1][5][6]

Signaling Pathway Diagram

Below is a simplified representation of the primary PGF2α/FP receptor signaling pathway.

FP_Receptor_Pathway cluster_membrane Plasma Membrane FP_receptor FP Receptor (GPCR) Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PGF2a 16,16-dmPGF2α PGF2a->FP_receptor Binds Gq->PLC Activates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Smooth Muscle Contraction, Luteolysis) Ca_release->Response PKC->Response

Caption: PGF2α/FP receptor signaling cascade.

Q2: What is a typical starting dose range for 16,16-dmPGF2α in vivo?

Answer: The optimal dose is highly dependent on the animal model, route of administration, and the specific biological question. Based on literature, doses can range widely. For instance, in rats, intravenous doses of a related compound (16,16-dimethyl PGE2) have been studied in the 5-50 µg/kg range for effects on gastric emptying.[7] For luteolytic effects in cattle, a luteolytic dose of PGF2α is 25 mg.[8] Given that 16,16-dmPGF2α is a stable analog, it is crucial to start with a low dose and perform a dose-response study. A conservative starting point for subcutaneous or intraperitoneal administration in rodents might be in the range of 10-100 µg/kg. Always conduct a thorough literature search for your specific model and application.

Q3: How does the route of administration affect the dosage and outcome?

Answer: The route of administration significantly impacts the pharmacokinetics (PK) and, consequently, the effective dose.

  • Intravenous (IV): Provides immediate and 100% bioavailability, leading to a rapid onset of action. IV doses are typically lower than other routes but may result in a shorter duration of effect and potentially more acute side effects.

  • Subcutaneous (SC) / Intramuscular (IM): Results in slower absorption and a more sustained plasma concentration compared to IV. This route is often preferred for achieving a longer-lasting effect and may reduce the severity of acute side effects.

  • Intraperitoneal (IP): Commonly used in rodents, it provides rapid absorption, though it can be more variable than IV.

  • Oral (PO): Generally results in lower bioavailability due to first-pass metabolism, requiring higher doses. The effects can also be different; for example, oral administration of prostaglandins in rats was found to increase small intestinal transit, while IV administration of a similar compound delayed it.[7]

  • Local Administration: For specific targets, like uterine administration, a much lower dose can be highly effective as it bypasses systemic circulation, minimizing side effects.[9]

Q4: What are the common solvents and how do I prepare the compound?

Answer: 16,16-Dimethylprostaglandin F2α is typically supplied as a crystalline solid or in a solution. It is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide. For in vivo use, it's critical to prepare a stock solution in an organic solvent and then dilute it into an aqueous, biocompatible vehicle. A common practice is to dissolve the compound in 100% ethanol to create a concentrated stock, and then dilute this stock into saline or phosphate-buffered saline (PBS). Ensure the final concentration of the organic solvent is low (typically <5-10% ethanol) to avoid vehicle-induced toxicity.

Troubleshooting Guide

Problem: I'm not observing the expected biological effect.
Potential Cause Explanation & Recommended Action
Insufficient Dose The most common issue. The administered dose may be too low to achieve the necessary receptor occupancy for a physiological response. Action: Perform a systematic dose-escalation study. Increase the dose in logical steps (e.g., 3-fold or half-log increments) until an effect is observed or dose-limiting side effects occur.[10][11][12]
Inappropriate Vehicle/Solubility If the compound precipitates out of the final vehicle, the actual administered dose will be lower than intended. Action: Visually inspect the final solution for any precipitation. If solubility is an issue, consider alternative vehicle formulations. A small amount of a surfactant like Tween® 80 (e.g., 0.1-0.5%) can help maintain solubility in aqueous solutions. Always run a vehicle-only control group.
Rapid Metabolism/Clearance While 16,16-dmPGF2α is more stable than native PGF2α, its half-life may still be short in your specific model. The time between administration and measurement might be too long. Action: Review pharmacokinetic data if available.[13] Consider a time-course experiment to identify the peak effect time. Alternatively, more frequent dosing or a continuous delivery method (e.g., osmotic minipump) may be necessary.
Receptor Desensitization In some systems, prolonged or high-concentration exposure to an agonist can lead to receptor desensitization or downregulation. Action: If using a chronic dosing regimen, investigate whether receptor expression or signaling is altered over time. A less frequent dosing schedule might be required.
Problem: I'm observing excessive side effects or toxicity.
Potential Cause Explanation & Recommended Action
Dose is too high 16,16-dmPGF2α is a potent smooth muscle constrictor. Common side effects include diarrhea, abdominal cramping, and (in females) uterine contractions.[14] These are often on-target effects from FP receptor activation in non-target tissues. Action: Reduce the dose. The goal is to find a therapeutic window where the desired effect is achieved with tolerable side effects. A dose-response study is essential for this.[15][16]
Route of Administration A rapid Cmax from IV or IP administration can exacerbate acute side effects. Action: Switch to a route with slower absorption, such as subcutaneous (SC) administration, to blunt the peak plasma concentration and potentially reduce the severity of side effects.
Vehicle Toxicity High concentrations of organic solvents (e.g., DMSO, ethanol) can cause local irritation or systemic toxicity. Action: Ensure the final concentration of any organic solvent is minimized (e.g., <10% ethanol, <5% DMSO) and well-tolerated in your animal model. Always include a vehicle-only control group to assess the effects of the vehicle itself.

In-Depth Protocols

Protocol 1: Preparation of 16,16-dmPGF2α Stock and Working Solutions

Objective: To prepare a soluble, injectable formulation of 16,16-dmPGF2α for in vivo administration.

Materials:

  • 16,16-Dimethylprostaglandin F2α (powder)

  • 100% Ethanol (ACS grade or higher)

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)

  • Sterile, low-volume microcentrifuge tubes and syringes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the vial of 16,16-dmPGF2α to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically weigh the desired amount of compound. For example, to make 1 mL of a 1 mg/mL stock, weigh 1 mg.

    • Add the appropriate volume of 100% ethanol to the powder. In this example, add 1 mL of ethanol.

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution. Store at -20°C or -80°C as recommended by the manufacturer.

  • Working Solution Preparation (Dilution for Injection):

    • Determine the Final Injection Volume: This is typically 5-10 mL/kg for mice (e.g., 100-200 µL for a 20g mouse) or 1-5 mL/kg for rats.

    • Calculate the Required Concentration:

      • Formula:Concentration (µg/mL) = [Target Dose (µg/kg) * Animal Weight (kg)] / Injection Volume (mL)

      • Example: For a 50 µg/kg dose in a 25g (0.025 kg) mouse with an injection volume of 100 µL (0.1 mL):

        • Concentration = [50 µg/kg * 0.025 kg] / 0.1 mL = 12.5 µg/mL

    • Perform Serial Dilutions: It is often necessary to perform an intermediate dilution from the stock.

      • Step 1 (Intermediate): Dilute the 1 mg/mL (1000 µg/mL) stock 1:10 in ethanol to get a 100 µg/mL intermediate stock.

      • Step 2 (Final): Calculate the volume of the intermediate stock needed for your final working solution in saline.

        • Formula:V1 = (C2 * V2) / C1

        • To make 1 mL of the 12.5 µg/mL working solution: V1 = (12.5 µg/mL * 1 mL) / 100 µg/mL = 0.125 mL (125 µL)

      • Aseptically add 125 µL of the 100 µg/mL intermediate stock to 875 µL of sterile saline. Vortex gently.

    • Final Check: The final ethanol concentration is 12.5%. If this is too high, adjust the dilution scheme (e.g., make a more concentrated stock). Always prepare fresh working solutions on the day of the experiment.

Protocol 2: Performing an In Vivo Dose-Response Study

Objective: To systematically determine the optimal dose of 16,16-dmPGF2α for a specific biological endpoint.

Workflow Diagram:

Caption: Workflow for a two-phase in vivo dose-response study.

Procedure:

  • Phase 1: Dose Range-Finding (Pilot Study)

    • Objective: To identify a broad range of doses that includes a no-effect level and a maximal or toxic level.

    • Groups: Establish a vehicle control group and at least 3-4 dose groups spaced widely apart (e.g., by a full log: 10, 100, 1000 µg/kg).

    • Sample Size: Use a small number of animals per group (n=3-4).

    • Administration: Administer the compound via the chosen route.

    • Observation: Monitor animals closely for both the desired biological effect and any signs of adverse reactions (e.g., changes in posture, activity, diarrhea).

    • Endpoint Measurement: Measure your primary endpoint at a relevant time point.

    • Analysis: Use the results to select a narrower, more appropriate range of doses for the definitive study.

  • Phase 2: Definitive Dose-Response Study

    • Objective: To precisely define the relationship between dose and effect and identify an optimal dose (e.g., ED50).

    • Groups: Based on the pilot study, select 4-6 doses that bracket the expected ED50. The doses should be spaced more closely (e.g., half-log intervals). Always include a vehicle control.

    • Sample Size: Use a larger sample size (e.g., n=8-12 per group) to ensure sufficient statistical power.[10]

    • Procedure: Randomize animals to treatment groups. Administer the compound and measure the endpoint at the pre-determined optimal time.

    • Data Analysis: Plot the response as a function of the dose. Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests or non-linear regression to calculate the ED50.

Key Data Summary

Table 1: Factors Influencing In Vivo Dosage of 16,16-dmPGF2α
Factor Consideration & Impact Example
Animal Species Metabolic rates and receptor densities vary significantly between species.A dose effective in rats may not be directly translatable to mice or larger animals.
Route of Administration Affects bioavailability, Cmax, and duration of action.IV administration requires lower doses than subcutaneous or oral routes.[7]
Target Endpoint Different physiological processes may have different sensitivity thresholds.The dose required to induce luteolysis may be different from that needed to modulate inflammation.[1][14]
Vehicle Formulation Solubility and stability in the vehicle are critical for accurate dosing.Using a co-solvent like ethanol or DMSO can improve solubility but must be kept at non-toxic levels.
Dosing Frequency The compound's half-life determines the required dosing schedule for sustained effects.A single dose may be sufficient for acute models, while chronic models may require repeated dosing.

References

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2025). Pharmaceutical Statistics. [Link]

  • Yu, Y., & Ricciotti, E. (2012). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. [Link]

  • Sasaki, Y., & Hasegawa-Sasaki, H. (1994). Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells. Journal of Biological Chemistry. [Link]

  • Dette, A., & Bretz, F. (2018). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. [Link]

  • Creative Biolabs. (2024). What are PTGFR modulators and how do they work?. Creative Biolabs. [Link]

  • Request PDF. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies. ResearchGate. [Link]

  • Fellner, W. H. (1996). DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship.org. [Link]

  • Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Wikipedia. (n.d.). Prostaglandin F receptor. Wikipedia. [Link]

  • ResearchGate. (n.d.). Illustrative summary of the contradictory actions of PGF2α on progesterone production. ResearchGate. [Link]

  • Wikipedia. (n.d.). Prostaglandin F2alpha. Wikipedia. [Link]

  • Doherty, N. S. (1981). The effects of PGF2 alpha, PGE2 and 16, 16 dimethyl PGE2 on gastric emptying and small intestinal transit in rat. British Journal of Pharmacology. [Link]

  • Lahav, M., et al. (1986). Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. Molecular and Cellular Endocrinology. [Link]

  • FDA. (n.d.). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. FDA. [Link]

  • Lau, I. F., et al. (1974). Prostaglandin F2-alpha for induction of midterm abortion: a comparative study. American Journal of Obstetrics and Gynecology. [Link]

  • Kennedy, T. G. (1987). Effects of analogues of prostaglandin E2 and F2 alpha on the decidual cell reaction in the rat. Journal of Reproduction and Fertility. [Link]

  • Michael, A. E., et al. (1993). Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C. Journal of Endocrinology. [Link]

  • Bedrick, A. D., et al. (1987). Effect of 16,16-dimethyl prostaglandin E2 on small intestinal mucosa in suckling rats. European Journal of Clinical Investigation. [Link]

  • Langevin, S. M., et al. (2023). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated. Radiation Research. [Link]

  • Hansson, G., & Granström, E. (1976). Metabolism of 16,16-dimethyl-prostaglandin F2alpha in the cynomolgus monkey and the human female. Biochemical Medicine. [Link]

  • Langevin, S. M., et al. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation Research. [Link]

  • Pate, J. L. (1990). Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells. Biology of Reproduction. [Link]

  • Ouellette, Y., et al. (1990). In vivo levels of prostaglandin F2 alpha, E2 and prostacyclin in the corpus luteum of pregnant and pseudopregnant rats. Biology of Reproduction. [Link]

  • Steinschneider, A., et al. (1990). Prostaglandin F2 alpha administered in vivo induces Ca2+-dependent protein phosphorylation in rat luteal tissue. Molecular and Cellular Endocrinology. [Link]

  • Lauderdale, J. W. (n.d.). HISTORY, EFFICACY AND UTILIZATION OF PROSTAGLANDIN F2 ALPHA FOR ESTROUS SYNCHRONIZATION. Applied Reproductive Strategies in Beef Cattle. [Link]

  • Weston, P. G., & Hixon, J. E. (1980). Effects of in vivo prostaglandin F2 alpha administration on in vitro progesterone synthesis by bovine corpora lutea. Biology of Reproduction. [Link]

  • Paulo, L. G. (1977). The effect of prostaglandins A2,E1,E2,15 methyl E2, 16, 16 dimethyl E2 and F2 alpha on erythropoiesis. Prostaglandins. [Link]

Sources

Technical Support Center: 16,16-Dimethylprostaglandin F2alpha Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 16,16-Dimethylprostaglandin F2alpha (dmPGF2α) in preclinical animal studies. As a synthetic analog of Prostaglandin F2alpha (PGF2α), dmPGF2α is a potent biological modulator, primarily known for its effects on smooth muscle contraction.[1] While its efficacy in various models is well-documented, investigators frequently encounter a range of side effects that can impact experimental outcomes and animal welfare.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. The goal is to equip you with the knowledge to anticipate, manage, and interpret the physiological responses to dmPGF2α, ensuring the integrity of your research and adherence to ethical animal use guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the most common and immediate side effects observed after administering 16,16-Dimethyl-PGF2α to animals?

A1: The most frequently reported immediate side effects are related to its potent smooth muscle contractile properties. These typically manifest as:

  • Gastrointestinal (GI) Distress: This is the most common observation across multiple species. It includes symptoms like diarrhea, vomiting (in species that can vomit), and abdominal cramping. The underlying mechanism is the stimulation of smooth muscles in the gastric and intestinal tracts via prostanoid receptors.[2]

  • Cardiovascular Changes: In species like dogs, intravenous administration can lead to an increase in blood pressure and heart rate (tachycardia).[3][4][5] These effects are often mediated by the central nervous system and involve the withdrawal of vagal tone to the heart.[3][4]

  • Respiratory Effects: PGF2α analogs can cause bronchoconstriction. In dogs, PGF2α has been shown to increase airway resistance.[6]

  • Reproductive System Contractions: In female animals, particularly during certain phases of the reproductive cycle, uterine contractions are a primary and expected pharmacological effect. This is the basis for its use in inducing labor or as an abortifacient.[1][7]

Q2: How do the observed side effects of 16,16-Dimethyl-PGF2α vary between different animal species?

A2: Species-specific physiological differences significantly influence the side effect profile.

  • Rodents (Rats, Mice): Rodents are highly susceptible to the GI effects. Studies on PGF2α analogs in rats show significant impacts on gastric emptying and small intestinal transit, with the specific effect (acceleration or delay) depending on the dose and route of administration.[8] Reproductive effects, such as the inhibition of the decidual cell reaction, have also been documented in rats.[9]

  • Canines (Dogs): Dogs prominently display cardiovascular and respiratory side effects. Infusions of PGF2α can increase blood pressure, heart rate, and pulmonary vascular resistance.[3][4][5][6][10] GI upset is also common.

  • Bovines (Cattle): In cattle, PGF2α is used pharmacologically for its luteolytic effects.[11] Toxicological studies in heifers show a high safety margin, with only slight, transient increases in heart rate and mild hyperthermia observed even at high doses.[11] However, PGF2α can have detrimental effects on preimplantation embryos in this species.[12]

  • Non-Human Primates (NHPs): Pharmacokinetic studies in Rhesus macaques provide data on plasma concentrations and half-life, which are crucial for dose selection and predicting potential systemic exposure-related effects.[13] While specific side effect profiles are less detailed in the provided search results, they are an important translational model.

Q3: Are there known reproductive or developmental toxicity concerns with 16,16-Dimethyl-PGF2α?

A3: Yes, based on its mechanism of action, there are significant reproductive and developmental considerations. PGF2α and its analogs are potent luteolytic agents, meaning they can induce the regression of the corpus luteum, which is essential for maintaining early pregnancy.[7]

  • Abortifacient Activity: This is a primary pharmacological effect. Studies in rats have demonstrated its abortifacient potency.[7]

  • Embryo Development: Research in bovine models shows that PGF2α can have a direct negative impact on the development of pre-compacted embryos and reduce the hatching rates of blastocysts.[12]

  • Uterine Contractility: The compound stimulates uterine smooth muscle, which can lead to premature labor or abortion.[14] When designing studies in sexually mature animals, it is critical to consider the pregnancy status of females and to follow regulatory guidelines for assessing reproductive and developmental toxicity.[15]

Troubleshooting Guide

Scenario 1: My rodents are experiencing severe diarrhea after administration, potentially leading to dehydration and confounding my experimental results. What can I do?
  • Causality: 16,16-Dimethyl-PGF2α directly stimulates intestinal smooth muscle and fluid secretion, leading to hypermotility and diarrhea. This effect is dose-dependent.

  • Troubleshooting Steps:

    • Dose-Response Assessment: If not already done, perform a dose-response study to find the minimum effective dose for your primary endpoint that produces tolerable GI side effects. The effects of PGF2α analogs on gastric emptying and intestinal transit in rats are highly dependent on the dosage.[8]

    • Route of Administration: The route can alter the side effect profile. For instance, oral administration of a related compound (16,16-dimethyl PGE2) in rats was found to delay gastric emptying, while subcutaneous injection accelerated it at certain doses.[8] Evaluate if an alternative route (e.g., subcutaneous vs. intraperitoneal) can mitigate the severity.

    • Supportive Care: Provide supportive care to prevent dehydration. This includes ensuring easy access to hydration sources, such as hydrogel packs or electrolyte-supplemented water, placed directly in the cage. Monitor body weight and clinical signs of dehydration (e.g., skin tenting, lethargy).

    • Acclimatization: For multi-dose studies, some animals may develop a tolerance to the GI effects. Consider a gradual dose escalation protocol if your study design allows.

Scenario 2: I am conducting a cardiovascular study in dogs, and the changes in heart rate and blood pressure are interfering with the assessment of my primary variable.
  • Causality: The cardiovascular effects of PGF2α analogs in dogs are often centrally mediated, resulting from the activation of cardioregulatory centers in the brain.[5] This leads to increased sympathetic outflow and withdrawal of parasympathetic (vagal) tone.[3][4]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for managing cardiovascular side effects.

  • Explanation:

    • Dose Titration: As with GI effects, the first step is to determine if a lower dose can separate the desired pharmacological effect from the unwanted cardiovascular side effects.

    • Route of Administration: Central effects are pronounced when the compound is administered directly into arteries supplying the brain (e.g., vertebral artery).[3][4][5] If your protocol allows, a different route (e.g., peripheral intravenous) might reduce these specific effects, although systemic cardiovascular effects may still occur.

    • Pharmacological Blockade: In mechanistic studies, it may be possible to block the side effects. For example, the tachycardia (but not the pressor response) was abolished by vagotomy or atropine in one study, suggesting a vagal withdrawal mechanism.[3][4] However, this is only suitable if the blocking agent does not interfere with your primary research question.

Data Summary: Side Effects of Prostaglandin F2α Analogs in Animal Models

Animal ModelSystem AffectedObserved Side EffectsDose/Route ExampleReference
Dog CardiovascularIncreased blood pressure, tachycardia (increased heart rate)8-64 ng/kg/min (Intravertebral Artery)[3][4][5]
Dog RespiratoryIncreased pulmonary vascular resistance and airway resistance0.1 to 0.3 ng/ml (Lobar Artery)[6]
Rat GastrointestinalAltered gastric emptying and small intestinal transit (dose/route dependent)5-50 µg/kg (IV)[8]
Rat ReproductiveInhibition of decidual cell reaction (uterine preparation for pregnancy)N/A (Intrauterine Infusion)[9]
Cattle ReproductiveDetrimental to preimplantation embryo development; Luteolytic1-100 ng/mL (In Vitro Culture)[12]
Cattle SystemicSlight, transient increase in heart rate; mild hyperthermiaUp to 250 mg (IM)[11]

References

  • Lavery, H. A., Lowe, R. D., & Scroop, G. C. (1970). Central autonomic effects of prostaglandin F2α on the cardiovascular system of the dog. British Journal of Pharmacology. [Link]

  • Lavery, H. A., Lowe, R. D., & Scroop, G. C. (1970). Central Autonomic Effects of Prostaglandin F2 Alpha on the Cardiovascular System of the Dog. PubMed. [Link]

  • Koss, M. C., & Nakano, J. (1976). Prostaglandin F2 alpha and cardiovascular system: review of studies conducted in dogs. PubMed. [Link]

  • Lavery, H. A., Lowe, R. D., & Scroop, G. C. (1971). Cardiovascular effects of prostaglandins mediated by the central nervous system of the dog. PubMed. [Link]

  • Reinhart, P. G., & Specht, W. (1987). Influence of long-term 16,16-dimethyl prostaglandin E2 treatment on the rat gastrointestinal mucosa. PubMed. [Link]

  • Kadowitz, P. J., Joiner, P. D., & Hyman, A. L. (1975). Influence of prostaglandins E1 and F2alpha on pulmonary vascular resistance, isolated lobar vessels and cyclic nucleotide levels. PubMed. [Link]

  • Shea-Donohue, T., Myers, L., & Castell, D. O. (1984). The effects of PGF2 alpha, PGE2 and 16,16 dimethyl PGE2 on gastric emptying and small intestinal transit in rat. PubMed. [Link]

  • Fukumoto, G. K., et al. (2023). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. PubMed Central. [Link]

  • Saitoh, O., et al. (1994). Effects of 16, 16-dimethyl prostaglandin E2 on lysosomal membrane stability in rat stomach. PubMed. [Link]

  • Zeman, F. J., & Fallot, R. W. (1987). Effect of 16,16-dimethyl prostaglandin E2 on small intestinal mucosa in suckling rats. PubMed. [Link]

  • Scenna, F. N., et al. (2004). Detrimental Effects of Prostaglandin F2alpha on Preimplantation Bovine Embryos. PubMed. [Link]

  • Kennedy, T. G. (1985). Effects of analogues of prostaglandin E2 and F2 alpha on the decidual cell reaction in the rat. PubMed. [Link]

  • Gerritse, R., et al. (1985). Luteolytic Potency of 16-phenoxy-derivatives of Prostaglandin F2 Alpha. PubMed. [Link]

  • Liu, Y., et al. (2013). Possible mechanism for the gastro-intestinal adverse effects upon topical application of Prostaglandin F₂α analogs. PubMed. [Link]

  • Uribe, A., et al. (1984). Effects of 16,16 dimethyl prostaglandin E2 on irradiation damage of the small intestine. PubMed. [Link]

  • U.S. Food and Drug Administration. (2019). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry. FDA. [Link]

  • Drillich, M., et al. (2005). Effects of a single administration of prostaglandin F2alpha, or a combination of prostaglandin F2alpha and prostaglandin E2, or placebo on fertility variables in dairy cows 3–5 weeks post partum, a randomized, double-blind clinical trial. PubMed Central. [Link]

  • Cheung, L. Y. (1982). Effects of 16,16-dimethyl prostaglandin E2 on alkaline secretion in isolated canine gastric mucosa. PubMed. [Link]

  • Goyings, L. S., Lauderdale, J. W., & Geng, S. (1978). Pharmacologic and Toxicologic Study of Prostaglandin F2alpha in Cattle. PubMed. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Prostaglandin F2a (HMDB0001139). HMDB. [Link]

Sources

Technical Support Center: 16,16-Dimethylprostaglandin F2alpha Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 16,16-Dimethylprostaglandin F2alpha (16,16-diMePGF2α) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common questions encountered during experimental workflows.

16,16-diMePGF2α is a stable, synthetic analog of the naturally occurring Prostaglandin F2alpha (PGF2α).[1][2] Its metabolic stability makes it a valuable tool in research. However, the structural similarity among prostaglandins presents a significant challenge in the form of antibody cross-reactivity, which can lead to inaccurate quantification in immunoassays.[3] This guide will provide the expertise and insights needed to navigate these challenges and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent, metabolically stable analog of PGF2α.[1][2][4] The dimethyl groups at the C-16 position protect the molecule from rapid degradation by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in prostaglandin catabolism. This stability allows for a longer half-life in biological systems, making it a reliable compound for studying the physiological effects of PGF2α, which include roles in smooth muscle contraction and luteolysis.[5][6]

Q2: I am observing higher than expected concentrations of 16,16-diMePGF2α in my samples. Could this be due to cross-reactivity?

Yes, higher than expected concentrations are a common indicator of antibody cross-reactivity.[3] Prostaglandins are a family of structurally related lipid molecules.[3] Antibodies developed for one prostaglandin may bind to other structurally similar prostaglandins or their metabolites present in the sample, leading to an overestimation of the target analyte's concentration.[3]

Q3: Which molecules are most likely to cross-react with a 16,16-diMePGF2α antibody?

The most likely cross-reactants are other F-series prostaglandins and their metabolites. The degree of cross-reactivity will depend on the specific antibody used in your assay. It is crucial to consult the cross-reactivity data provided in the technical data sheet of your immunoassay kit. Common potential cross-reactants include:

  • Prostaglandin F2α (PGF2α)

  • Prostaglandin F1α (PGF1α)

  • Metabolites of PGF2α

Q4: How can I experimentally determine the extent of cross-reactivity in my assay?

To assess cross-reactivity, you should test the response of your immunoassay to a panel of structurally related prostaglandins that you suspect may be present in your samples.[3] By running these compounds at various concentrations, you can calculate the percentage of cross-reactivity for each. Comparing your immunoassay results with a more specific analytical method like liquid chromatography-mass spectrometry (LC-MS) can also help validate the accuracy of your measurements.[3]

Q5: Are there sample preparation techniques that can minimize cross-reactivity?

While no sample preparation technique can entirely eliminate cross-reactivity, proper sample handling and purification can reduce the concentration of interfering substances. For complex sample matrices like plasma or tissue homogenates, solid-phase extraction (SPE) can be employed to enrich for prostaglandins and remove other interfering lipids and proteins. Always refer to the specific protocols recommended by your immunoassay kit manufacturer.[7][8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered with 16,16-diMePGF2α immunoassays.

Issue 1: High Background Signal

High background can obscure the specific signal from your target analyte, leading to inaccurate results.

Potential Causes & Solutions:

  • Insufficient Washing: Inadequate washing steps can leave behind unbound antibody-enzyme conjugates, resulting in a high background. Ensure that you are following the recommended number of washes and that your washing technique is vigorous enough to remove all unbound reagents.

  • Contaminated Reagents: Contamination of buffers or other reagents can lead to non-specific signal. Use fresh, high-purity reagents and sterile techniques to prepare all solutions.

  • Improper Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies. Ensure that the blocking step is performed for the recommended duration and with the appropriate blocking agent.

Issue 2: Low or No Signal

A weak or absent signal can be equally problematic, suggesting an issue with one or more components of the assay.

Potential Causes & Solutions:

  • Inactive Reagents: Improper storage of reagents, especially the enzyme conjugate and substrate, can lead to a loss of activity. Always store reagents at the recommended temperatures and check their expiration dates.[9]

  • Incorrect Dilutions: Errors in the dilution of standards, samples, or antibodies can result in a signal that is outside the detection range of the assay. Double-check all dilution calculations and use calibrated pipettes.

  • Degraded Analyte: 16,16-diMePGF2α is relatively stable, but repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation. Aliquot samples to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage.

Issue 3: Poor Standard Curve

A standard curve with a low R-squared value or poor linearity will result in inaccurate quantification of your samples.

Potential Causes & Solutions:

  • Pipetting Errors: Inaccurate pipetting during the preparation of the standard curve is a common source of error. Use calibrated pipettes and practice good pipetting technique.

  • Improper Curve Fitting: Using an inappropriate curve-fitting model for your data can lead to inaccuracies. Most competitive ELISAs, like those for prostaglandins, require a four-parameter logistic (4-PL) or similar non-linear regression model.

  • Degraded Standards: The quality of your standard curve is dependent on the integrity of the standards. Ensure that standards are stored correctly and have not expired.

Experimental Workflow: Assessing Antibody Cross-Reactivity

This protocol outlines a general procedure for determining the cross-reactivity of your 16,16-diMePGF2α antibody with other prostaglandins.

Materials:

  • 16,16-diMePGF2α immunoassay kit

  • 16,16-diMePGF2α standard

  • Potential cross-reactants (e.g., PGF2α, PGF1α)

  • Assay buffer

Procedure:

  • Prepare Standard Curves: Prepare a standard curve for 16,16-diMePGF2α according to the kit instructions.

  • Prepare Cross-Reactant Dilutions: Prepare serial dilutions of each potential cross-reactant in the assay buffer. The concentration range should be wide enough to observe a dose-response curve.

  • Run the Assay: Add the 16,16-diMePGF2α standards and the cross-reactant dilutions to the microplate wells in duplicate or triplicate. Follow the immunoassay protocol as instructed.

  • Data Analysis:

    • Calculate the concentration of 16,16-diMePGF2α that gives 50% of the maximum binding (IC50).

    • For each cross-reactant, determine the concentration that gives 50% of the maximum binding.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 16,16-diMePGF2α / IC50 of Cross-Reactant) x 100

Data Interpretation:

The following table provides an example of how to present cross-reactivity data:

CompoundIC50 (pg/mL)% Cross-Reactivity
16,16-Dimethylprostaglandin F2α100100
Prostaglandin F2α50020
Prostaglandin F1α20005
Logical Flow of a Prostaglandin Immunoassay

The following diagram illustrates the competitive binding principle underlying a typical prostaglandin immunoassay.

Competitive_Immunoassay cluster_well Microplate Well cluster_reagents Sample/Reagents Added cluster_detection Detection Antibody Anti-16,16-diMePGF2α Antibody (Coated) Analyte 16,16-diMePGF2α (in sample) Analyte->Antibody Binds Tracer Enzyme-Labeled 16,16-diMePGF2α Tracer->Antibody Competes for Binding Substrate Substrate Tracer->Substrate Enzyme Action Signal Colorimetric Signal Substrate->Signal Generates

Sources

degradation of 16,16-Dimethylprostaglandin F2alpha in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 16,16-Dimethylprostaglandin F2α (16,16-dmPGF2α). This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vitro experiments. As a synthetic analog of Prostaglandin F2α (PGF2α), 16,16-dmPGF2α is designed for greater stability, yet careful handling and experimental design are paramount for reproducible and accurate results.[1]

I. Understanding the Stability of 16,16-Dimethylprostaglandin F2α

Why is stability a concern for prostaglandins?

Prostaglandins are lipid mediators with very short biological half-lives, often just minutes.[2][3] This instability is due to their susceptibility to rapid metabolism by cells and chemical degradation influenced by factors like pH, temperature, and light.[2][4] While 16,16-dmPGF2α is a more stable analog, these factors can still impact its effective concentration in your cell culture experiments over time.

Factors Influencing Degradation in Cell Culture Media:
  • pH: Prostaglandins of the F-series are generally more stable in slightly acidic to neutral solutions. Basic conditions can accelerate degradation.[5] Standard cell culture media is typically buffered to a physiological pH of around 7.4, which may not be optimal for long-term stability.

  • Temperature: Elevated temperatures, such as the 37°C used for cell culture, can increase the rate of chemical degradation.[5][6]

  • Light: Exposure to light can contribute to the degradation of prostaglandins.[2][4] It is advisable to handle and store prostaglandin solutions in light-protected containers.

  • Enzymatic Degradation: Cells in culture can actively metabolize prostaglandins.[7] Key enzymes involved in prostaglandin degradation include 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[7] The dimethylation at the C-16 position in 16,16-dmPGF2α is specifically designed to hinder this enzymatic breakdown, thereby increasing its biological half-life compared to its parent compound, PGF2α.

  • Media Components: While less documented for 16,16-dmPGF2α specifically, certain components in complex cell culture media, such as vitamins or other supplements, can be unstable and potentially interact with or influence the stability of prostaglandins.[8]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 16,16-Dimethylprostaglandin F2α in a question-and-answer format.

Q1: I'm observing high variability between replicate wells in my cell-based assay. What could be the cause?

A1: High variability is a frequent challenge in prostaglandin research and can often be traced back to the compound's stability and handling.[2]

  • Inconsistent Handling: Minor differences in the preparation of stock solutions, storage, and the timing of addition to cultures can lead to significant variations in the effective concentration.[2]

  • Rapid Cellular Uptake and Metabolism: Even with the increased stability of 16,16-dmPGF2α, cells can still internalize and metabolize the compound, leading to a decrease in its concentration in the media over the course of an experiment.[9][10]

  • Cell Health and Density: The metabolic activity and responsiveness of cells can vary with passage number and plating density.[2]

Troubleshooting Steps:

  • Strict Protocol Adherence: Ensure consistent execution of all experimental steps, from reagent preparation to cell treatment.

  • Fresh Aliquots: Prepare single-use aliquots of your 16,16-dmPGF2α stock solution to avoid repeated freeze-thaw cycles.[2]

  • Time-Course Experiment: Perform a time-course experiment to understand the stability of 16,16-dmPGF2α in your specific cell culture system. This involves measuring the concentration of the compound in the media at different time points.

  • Standardize Cell Conditions: Use cells within a narrow passage number range and maintain consistent seeding densities for all experiments.

Q2: How can I be sure that the observed biological effect is due to 16,16-dmPGF2α and not a degradation product?

A2: This is a critical consideration in prostaglandin research.

  • Control for Degradation: Include a "time-zero" control to measure the initial concentration of 16,16-dmPGF2α in your experimental setup.[2] Additionally, incubate the compound in your cell culture medium without cells for the duration of the experiment to assess its chemical stability under your specific conditions.

  • Use of a Stable Analog: By using 16,16-dmPGF2α, you are already mitigating the risk of rapid enzymatic degradation that affects the parent compound, PGF2α.

  • Analytical Quantification: If your resources allow, use a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of 16,16-dmPGF2α in your cell culture supernatant at the end of your experiment.[11][12]

Q3: I'm not seeing the expected biological response in my cells. What should I check?

A3: Several factors could contribute to a lack of response.

  • Sub-optimal Concentration: The effective concentration of 16,16-dmPGF2α at the cellular level might be lower than intended due to degradation or adsorption to plasticware.

  • Receptor Expression: The expression levels of the prostaglandin F2α receptor (FP receptor) can vary significantly between different cell types and even with passage number.[9]

  • Cellular Context: The downstream signaling pathways activated by the FP receptor can be cell-type specific.[13]

Troubleshooting Steps:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration range for your specific cell type.

  • Receptor Expression Analysis: Confirm the expression of the FP receptor in your cells using techniques like qPCR or Western blotting.

  • Positive Controls: Include a positive control compound known to elicit a response in your cell type to ensure the cells are healthy and responsive.

  • Check Compound Integrity: If possible, verify the integrity of your 16,16-dmPGF2α stock solution using an analytical method.

III. Experimental Protocols

Protocol 1: Preparation of 16,16-Dimethylprostaglandin F2α Stock and Working Solutions

This protocol outlines the steps for preparing stable and consistent solutions of 16,16-dmPGF2α.

Materials:

  • 16,16-Dimethylprostaglandin F2α (lyophilized powder or in a solvent)

  • Anhydrous ethanol or dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Reconstitution of Stock Solution:

    • If starting with a lyophilized powder, reconstitute it in a minimal amount of anhydrous ethanol or DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).

    • Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use, amber glass vials or polypropylene tubes to protect from light.[2]

    • Store the aliquots at -80°C for long-term storage.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium immediately before adding it to your cells. Note: Avoid preparing large volumes of working solution that will sit for extended periods at 37°C.

Protocol 2: Assessing the Stability of 16,16-Dimethylprostaglandin F2α in Cell Culture Medium

This experiment will help you determine the rate of degradation of 16,16-dmPGF2α under your specific experimental conditions.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 16,16-Dimethylprostaglandin F2α working solution

  • Multi-well cell culture plates

  • Analytical method for quantification (e.g., LC-MS/MS or ELISA kit specific for 16,16-dmPGF2α)

Procedure:

  • Experimental Setup:

    • Prepare two sets of multi-well plates. One set will contain your cells, and the other will be a "cell-free" control with only medium.

    • Seed your cells at the desired density and allow them to adhere overnight.

  • Treatment:

    • Add the 16,16-dmPGF2α working solution to both sets of plates at your desired final concentration.

  • Sample Collection:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the cell culture supernatant from both the "with cells" and "cell-free" plates.

    • Immediately store the collected samples at -80°C until analysis.

  • Quantification:

    • Analyze the concentration of 16,16-dmPGF2α in the collected samples using a validated analytical method.

  • Data Analysis:

    • Plot the concentration of 16,16-dmPGF2α versus time for both conditions. This will allow you to visualize the rate of chemical degradation (from the cell-free condition) and the combined rate of chemical and cellular degradation (from the condition with cells).

IV. Data Presentation

The following table provides a hypothetical example of the data you might obtain from the stability assessment protocol.

Time (hours)Concentration in Cell-Free Medium (ng/mL)Concentration in Medium with Cells (ng/mL)
0100.0100.0
298.595.2
496.888.7
893.275.4
1290.162.1
2485.640.3

V. Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling cluster_analysis Analysis prep_cells Seed cells in multi-well plates add_compound Add working solution to 'with cells' and 'cell-free' plates prep_cells->add_compound prep_media Prepare 16,16-dmPGF2α working solution prep_media->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect supernatant at time points (0, 2, 4, 8, 12, 24h) incubate->collect_samples store_samples Store samples at -80°C collect_samples->store_samples quantify Quantify 16,16-dmPGF2α (LC-MS/MS or ELISA) store_samples->quantify analyze_data Plot concentration vs. time quantify->analyze_data

Caption: Workflow for assessing the stability of 16,16-dmPGF2α.

Troubleshooting Logic for High Variability

G cluster_causes Potential Causes cluster_solutions Solutions start High Variability Observed handling Inconsistent Handling start->handling metabolism Rapid Metabolism start->metabolism cell_state Cell State Variation start->cell_state protocol Strict Protocol Adherence handling->protocol aliquots Use Fresh Aliquots handling->aliquots time_course Perform Time-Course Study metabolism->time_course standardize_cells Standardize Cell Conditions cell_state->standardize_cells

Caption: Troubleshooting guide for high experimental variability.

VI. References

  • Balapure, A.K., et al. (1989). Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2 alpha receptor. Implications for development of a photoaffinity probe. Biochemical Pharmacology, 38(14), 2375-81. Available at: [Link]

  • Chan, P.S., et al. (1981). Prostaglandin synthesis by cells comprising the calf pulmonary artery. Prostaglandins, 22(5), 723-8. Available at: [Link]

  • Gatti, R., et al. (2002). Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy. Urologia Internationalis, 69(3), 203-7. Available at: [Link]

  • Hon-Wing, L., & Levine, L. (1975). Effects of prostaglandin on substrate uptake and cell division in human diploid fibroblasts. Prostaglandins, 10(4), 679-88. Available at: [Link]

  • Bazer, F.W., et al. (2008). A microarray analysis for genes regulated by interferon- in ovine luminal epithelial cells. Endocrinology, 149(12), 6343-53. Available at: [Link]

  • Paul, S., et al. (2005). Stability of prostaglandin EI (PGEI) in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 126-32. Available at: [Link]

  • Taylor, L., & Polgar, P. (1981). Cell growth and the regulation of prostaglandin synthesis. Prostaglandins, 22(5), 723-8. Available at: [Link]

  • Younger, E.W., & Szabo, R.M. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923-7. Available at: [Link]

  • Diczfalusy, U., et al. (1991). Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans. The Journal of Clinical Investigation, 88(3), 978-84. Available at: [Link]

  • Allegaert, K., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. PLoS One, 12(8), e0182501. Available at: [Link]

  • Brash, A.R. (1976). A new method for the determination of the major metabolite of prostaglandin F2alpha in human urine based on stable isotope dilution and gas chromatography-mass spectrometry. Biochemical Society Transactions, 4(4), 706-8. Available at: [Link]

  • Allegaert, K., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. PLoS One, 12(8), e0182501. Available at: [Link]

  • Pace-Asciak, C.R., & Edwards, N.S. (1980). Distinct age-related changes in the urinary catabolic profile of prostaglandin F2 alpha in the rat. The Journal of Biological Chemistry, 255(13), 6106-10. Available at: [Link]

  • Jose, P., et al. (1976). Degradation of porstaglandin F2alpha in the human pulmonary circulation. Thorax, 31(6), 713-9. Available at: [Link]

  • Schlegel, W., et al. (2016). Stability of Prostaglandin E 2 (PGE 2) Embedded in Poly-d, l-Lactide-co-Glycolide Microspheres: A pre-Conditioning Approach for Tissue Engineering Applications. PLoS One, 11(6), e0156784. Available at: [Link]

  • Brown, R.S., & Steiner, J.W. (1987). Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry. Annals of Clinical and Laboratory Science, 17(5), 300-5. Available at: [Link]

  • Granström, E. (1982). Methods for quantitative estimation of prostaglandins. Upsala Journal of Medical Sciences, 87(1), 1-13. Available at: [Link]

  • Petrovic, M., et al. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Molecules, 24(18), 3365. Available at: [Link]

  • Heidel, F., et al. (2000). Tandem mass spectrometric quantification of 8-iso-prostaglandin F2alpha and its metabolite 2,3-dinor-5,6-dihydro-8-iso-prostaglandin F2alpha in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 744(2), 299-307. Available at: [Link]

  • Human Metabolome Database. (2022). Showing metabocard for Prostaglandin F2a (HMDB0001139). Available at: [Link]

  • Jose, P., et al. (1976). Degradation of porstaglandin F2alpha in the human pulmonary circulation. Thorax, 31(6), 713-9. Available at: [Link]

  • Panyarachun, B., et al. (2018). Biochemical characterization of the cyclooxygenase enzyme in penaeid shrimp. Scientific Reports, 8(1), 12595. Available at: [Link]

  • Moore, N., & Gulbis, B. (2025). Prostaglandins. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Azuma, T., et al. (1998). Effects of 16, 16-dimethyl prostaglandin E2 on lysosomal membrane stability in rat stomach. Journal of Gastroenterology and Hepatology, 13(9), 925-32. Available at: [Link]

  • Suman, S., et al. (2023). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation Research, 200(4), 305-316. Available at: [Link]

  • Shrestha, K., et al. (2012). Plasma clearance and half-life of prostaglandin F2alpha: a comparison between mares and heifers. Theriogenology, 78(2), 345-53. Available at: [Link]

  • Tait Wojno, E.D., & Artis, D. (2016). Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions. Journal of Leukocyte Biology, 100(5), 921-930. Available at: [Link]

  • The Protein Production and Purification Channel. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Available at: [Link]

  • Gadsby, J.E., et al. (1981). Half-life of 13,14-dihydro-15-keto prostaglandin f2 alpha in peripheral plasma of the pig. Research in Veterinary Science, 31(3), 387-9. Available at: [Link]

  • Shrestha, K., et al. (2012). Plasma Clearance and Half-Life of Prostaglandin F2alpha: A Comparison Between Mares and Heifers. Theriogenology, 78(2), 345-53. Available at: [Link]

  • Kraus, M., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(7), 1549-1563. Available at: [Link]

Sources

Technical Support Center: Troubleshooting High Background in 16,16-Dimethylprostaglandin F2alpha ELISA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 16,16-Dimethylprostaglandin F2alpha (dmPGF2α) ELISA. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet frustrating issue: high background signal. A high background can obscure your results, reduce assay sensitivity, and lead to inaccurate quantification of your target analyte.[1][2][3] This document provides a structured, in-depth approach to troubleshooting, grounded in the principles of competitive immunoassays.

Understanding the 16,16-dmPGF2α Competitive ELISA

Before diving into troubleshooting, it's crucial to understand the mechanism of a competitive ELISA. In this format, the dmPGF2α in your sample competes with a fixed amount of enzyme-labeled dmPGF2α for a limited number of binding sites on a specific antibody coated onto the microplate wells. The more dmPGF2α present in your sample, the less enzyme-labeled dmPGF2α will bind. Consequently, the signal generated by the enzyme's substrate is inversely proportional to the concentration of dmPGF2α in the sample. High background, therefore, suggests that an excessive amount of enzyme-labeled conjugate has bound to the plate, either non-specifically or due to procedural errors.

FAQs: Quick Guide to High Background Issues

Here are some frequently asked questions to quickly diagnose potential causes of high background in your 16,16-dmPGF2α ELISA.

Q1: What are the most common causes of high background in a competitive ELISA?

High background in a competitive ELISA typically stems from two primary sources: insufficient blocking of non-specific binding sites and inadequate washing of the plate.[1] Other contributing factors can include issues with reagent preparation, incubation times, and sample matrix effects.[4][5][6]

Q2: How does insufficient washing lead to high background?

Washing steps are critical for removing unbound reagents, particularly the enzyme-labeled conjugate.[7][8] If washing is incomplete, excess conjugate remains in the wells, leading to a strong signal even in the absence of the target analyte.[8][9] This can be caused by using too little wash buffer, an insufficient number of wash cycles, or improper aspiration of the buffer.[9]

Q3: Can the blocking buffer be the problem?

Absolutely. The blocking buffer's role is to saturate all unoccupied binding sites on the microplate, preventing the non-specific adherence of antibodies and other proteins.[10][11][12] An ineffective or improperly prepared blocking buffer can lead to high background.[13] It's also possible for the blocking agent itself to cross-react with assay components.[7]

Q4: Could my samples be causing the high background?

Yes, this is known as a "matrix effect." Components in your sample matrix (e.g., serum, plasma, cell culture media) such as proteins, lipids, or other small molecules can interfere with the antibody-antigen binding, leading to non-specific signal.[4][5][6]

Q5: Does incubation time and temperature affect background?

Yes. Deviating from the recommended incubation times and temperatures can impact the binding kinetics of the assay. Longer incubation times or higher temperatures than specified can sometimes increase non-specific binding.[7] It is crucial to follow the manufacturer's protocol for optimal results.

In-Depth Troubleshooting Guides

If the quick FAQs haven't resolved your issue, the following detailed guides will walk you through a systematic approach to identifying and correcting the source of high background.

Guide 1: Optimizing Your Plate Washing Protocol

Ineffective washing is a frequent culprit of high background.[7][8] This section provides a protocol to ensure your washing technique is rigorous and effective.

The "Why": The Critical Role of Washing

Each wash step is designed to remove low-affinity, non-specifically bound molecules, while preserving the high-affinity, specific binding of the antibody to the antigen. Insufficient washing leaves behind unbound enzyme conjugate, which will react with the substrate to produce a false-positive signal, thereby increasing the background.[8]

Experimental Protocol: Wash Step Optimization
  • Verify Wash Buffer Preparation : Ensure the wash buffer concentrate is diluted correctly with high-purity, deionized water. Contaminated water can introduce interfering substances.[2][14]

  • Increase Wash Volume : Ensure the volume of wash buffer is sufficient to cover the entire well surface. A common recommendation is to use at least 300 µL per well for a standard 96-well plate.[8][9]

  • Increase Number of Wash Cycles : If you are performing the standard 3-4 washes, try increasing to 5-6 cycles.[9]

  • Introduce a Soaking Step : After adding the wash buffer to the wells, allow it to soak for 30-60 seconds before aspirating.[1][11] This can help to dislodge non-specifically bound molecules more effectively.

  • Ensure Complete Aspiration : After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual buffer.[2] Automated plate washers should have their aspiration height correctly calibrated to minimize residual volume.[9]

ParameterStandard ProtocolOptimized Protocol for High BackgroundRationale
Wash Volume 250 µL/well300-350 µL/wellEnsures complete coverage of the well surface.[8][9]
Wash Cycles 3-4 times5-6 timesMore effectively removes unbound reagents.[9]
Soaking Time None30-60 seconds per washAllows for more complete dissociation of non-specifically bound molecules.[1][11]
Aspiration Standard aspirationForceful tapping after inversionRemoves residual wash buffer that can contribute to background.[2]
Guide 2: Evaluating and Optimizing the Blocking Step

The blocking step is your primary defense against non-specific binding.[10][11][12]

The "Why": The Mechanism of Blocking

The surface of an ELISA plate has a high capacity for protein binding. After coating with the capture antibody, many sites remain open. The blocking buffer, typically a solution containing proteins like bovine serum albumin (BSA) or casein, occupies these sites.[7] If blocking is incomplete, the enzyme conjugate can bind directly to the plastic, leading to high background.[15][16]

Experimental Protocol: Blocking Optimization
  • Increase Blocking Incubation Time : If the protocol suggests a 1-hour incubation, try extending it to 2 hours or even overnight at 4°C.[1]

  • Increase Blocking Agent Concentration : If you are using a 1% BSA solution, for example, try increasing the concentration to 2% or 3%.[1]

  • Test Alternative Blocking Agents : Not all blocking agents are universally effective. If BSA is not working, consider trying non-fat dry milk or a commercial blocking buffer specifically designed to reduce non-specific binding.[17][18][19] Be aware that some blocking agents, like those containing milk proteins, may not be suitable for all assays, especially those involving biotin-avidin systems.[19]

Blocking AgentTypical ConcentrationProsCons
Bovine Serum Albumin (BSA) 1-5% (w/v)Single, well-characterized protein.Can have lot-to-lot variability.
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective.Contains a complex mixture of proteins; may cross-react with some antibodies. Not recommended for phospho-specific antibodies or biotin-avidin systems.[19]
Commercial Blockers VariesOptimized formulations, often protein-free.Can be more expensive.
Guide 3: Investigating Sample Matrix Effects

If you have optimized your washing and blocking steps and still observe high background, the issue may lie within your samples.[4][5][6]

The "Why": Understanding Matrix Interference

The "matrix" refers to all the components in your sample other than the analyte of interest.[6] In biological samples like serum or plasma, this includes a high concentration of proteins, lipids, and salts.[4] These components can interfere with the assay in several ways, including non-specific binding to the plate or cross-reactivity with the assay antibodies. In some cases, endogenous components in the sample may activate complement, which can bind to the Fc region of antibodies.[20]

Experimental Protocol: Diagnosing and Mitigating Matrix Effects
  • Sample Dilution : The simplest way to reduce matrix effects is to dilute your samples.[4][5] Try a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) in the assay buffer. This will dilute the interfering substances while hopefully keeping your analyte within the detectable range of the assay.

  • Spike and Recovery Experiment : To confirm a matrix effect, perform a spike and recovery experiment. Add a known amount of 16,16-dmPGF2α standard to your sample matrix and compare the measured concentration to the expected concentration. A poor recovery (significantly less than 100%) suggests the presence of interfering substances.

  • Use a Matrix-Matched Standard Curve : If possible, prepare your standard curve in a matrix that closely resembles your samples (e.g., if you are analyzing serum samples, prepare your standards in a similar serum that is known to be free of dmPGF2α).[5]

  • Sample Pre-treatment : For complex matrices, sample pre-treatment such as solid-phase extraction (SPE) may be necessary to purify the prostaglandins before the ELISA.

Visualizing the Troubleshooting Process

To aid in your troubleshooting, the following diagrams illustrate the competitive ELISA workflow and a decision tree for addressing high background.

Competitive ELISA Workflow

ELISA_Workflow Start Start Coat Coat Plate with Capture Antibody Start->Coat Wash1 Wash Plate Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Plate Block->Wash2 Add_Sample Add Sample/Standard and Enzyme Conjugate Wash2->Add_Sample Incubate Incubate Add_Sample->Incubate Wash3 Wash Plate Incubate->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Develop Develop Color Add_Substrate->Develop Stop Add Stop Solution Develop->Stop Read Read Plate at 450nm Stop->Read End End Read->End

Caption: A typical workflow for a competitive ELISA.

Troubleshooting Decision Tree for High Background

Troubleshooting_Tree Start High Background Observed Check_Washing Review Washing Protocol Start->Check_Washing Optimize_Washing Optimize Washing: - Increase Volume - Increase Cycles - Add Soak Step Check_Washing->Optimize_Washing Washing_OK Problem Solved? Optimize_Washing->Washing_OK Check_Blocking Review Blocking Protocol Washing_OK->Check_Blocking No End_Success Assay Optimized Washing_OK->End_Success Yes Optimize_Blocking Optimize Blocking: - Increase Time - Increase Concentration - Change Agent Check_Blocking->Optimize_Blocking Blocking_OK Problem Solved? Optimize_Blocking->Blocking_OK Check_Matrix Investigate Matrix Effects Blocking_OK->Check_Matrix No Blocking_OK->End_Success Yes Optimize_Matrix Mitigate Matrix Effects: - Dilute Sample - Spike & Recovery - Sample Cleanup Check_Matrix->Optimize_Matrix Matrix_OK Problem Solved? Optimize_Matrix->Matrix_OK Check_Reagents Check Reagent Preparation & Storage Matrix_OK->Check_Reagents No Matrix_OK->End_Success Yes Contact_Support Contact Technical Support Check_Reagents->Contact_Support

Caption: A step-by-step decision tree for troubleshooting.

References

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Kenny, D., & D'Arcy, S. (2005). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods, 298(1-2), 145–149.
  • Boster Biological Technology. (n.d.). ELISA Plate Washing Optimization. Retrieved from [Link]

  • Self, C. H., & Cook, D. B. (1996). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 190(1), 1-8.
  • CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]

  • CliniSciences. (n.d.). Increase ELISA Accuracy: The Role of Blocking Buffers. Retrieved from [Link]

  • Patsnap. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Synapse. Retrieved from [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. Retrieved from [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]

  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Retrieved from [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]

  • Kenny, D., & D'Arcy, S. (2005). Reduction of non-specific binding in immunoassays requiring long incubations. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018, February 21). Causes of high background of fresh serum samples in competitive ELISA?. Retrieved from [Link]

  • G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). Retrieved from [Link]

  • ImmunoChemistry Technologies. (2020, May 14). Choosing the Right Block Buffer. Retrieved from [Link]

  • Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. Retrieved from [Link]

  • Elabscience. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit. Retrieved from [Link]

  • Bitesize Bio. (2025, May 14). Troubleshooting a Faulty ELISA. Retrieved from [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual PGE2 ELISA Kit. Retrieved from [Link]

  • Advansta Inc. (2015, March 25). Beware of Matrix Effects in Your ELISA Assay. Retrieved from [Link]

  • American Research Products, Inc. (n.d.). Matrix effects. ARP Blog. Retrieved from [Link]

  • FineTest. (2020, September 8). The Matrix Effect During Elisa Testing. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for 16,16-Dimethylprostaglandin F2alpha and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 16,16-Dimethylprostaglandin F2alpha and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during HPLC and LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a synthetic analog of the naturally occurring Prostaglandin F2alpha (PGF2α). Prostaglandins are lipid compounds that exhibit a wide range of physiological effects, including smooth muscle contraction.[1] The dimethyl substitution at the C16 position is introduced to increase the metabolic stability of the molecule by sterically hindering the enzymatic oxidation of the C15-hydroxyl group, a key step in prostaglandin degradation.[2][3][4] Analysis of this compound and its metabolites is crucial in pharmacokinetic and pharmacodynamic studies to understand its distribution, metabolism, and excretion.

Q2: What are the main challenges in the HPLC analysis of this compound and its metabolites?

A2: The primary challenges include:

  • Low physiological concentrations: These compounds are often present at very low levels in biological matrices, requiring highly sensitive analytical methods.[5]

  • Chemical instability: Prostaglandins can be unstable under certain pH and temperature conditions.

  • Structural similarity to endogenous prostaglandins: This can lead to interference and co-elution issues.

  • Poor peak shape: As carboxylic acids, prostaglandins can exhibit peak tailing in reversed-phase HPLC due to interactions with residual silanols on the stationary phase.

  • Isomeric forms: The presence of multiple stereoisomers can complicate separation and quantification.[6]

Q3: Which ionization mode is most suitable for the LC-MS/MS analysis of this compound?

A3: Negative ion mode electrospray ionization (ESI) is the preferred method for the analysis of prostaglandins. The carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ ion, leading to high sensitivity.[5]

Troubleshooting Guide

Peak Shape Problems

Q4: My peaks for this compound are tailing. What is the cause and how can I fix it?

A4: Peak tailing for acidic compounds like prostaglandins in reversed-phase HPLC is commonly caused by secondary interactions between the analyte's carboxyl group and residual silanol groups on the silica-based stationary phase.

  • Explanation of Causality: At mobile phase pH values above their pKa (around 4-5), the silanol groups on the silica packing become ionized and can interact with the analyte, leading to a secondary, undesirable retention mechanism that causes peak tailing.

  • Troubleshooting Steps:

    • Lower the mobile phase pH: Add a small amount of an acidic modifier like formic acid or acetic acid (typically 0.1%) to the mobile phase. This will suppress the ionization of the silanol groups and the carboxylic acid on the analyte, minimizing secondary interactions.

    • Use a modern, high-purity silica column: Newer generation HPLC columns are manufactured with high-purity silica and are often end-capped to a greater extent, reducing the number of accessible silanol groups.

    • Consider a different stationary phase: If tailing persists, a column with a different stationary phase chemistry, such as one with a polar-embedded group, may provide better peak shape.

Retention and Resolution Issues

Q5: I am not getting enough retention for this compound on my C18 column. What should I do?

A5: Insufficient retention can be due to a mobile phase that is too "strong" (i.e., has a high percentage of organic solvent).

  • Troubleshooting Steps:

    • Decrease the organic solvent percentage: In a reversed-phase separation, reducing the amount of acetonitrile or methanol in the mobile phase will increase the retention time of your analyte.

    • Use a less polar organic solvent: If using methanol, switching to acetonitrile, which is slightly less polar, may offer different selectivity and potentially increase retention.

    • Check column integrity: A loss of bonded phase on an older column can lead to decreased retention. If the column is old or has been used extensively with aggressive mobile phases, consider replacing it.

Q6: I am having difficulty separating this compound from one of its metabolites. How can I improve the resolution?

A6: Improving resolution between closely eluting peaks requires optimizing the selectivity of your chromatographic system.

  • Troubleshooting Steps:

    • Optimize the mobile phase composition:

      • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

      • Adjust the mobile phase pH: A small change in pH can affect the ionization state of the analytes and thus their interaction with the stationary phase, potentially improving separation.

    • Modify the gradient profile: If using a gradient, make the slope shallower in the region where the critical pair elutes. This will give the compounds more time to separate.

    • Change the column:

      • Longer column or smaller particle size: This will increase the column efficiency (number of theoretical plates) and can improve resolution.

      • Different stationary phase: A column with a different chemistry (e.g., phenyl-hexyl or a polar-embedded phase) will offer different selectivity and may resolve the co-eluting peaks. A chiral stationary phase may be necessary for separating enantiomers.[6]

Sensitivity and Matrix Effects

Q7: My signal intensity for this compound is low when analyzing plasma samples. What could be the reason?

A7: Low signal intensity in biological matrices is often due to ion suppression, a common matrix effect in LC-MS/MS.[7]

  • Explanation of Causality: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can compete with the analyte of interest for ionization in the ESI source, leading to a reduced signal.

  • Troubleshooting Steps:

    • Improve sample preparation:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. A well-chosen SPE sorbent and elution protocol can significantly clean up the sample.

      • Liquid-Liquid Extraction (LLE): This can also be an effective cleanup method.

    • Optimize chromatography: Adjust the HPLC method to chromatographically separate the analyte from the majority of the matrix components.

    • Use a deuterated internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience similar ion suppression and can compensate for the signal loss, leading to more accurate quantification.

    • Check for analyte degradation: Ensure that the sample handling and storage procedures are not causing the analyte to degrade. Prostaglandins should be handled at low temperatures and protected from light.

Recommended Protocols

Sample Preparation from Biological Fluids (e.g., Plasma)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Spike the plasma sample with a deuterated internal standard of this compound.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to the plasma sample. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

Starting HPLC-MS/MS Method

This is a starting point for method development, based on typical conditions for prostaglandin analysis.[8][9]

ParameterRecommended Condition
HPLC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Ionization ESI Negative
MS/MS Transitions To be determined by infusion of a standard solution of this compound and its metabolites.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing) q1 Is mobile phase pH < 4? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the column old or showing high backpressure? a1_yes->q2 sol1 Lower mobile phase pH with 0.1% Formic Acid a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Replace with a new, high-purity silica column a2_yes->sol2 q3 Is peak shape still poor? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Consider a different stationary phase (e.g., polar-embedded) a3_yes->sol3 end Peak Shape Optimized a3_no->end sol3->end

Caption: A decision tree for troubleshooting peak tailing.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike Internal Standard sample->spike extract Protein Precipitation & Centrifugation spike->extract concentrate Evaporate & Reconstitute extract->concentrate hplc HPLC Separation concentrate->hplc ms MS/MS Detection hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: The general workflow for sample analysis.

References

  • BenchChem. (2025). Technical Support Center: Prostaglandin K1 (PGK1) Analysis by LC-MS/MS.
  • Márton, E., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 27(23), 8439. Available from: [Link]

  • Madej, J. A., & Staszyk, J. (1981). Prostaglandin F2 alpha metabolite levels in normal and uterine-infected postpartum cows. Theriogenology, 16(4), 451-458.
  • ZefSci. (2025).
  • Kindahl, H., et al. (1984). Metabolites of PGF2α in Blood Plasma and Urine as Parameters of PGF2α Release in Cattle. Acta Veterinaria Scandinavica, 25(4), 547-556.
  • Shchedrinskaya, Y., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 848-863. Available from: [Link]

  • Shchedrinskaya, Y., et al. (2011). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 848-863.
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Tomov, T., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha in human plasma by LC-MS/MS. Journal of Medical Biochemistry, 39(4), 458-466.
  • SAKAMOTO, K., et al. (1982). Prostaglandin F2 alpha metabolites in plasma and urine during pseudopregnancy in the rabbit. Endocrinologia Japonica, 29(5), 509-515.
  • Human Metabolome Database. (2022). Showing metabocard for Prostaglandin F2a (HMDB0001139).
  • Kim, H., et al. (2025). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 260, 116788.
  • Cheung, P. Y., & Walton, D. L. (1990). Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes. Placenta, 11(2), 161-169.
  • Holder, G. E., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Physiology, 12, 708892. Available from: [Link]

  • Kvaskoff, D., et al. (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. Methods in Molecular Biology, 2855, 147-154.
  • Kvaskoff, D., et al. (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS.
  • Li, Y., et al. (2023). Establishment and application of a UPLC-MS/MS method for the determination of tiletamine and its metabolite in biological samples. Fa Yi Xue Za Zhi, 39(5), 655-661.
  • Canzi, E. F., et al. (2016). Development and validation of an on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry method for the simultaneous determination of prostaglandins E(2) and F(2alpha) and 13,14-dihydro-15-keto prostaglandin F(2alpha) levels in human plasma. Semantic Scholar.
  • Tomov, T., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.

Sources

Technical Support Center: Minimizing Off-Target Effects of 16,16-Dimethylprostaglandin F2α

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

Introduction

Welcome to the technical support guide for 16,16-Dimethylprostaglandin F2α (16,16-dmPGF2α), a stable and potent synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α). This compound is a powerful tool for researchers studying signaling pathways mediated by the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) involved in numerous physiological processes.

The primary mechanism of action for 16,16-dmPGF2α involves binding to the FP receptor, which typically couples to Gαq proteins. This activation initiates the phospholipase C (PLC) signaling cascade, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC).[1]

While its potency makes it an excellent research tool, it also necessitates careful experimental design to ensure that observed effects are indeed mediated by the FP receptor and are not the result of off-target interactions. This guide provides a comprehensive framework for designing rigorous, self-validating experiments to minimize and identify potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target concerns with 16,16-dmPGF2α?

The main concern is cross-reactivity with other prostanoid receptors (e.g., EP, DP, TP receptors).[2] Although 16,16-dmPGF2α is selective for the FP receptor, at supra-physiological concentrations, it may bind to and activate these related GPCRs, leading to confounding results. A second concern is non-specific effects at very high concentrations that could alter membrane properties or interact with other cellular machinery.

Q2: How do I select the optimal working concentration for my experiment?

The optimal concentration is the lowest concentration that elicits a maximal, saturating on-target response. This must be determined empirically for each specific cell type or model system by performing a dose-response curve.[3] Start with a wide range of concentrations spanning several orders of magnitude (e.g., 1 nM to 10 µM). The ideal range will be on the steep part of the sigmoidal curve, leading up to the plateau.[4] Using concentrations well above the plateau (the ECmax) significantly increases the risk of off-target binding without enhancing the on-target effect.

Q3: What are the absolutely essential controls to include in my experiments?

To ensure your observed effect is mediated by the FP receptor, two controls are critical:

  • Vehicle Control: Treat cells with the same solvent used to dissolve the 16,16-dmPGF2α (e.g., DMSO, ethanol) at the same final concentration. This accounts for any effects of the solvent itself.

  • Pharmacological Inhibition: Use a selective FP receptor antagonist to block the effect. Pre-treating your cells with the antagonist before adding 16,16-dmPGF2α should abolish or significantly reduce the response. If the response persists, it is likely an off-target effect. AL-8810 is a widely used and well-characterized competitive antagonist for this purpose.[5][6]

Troubleshooting Guide: Isolating On-Target Effects

This section addresses specific issues that may arise during your experiments and provides a logical workflow to diagnose them.

Problem: I'm observing an unexpected cellular response. How do I determine if it's an off-target effect?

An unexpected response could be a novel on-target effect or an off-target one. The following workflow helps differentiate between these possibilities.

G cluster_0 Troubleshooting Workflow A Unexpected Response Observed with 16,16-dmPGF2α B Perform Full Dose-Response Curve (e.g., 1 nM - 10 µM) A->B G Does the response only occur at high concentrations (>> EC50 of known on-target effects)? B->G C Pre-treat with Selective FP Receptor Antagonist (e.g., AL-8810) D Is the response blocked or significantly reduced? C->D E Conclusion: Response is ON-TARGET (FP Receptor-Mediated) D->E Yes F Conclusion: Response is OFF-TARGET D->F No G->C Yes G->C No (occurs at low conc.)

Caption: Workflow for diagnosing off-target effects.

Explanation of the Workflow:

  • Characterize the Dose-Dependence: First, determine if the effect is dose-dependent. An off-target effect often requires much higher concentrations than a known on-target effect (e.g., calcium mobilization).[7] If the unexpected response only occurs at concentrations that are 100-fold or higher than the EC50 for your primary on-target response, it raises suspicion.

  • Employ a Selective Antagonist: The definitive test is to use a selective FP receptor antagonist.[5] As shown in the diagram, pre-incubating your system with a compound like AL-8810 should block any effect mediated by the FP receptor. If the antagonist prevents the unexpected response, it confirms that the effect, while novel, is indeed on-target.[5] If the response persists in the presence of the antagonist, it is definitively an off-target effect.

Problem: My results are inconsistent. Could off-target effects be the cause?

Inconsistency can arise from using concentrations on the "cliff" of the dose-response curve, where small variations in pipetting lead to large changes in response. Operating at a saturating concentration (at the top plateau of the curve) can improve consistency for the on-target effect. However, if this concentration is excessively high, it may also introduce off-target effects.

Solution:

  • Re-validate Your Dose-Response Curve: Ensure you are using a concentration that gives a maximal and stable on-target signal (e.g., EC80-EC100).[3][8]

  • Assess Cell Health: High concentrations of any compound can induce stress or toxicity, leading to variable results. Perform a simple cell viability assay (e.g., Trypan Blue, MTT) across your dose range to ensure you are not observing an artifact of cytotoxicity.

  • Consider Receptor Desensitization: Continuous exposure to a potent agonist can cause receptor internalization or desensitization, leading to diminished responses over time. Time-course experiments can reveal if the inconsistency is time-dependent.

Key Experimental Protocols

Protocol 1: Determining the Optimal Dose-Response Curve

This protocol is designed to identify the EC50 (the concentration that produces 50% of the maximal response) and the optimal working concentration of 16,16-dmPGF2α in your system.

Objective: To generate a sigmoidal dose-response curve for a known FP receptor-mediated event (e.g., intracellular calcium release).

Materials:

  • Your cell line of interest (expressing the FP receptor).

  • 16,16-dmPGF2α stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., HBSS with calcium and magnesium).

  • Calcium flux indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Plate reader with fluorescence detection capabilities.

Methodology:

  • Cell Preparation: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load cells with a calcium indicator dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Prepare Dilution Series: Create a serial dilution of 16,16-dmPGF2α in assay buffer. Aim for a final concentration range from 10⁻¹¹ M to 10⁻⁵ M. Remember to include a vehicle-only control.

  • Assay Execution: a. Place the plate in the plate reader and begin recording baseline fluorescence. b. After a stable baseline is established (e.g., 30 seconds), inject the different concentrations of 16,16-dmPGF2α. c. Continue recording the fluorescence signal for 2-5 minutes to capture the peak response.

  • Data Analysis: a. For each well, calculate the change in fluorescence (Peak - Baseline). b. Plot the change in fluorescence (Y-axis) against the log of the agonist concentration (X-axis). c. Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism.[8] d. From this curve, determine the EC50 and the Emax (maximum effect). Your optimal working concentration for future experiments should be at or near the beginning of the plateau (e.g., EC80-EC100).

Protocol 2: Validating On-Target Effects with a Selective FP Antagonist

Objective: To confirm that the biological response to 16,16-dmPGF2α is mediated by the FP receptor.

Materials:

  • Same as Protocol 1.

  • Selective FP receptor antagonist: AL-8810 (stock solution, e.g., 10 mM in DMSO).[5][6]

Methodology:

  • Cell Preparation & Dye Loading: Prepare cells as described in Protocol 1.

  • Antagonist Pre-treatment: a. Prepare two sets of wells: "Control" and "Antagonist." b. To the "Antagonist" wells, add AL-8810 to a final concentration of 1-10 µM (this should be determined based on its known Ki and your system). c. To the "Control" wells, add an equivalent volume of vehicle. d. Incubate the plate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add 16,16-dmPGF2α to both sets of wells at a concentration that elicits a strong response (e.g., your pre-determined EC80 from Protocol 1). Also include wells with only the antagonist and only the vehicle to serve as controls.

  • Data Acquisition and Analysis: a. Measure the response (e.g., calcium flux) as in Protocol 1. b. Compare the response in the "Control" wells to the "Antagonist" wells. A significant reduction in the signal in the presence of AL-8810 confirms the response is FP receptor-dependent.

Data Presentation & Reference Tables

Canonical FP Receptor Signaling Pathway

The primary on-target pathway for 16,16-dmPGF2α is the Gαq-PLC-Ca2+ cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP FP Receptor Gq Gαq FP->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC agonist 16,16-dmPGF2α agonist->FP

Caption: Canonical signaling pathway of the FP receptor.

Table 1: Recommended FP Receptor Antagonists
AntagonistMechanismTypical In Vitro Conc.NotesReference
AL-8810 Competitive Antagonist1 - 10 µMThe most widely used and characterized selective FP antagonist. Excellent for validation studies.[5][6]
AL-3138 Non-competitive AntagonistVariesCan be useful for studying allosteric modulation, but AL-8810 is more common for simple blockade.[5]
BAY-6672 Competitive AntagonistIC50 = 14 nMA newer, highly potent and selective non-prostanoid antagonist.[9][10]

References

  • Sharif, N. A., & Klimko, P. G. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1059–1078. Available from: [Link]

  • Bischoff, A., et al. (2020). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 63(20), 11639–11662. Available from: [Link]

  • Moreno, J. J. (2017). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. ISRN Inflammation. Available from: [Link]

  • Wikipedia. (n.d.). Prostaglandin F receptor. Available from: [Link]

  • Bischoff, A., et al. (2020). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). PubMed. Available from: [Link]

  • Latorraca, N. R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. Available from: [Link]

  • Wikipedia. (n.d.). Prostaglandin F2alpha. Available from: [Link]

  • Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. Available from: [Link]

  • Frontiers. (n.d.). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Available from: [Link]

  • Gnad, F., et al. (2022). Examination of Intracellular GPCR-Mediated Signaling with High Temporal Resolution. International Journal of Molecular Sciences. Available from: [Link]

  • Woodward, D. F., et al. (1989). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative Ophthalmology & Visual Science. Available from: [Link]

  • R Discovery. (2023). Detecting GPCR Signals With Optical Biosensors of Gα-GTP in Cell Lines and Primary Cell Cultures. Available from: [Link]

  • Statcon. (n.d.). Dose-Response Curves. Available from: [Link]

  • Tonta, L., et al. (1993). Characterization of the Prostanoid Receptors and of the Contractile Effects of Prostaglandin F2 Alpha in Human Pial Arteries. Journal of Cardiovascular Pharmacology. Available from: [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Available from: [Link]

  • Inoue, D., et al. (2019). Quantitative live-cell imaging of GPCR downstream signaling dynamics. Portland Press. Available from: [Link]

  • Galligan, J. J., & Burks, T. F. (1983). The effects of PGF2 alpha, PGE2 and 16, 16 dimethyl PGE2 on gastric emptying and small intestinal transit in rat. Prostaglandins. Available from: [Link]

  • Michael, A. E., et al. (1991). Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C. Molecular and Cellular Endocrinology. Available from: [Link]

  • Kennedy, T. G. (1980). Effects of analogues of prostaglandin E2 and F2 alpha on the decidual cell reaction in the rat. Prostaglandins. Available from: [Link]

  • Ocklind, A., & Lake, S. (1997). Prostaglandin F2 alpha receptors in the human trabecular meshwork. Investigative Ophthalmology & Visual Science. Available from: [Link]

  • Lahav, M., & Rennert, H. (1986). Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. Molecular and Cellular Endocrinology. Available from: [Link]

  • Kennedy, T. G. (1976). Effects of analogues of prostaglandins E2 and F2alpha on uterine luminal fluid accumulation in the estrogen-treated ovariectomized rat: an indirect measure of cervical tone. Prostaglandins. Available from: [Link]

  • ResearchGate. (n.d.). Illustrative summary of the contradictory actions of PGF2α on progesterone production. Available from: [Link]

  • YouTube. (2014). Prostaglandin F2alpha. Available from: [Link]

  • Hanson, W. R., & Thomas, C. (1983). 16, 16-dimethyl prostaglandin E2 increases survival of murine intestinal stem cells when given before photon radiation. Radiation Research. Available from: [Link]

  • Fatanmi, O. O., et al. (2023). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation Research. Available from: [Link]

  • Pate, J. L. (1988). Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells. Journal of Animal Science. Available from: [Link]

  • Serrero, G., et al. (1992). Prostaglandin F2 alpha inhibits the differentiation of adipocyte precursors in primary culture. Biochemical and Biophysical Research Communications. Available from: [Link]

Sources

Technical Support Center: Synthesis of 16,16-Dimethylprostaglandin F2α

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 16,16-Dimethylprostaglandin F2α. This molecule is a metabolically stable analog of Prostaglandin F2α (PGF2α), making it a valuable tool in various research fields, including reproductive biology and pharmacology.[1][2][3] Its synthesis, however, is a complex undertaking, characterized by the need for precise stereochemical control over multiple chiral centers and the management of sensitive functional groups. Prostaglandin synthesis has been a classic challenge in organic chemistry for decades, with early routes being lengthy and complex.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to address the common challenges and critical decision-making points you may encounter during your synthesis campaign. The information is presented in a question-and-answer format to directly tackle specific, practical issues.

Frequently Asked Questions & Troubleshooting

Challenge 1: Stereocontrol and Isomerism

Q: I am struggling to control the stereochemistry of the cyclopentane ring and the C-15 hydroxyl group. My final product is a mixture of diastereomers. What are the most effective strategies to ensure stereochemical purity?

A: This is the most critical challenge in prostaglandin synthesis, as the biological activity is highly dependent on the precise three-dimensional arrangement of the functional groups. The core of the issue lies in controlling the five contiguous chiral centers in the PGF2α scaffold.

Causality and Strategy:

  • Corey Lactone Approach and Its Modern Variants: The classical approach pioneered by E.J. Corey established the foundation for stereocontrolled prostaglandin synthesis.[4] Modern strategies often converge on key intermediates similar to the "Corey Lactone," which sets the relative stereochemistry of the cyclopentane ring. Accessing these intermediates enantioselectively is paramount.

  • Organocatalysis for the Cyclopentane Core: A highly effective modern strategy involves using proline organocatalysis in an aldol cascade reaction.[5][6] This can create a bicyclic enal intermediate in a single step with excellent enantiomeric excess (often >98% ee), effectively setting the absolute stereochemistry of the core structure early in the synthesis.[5]

  • Stereoselective Reduction of the C-15 Ketone: The C-15 hydroxyl group is typically installed by reducing a C-15 ketone precursor (an enone). The choice of reducing agent is critical for achieving the desired (S)-configuration.

    • Directed Reduction: Using bulky reducing agents like L-Selectride® can provide high diastereoselectivity due to steric hindrance.

    • Substrate Control: The stereochemistry of adjacent centers (C-12 and C-13) can influence the facial selectivity of the reduction.

Workflow: Stereocontrol Strategy

G cluster_0 Core Synthesis cluster_1 Side-Chain Installation & C-15 Control A Achiral Starting Materials (e.g., succinaldehyde) B Proline-Catalyzed Aldol Cascade A->B Organocatalysis C Chiral Bicyclic Enal (>98% ee) B->C Sets Core Stereocenters D Attachment of α-chain (e.g., Wittig Reaction) C->D E Attachment of ω-chain (e.g., Horner-Wadsworth-Emmons) D->E F C-15 Enone Intermediate E->F G Stereoselective Reduction (e.g., L-Selectride®) F->G Critical Step H Desired C-15 (S)-Alcohol G->H G cluster_0 Purity Assessment cluster_1 Purification Options cluster_2 HPLC Mode Selection start Crude Product check check start->check flash Standard Flash Chromatography (Silica Gel) check:s->flash Initial Cleanup prep_hplc Preparative HPLC check:s->prep_hplc High Purity Needed sfc Preparative SFC check:s->sfc Alternative/Chiral end Pure Product (>99%) check:n->end Purity OK flash->check hplc_mode hplc_mode prep_hplc->hplc_mode sfc->end normal_phase Normal-Phase HPLC (e.g., Silica, Cyano) hplc_mode:s->normal_phase reverse_phase Reverse-Phase HPLC (e.g., C18) hplc_mode:n->reverse_phase normal_phase->end reverse_phase->end

Sources

Validation & Comparative

16,16-Dimethylprostaglandin F2alpha vs carboprost tromethamine efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 16,16-Dimethylprostaglandin F2α and Carboprost Tromethamine Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Potent and Stable PGF2α Analogs

Prostaglandin F2α (PGF2α) is a naturally occurring lipid autacoid that exerts powerful contractile effects on smooth muscle, most notably the myometrium of the uterus.[1] This physiological action is crucial for parturition and postpartum hemostasis. However, the therapeutic utility of native PGF2α is limited by its rapid metabolic inactivation, primarily through enzymatic oxidation of the C-15 hydroxyl group.

To overcome this limitation, synthetic analogs have been developed. This guide focuses on two key derivatives:

  • Carboprost Tromethamine: The tromethamine salt of 15-methyl-PGF2α, it is a well-established uterotonic agent used extensively in obstetrics to control postpartum hemorrhage (PPH) that is unresponsive to conventional treatments like oxytocin.[2][3][4][5]

  • 16,16-Dimethylprostaglandin F2α: A potent PGF2α analog that, like carboprost, is structurally modified to resist metabolic degradation.[6]

The critical structural modifications in these analogs—methylation at the C-15 position for carboprost and gem-dimethylation at the C-16 position for 16,16-Dimethyl-PGF2α—sterically hinder the 15-hydroxyprostaglandin dehydrogenase enzyme, thereby enhancing their biological half-life and prolonging their pharmacodynamic effect.[2][3]

Molecular Structure and Synthesis

The enhanced stability and potency of these analogs are a direct result of their chemical design.

Carboprost (15-methyl-PGF2α): The addition of a single methyl group at the C-15 position is sufficient to block enzymatic oxidation.[2][3] This modification makes carboprost a highly effective and long-acting uterotonic agent, with a contraction intensity on the uterus reported to be 20-100 times stronger than native PGF2α.[7] The synthesis of this analog builds upon the foundational work of chemists like E.J. Corey and R.B. Woodward in the total synthesis of prostaglandins.[8][9]

16,16-Dimethylprostaglandin F2α: This analog features two methyl groups at the C-16 position, adjacent to the critical C-15 hydroxyl. This gem-dimethyl configuration provides significant steric hindrance, also effectively preventing metabolic breakdown and ensuring high potency.[6]

Mechanism of Action: The FP Receptor Signaling Cascade

Both 16,16-Dimethyl-PGF2α and carboprost tromethamine are potent agonists of the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[1][7][10] Their therapeutic effect is mediated through the activation of a well-defined intracellular signaling pathway.

The Signaling Pathway:

  • Agonist Binding: The PGF2α analog binds to and activates the FP receptor on the surface of myometrial smooth muscle cells.

  • Gq Protein Activation: The activated FP receptor couples to the heterotrimeric Gq protein, causing the exchange of GDP for GTP on the Gαq subunit.[7]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the effector enzyme Phospholipase C.[11]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][12]

  • Smooth Muscle Contraction: The resulting sharp increase in cytosolic Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, initiating actin-myosin cross-bridging and causing forceful smooth muscle contraction.[4]

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a_Analog PGF2α Analog (Carboprost or 16,16-Dimethyl-PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a_Analog->FP_Receptor Binds Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to PIP2 PIP2 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca2 Ca²⁺ Release SR->Ca2 Triggers Contraction Myometrial Contraction Ca2->Contraction Leads to

Caption: PGF2α analog signaling pathway via the FP receptor.

Comparative Efficacy and Clinical Application

The primary clinical application for these compounds is the management of postpartum hemorrhage (PPH), a leading cause of maternal mortality worldwide.[5] They are typically employed as second-line agents when first-line uterotonics fail.

Carboprost Tromethamine in PPH: Carboprost is the more extensively studied and widely used of the two agents in clinical practice. Multiple studies have demonstrated its high efficacy in treating PPH due to uterine atony.

  • Clinical reports indicate an efficacy rate of 84-96% in controlling persistent hemorrhage, often preventing the need for more invasive surgical interventions.[13][14][15]

  • A comparative study found carboprost to be more effective than oxytocin in preventing PPH in high-risk patients undergoing cesarean delivery, although it was associated with a higher incidence of vomiting.[13]

16,16-Dimethylprostaglandin F2α: While known to be a potent PGF2α analog, extensive clinical trial data directly comparing its efficacy against carboprost for PPH is not as readily available in the literature. Its research applications have also explored its properties as a bronchoconstrictor.[6]

Other Applications: Both analogs have been utilized for second-trimester pregnancy termination due to their potent oxytocic properties.[2][16]

Quantitative Efficacy Data Summary

DrugIndicationStudy DesignKey Findings & EfficacySource
Carboprost Tromethamine Postpartum Hemorrhage (PPH) due to uterine atonyClinical Study (n=51)86% success rate in controlling severe PPH unresponsive to conventional therapies.[14]
Carboprost Tromethamine Prevention of PPH in high-risk cesarean deliveryProspective Randomized TrialBlood loss was significantly lower in the carboprost group (438 ml) compared to the oxytocin group (610 ml).[13]
(15S)-15-methyl-PGF2α (Carboprost) Second-Trimester Uterine EvacuationRandomized Controlled Trial88% successful evacuation rate within 24 hours , significantly higher than the misoprostol group (60%).[16]

Pharmacokinetics, Dosing, and Side Effects

The administration and side effect profiles are critical considerations for both research and clinical use. These effects stem directly from the mechanism of action—the stimulation of smooth muscle throughout the body.[17]

FeatureCarboprost Tromethamine16,16-Dimethylprostaglandin F2α
Administration Deep Intramuscular (IM) Injection[18][19]Primarily for research use; clinical administration routes for PPH are not well-established.
Standard PPH Dose 250 mcg IM, may be repeated every 15-90 minutes. Max total dose: 2 mg (8 doses).[17][19]N/A
Common Side Effects Gastrointestinal: Diarrhea, nausea, vomiting (most frequent).[2][19][20] Other: Fever, chills, flushing, headache, transient hypertension.[2][20]Similar profile expected due to shared mechanism, including bronchoconstriction.[6]
Contraindications Active cardiac, pulmonary (especially asthma ), renal, or hepatic disease; acute pelvic inflammatory disease.[2][21]Similar contraindications should be assumed.

Experimental Protocols: Assessing Uterotonic Potency

To objectively compare the efficacy of these two analogs, a standardized in vitro bioassay is essential. The uterine myometrial strip contraction assay provides a robust system for quantifying uterotonic potency.

Protocol: Isolated Uterine Myometrial Strip Contraction Assay

  • Tissue Harvest and Preparation:

    • Humanely euthanize a primed laboratory animal (e.g., a rat in late-stage pregnancy or pre-treated with estrogen).

    • Immediately excise the uterine horns and place them in chilled, oxygenated Krebs-Henseleit physiological salt solution.

    • Under a dissecting microscope, carefully dissect longitudinal myometrial strips (approx. 10 mm long x 2 mm wide), removing endometrial and connective tissue.

  • Organ Bath Mounting:

    • Mount each myometrial strip vertically in a temperature-controlled (37°C) organ bath filled with Krebs-Henseleit solution.

    • Continuously aerate the bath with carbogen (95% O₂ / 5% CO₂).

    • Attach the lower end of the strip to a fixed glass hook and the upper end to an isometric force-displacement transducer.

  • Equilibration and Standardization:

    • Apply a basal tension of 1 gram (10 mN) to each strip and allow for an equilibration period of 60-90 minutes.

    • Replace the bath solution every 15-20 minutes.

    • Standardize the tissue response by exposing it to a high-potassium solution (e.g., 60 mM KCl) to elicit a maximal contractile response.

  • Cumulative Concentration-Response Curve Generation:

    • After a washout period, begin the experiment by adding the first, lowest concentration of the test compound (16,16-Dimethyl-PGF2α or Carboprost) to the bath.

    • Once the contractile response has reached a stable plateau (typically 5-10 minutes), add the next, higher concentration without washing out the previous one.

    • Continue this cumulative addition until a maximal response is achieved or the concentration range is exhausted.

  • Data Analysis:

    • Record the peak tension developed at each drug concentration.

    • Normalize the data as a percentage of the maximal contraction induced by KCl.

    • Plot the normalized response against the logarithm of the agonist concentration to generate a sigmoidal concentration-response curve.

    • Use non-linear regression to calculate the EC₅₀ (the concentration that produces 50% of the maximal effect) and the Eₘₐₓ (the maximum effect). These values provide a quantitative comparison of the potency and efficacy of the two analogs.

Caption: Experimental workflow for myometrial strip assay.

Conclusion and Future Directions

This guide provides a comprehensive comparison of 16,16-Dimethylprostaglandin F2α and carboprost tromethamine. Both are highly potent, metabolically stable analogs of PGF2α that function as powerful uterotonic agents through the FP receptor signaling cascade.

Key Comparative Insights:

  • Clinical Establishment: Carboprost tromethamine is a well-documented, clinically established drug for managing refractory PPH, with proven efficacy rates between 84% and 96%.[13][14][15]

  • Data Availability: While 16,16-Dimethyl-PGF2α is recognized as a potent analog, there is a comparative scarcity of head-to-head clinical data against carboprost for obstetric applications.

  • Mechanism and Side Effects: Both compounds share an identical mechanism of action, and consequently, their side effect profiles, driven by systemic smooth muscle contraction, are expected to be very similar.

For drug development professionals, the robust clinical foundation of carboprost makes it the current standard. However, the exploration of analogs like 16,16-Dimethyl-PGF2α or novel derivatives could yield compounds with improved receptor selectivity, potentially reducing off-target side effects (e.g., by minimizing activation of other prostanoid receptors like the EP3 receptor) and further refining the therapeutic window for this critical class of drugs.[7]

References

  • PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology.
  • Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells. Journal of Biological Chemistry.
  • Carboprost. Wikipedia.
  • What are PGF2α agonists and how do they work?
  • Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. Journal of Clinical Endocrinology & Metabolism.
  • G Protein-Coupled Receptors in Cerebrovascular Diseases: Signaling Mechanisms and Therapeutic Opportunities. MDPI.
  • The Chemistry and Applications of Carboprost Tromethamine: An Overview. NINGBO INNO PHARMCHEM CO.,LTD..
  • Carboprost Tromethamine. Pfizer.
  • Crystalline form of carboprost tromethamine and preparation process thereof.
  • Carboprost Tromethamine | C25H47NO8. PubChem.
  • Synthesis of Prostaglandin F2α by Elias J. Corey (1969). SynArchive.
  • Synthesis of Prostaglandin F2α by Robert B. Woodward (1973). SynArchive.
  • A comparison of oxytocin and carboprost tromethamine in the prevention of postpartum hemorrhage in high-risk patients undergoing cesarean delivery. Experimental and Therapeutic Medicine.
  • 16,16-Dimethylprostaglandin F2α (16,16-Dimethyl-PGF2α). MedChemExpress.
  • What is the mechanism of Carboprost Tromethamine?
  • Management of severe postpartum hemorrhage with a prostaglandin F2 alpha analogue. Obstetrics & Gynecology.
  • Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity.
  • A comparison of oxytocin and carboprost tromethamine in the prevention of postpartum hemorrhage in high-risk patients undergoing. IOSR Journal of Dental and Medical Sciences.
  • Cohort Study Summary of the Effects of Carboprost Tromethamine Combined with Oxytocin on Infant Outcome, Postpartum Hemorrhage and Uterine Involution of Parturients Undergoing Cesarean Section.
  • A total synthesis of prostaglandin F2-alpha (dl) from 2-oxabicyclo[3.3.0]oct-6-en-3-one. Tetrahedron Letters.
  • Carboprost. FPnotebook.
  • Postpartum Haemorrhage and Carboprost for Its Prevention: A Narr
  • Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps.
  • Effect of carboprost tromethamine and carbetocin on coagulation factors and prognosis in puerpera with postpartum hemorrhage due.
  • Carboprost (intramuscular route). Mayo Clinic.
  • Carboprost (Prostaglandin F2 Alpha). King Edward Memorial Hospital, Government of Western Australia.
  • Carboprost trometamol.
  • Second-trimester uterine evacuation: A comparison of intra-amniotic (15S)-15-methyl-prostaglandin F2alpha and intravaginal misoprostol. American Journal of Obstetrics and Gynecology.

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comparing 16,16-Dimethylprostaglandin F2alpha and dinoprost for luteolysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Topic: 16,16-Dimethylprostaglandin F2α vs. Dinoprost for Luteolysis

Introduction: The Critical Role of Luteolytic Agents in Research and Development

The precise manipulation of the corpus luteum (CL) is fundamental to reproductive biology research and veterinary medicine. Luteolysis, the process of CL regression, is orchestrated by the endogenous hormone Prostaglandin F2α (PGF2α). Pharmacologically, inducing luteolysis allows for the synchronization of estrous cycles, treatment of uterine pathologies, and provides a powerful model for studying cell death and tissue regression.

Dinoprost, the pharmaceutical name for naturally occurring PGF2α, has long been the standard.[1] However, its therapeutic efficacy is hampered by rapid metabolic inactivation. This limitation spurred the development of synthetic analogs, such as 16,16-Dimethylprostaglandin F2α, designed for superior stability and potency.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed, objective comparison of these two pivotal compounds. We will dissect their molecular distinctions, compare their biological performance with supporting data, and provide robust experimental frameworks for their evaluation, moving beyond simple protocols to explain the causal science behind methodological choices.

Molecular Structure and the Mechanism of Enhanced Potency

Both dinoprost and 16,16-Dimethyl-PGF2α function by binding to the Prostaglandin F Receptor (FP), a G-protein coupled receptor on luteal cells.[1] This interaction triggers a signaling cascade that culminates in the cessation of progesterone production (functional luteolysis) and programmed cell death (structural luteolysis).[2] The profound difference in their in vivo activity stems from a subtle but critical structural modification.

Dinoprost (Natural PGF2α): High Efficacy, Fleeting Presence Dinoprost is identical to the PGF2α produced endogenously. Its primary limitation is its extremely short biological half-life, which can be less than a minute in plasma.[3] This is due to its rapid and efficient degradation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is abundant in the lungs and liver.[3][4] This rapid clearance means that achieving sustained luteolytic effects often requires large or repeated doses, increasing the potential for systemic side effects.

16,16-Dimethylprostaglandin F2α: Engineered for Stability This synthetic analog incorporates a key structural change: the addition of two methyl groups at the carbon-16 position. This modification is not arbitrary; it is a deliberate design to confer resistance to metabolic degradation. The bulky methyl groups sterically hinder the 15-PGDH enzyme from accessing and oxidizing the critical 15-hydroxyl group.[5] This blockade of enzymatic attack dramatically prolongs the molecule's half-life, allowing it to circulate for longer and exert a more sustained and potent effect on the target FP receptors.[6][7]

The Shared Signaling Pathway

Despite their different pharmacokinetics, the intracellular mechanism of action is conserved. Binding to the FP receptor activates a Gq protein, initiating the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which respectively mobilize intracellular calcium and activate protein kinase C (PKC). This cascade disrupts steroidogenesis and activates pro-apoptotic pathways, leading to the demise of the luteal cell.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α Analog (Dinoprost or 16,16-Dimethyl-PGF2α) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular [Ca²⁺] IP3->Ca_Release PKC Activate PKC DAG->PKC Functional_Luteolysis Functional Luteolysis (↓ Progesterone) Ca_Release->Functional_Luteolysis Structural_Luteolysis Structural Luteolysis (↑ Apoptosis) Ca_Release->Structural_Luteolysis PKC->Functional_Luteolysis PKC->Structural_Luteolysis In_Vitro_Workflow A 1. Culture Luteal Cells in 24-well Plates B 2. Treat Cells with Serial Dilutions of Dinoprost & 16,16-Dimethyl-PGF2α (n=3 per concentration) A->B C 3. Incubate for 24 Hours B->C D 4. Collect Supernatant C->D E 5. Quantify Progesterone via ELISA D->E F 6. Plot Dose-Response Curve & Calculate IC₅₀ for Each Compound E->F

Caption: Experimental workflow for in vitro comparison of luteolytic potency.

Protocol 2: In Vivo Luteolysis Induction in a Synchronized Heifer Model

Objective: To compare the in vivo efficacy of the two compounds in a clinically relevant large animal model by assessing the rate and completeness of luteolysis.

Methodology:

  • Animal Selection & Synchronization: Select healthy, cycling dairy heifers. Synchronize their estrous cycles using a standard protocol (e.g., Ovsynch) to ensure that all animals possess a corpus luteum of a similar age (e.g., 7 days post-estrus) at the time of treatment. [2]This step is critical to reduce inter-animal variability.

  • Treatment Groups: Randomly assign heifers to one of three groups (n=10-15 per group for statistical power):

    • Group A: Saline Control (Vehicle).

    • Group B: Dinoprost (standard luteolytic dose, e.g., 25 mg, intramuscular).

    • Group C: 16,16-Dimethyl-PGF2α (a significantly lower dose predicted from its higher potency, e.g., 1-2 mg, intramuscular).

  • Baseline Measurements (Time 0): Just prior to injection, collect a blood sample via coccygeal venipuncture to determine baseline serum progesterone. Perform a transrectal ultrasound to measure the initial diameter and blood flow (using Color Doppler) of the corpus luteum.

  • Treatment Administration: Administer the assigned treatment intramuscularly.

  • Post-Treatment Monitoring:

    • Blood Sampling: Collect blood samples at 12, 24, 48, and 72 hours post-injection to track the decline in serum progesterone.

    • Ultrasound: Repeat ultrasound measurements at 24, 48, and 72 hours to monitor the structural regression (decrease in size) and loss of blood flow to the CL.

    • Estrus Detection: Monitor animals for behavioral signs of estrus (e.g., standing to be mounted) for 5 days post-treatment.

  • Endpoint Analysis:

    • Functional Luteolysis: Define successful luteolysis as a drop in serum progesterone below a threshold (e.g., <1 ng/mL) within 72 hours. Compare the percentage of animals achieving luteolysis in each group.

    • Rate of Regression: Compare the rate of decline in progesterone concentration and CL size/blood flow between the treatment groups.

    • Return to Estrus: Compare the mean interval from treatment to the onset of estrus.

Authoritative Insights and Practical Applications

The choice between dinoprost and 16,16-Dimethyl-PGF2α is dictated by the experimental goal.

  • For achieving reliable, complete luteolysis with a single, low-volume dose, 16,16-Dimethyl-PGF2α is the superior choice. Its resistance to metabolism ensures a sustained therapeutic window, making it ideal for estrus synchronization protocols in veterinary medicine and for research models requiring robust CL regression.

  • For studying the acute, transient effects of FP receptor signaling, dinoprost remains a valuable tool. Its rapid clearance allows for the creation of precise, short-lived signaling pulses, enabling the study of immediate downstream events without the confounding effects of prolonged receptor activation.

Conclusion

While dinoprost and 16,16-Dimethylprostaglandin F2α share a common final pathway in inducing luteolysis, they are not interchangeable. The enhanced potency and duration of action of 16,16-Dimethyl-PGF2α are a direct and intended consequence of its chemical design, specifically its resistance to metabolic inactivation by 15-PGDH. Understanding this fundamental structure-activity relationship is crucial for designing meaningful experiments and selecting the optimal reagent. For most applications requiring dependable luteal regression, the stability and potency of synthetic analogs like 16,16-Dimethyl-PGF2α offer a clear scientific and practical advantage.

References

  • Dinoprost Tromethamine. PubChem Compound Database, National Center for Biotechnology Information.[Link]

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  • Half-life of 13,14-dihydro-15-keto prostaglandin f2 alpha in peripheral plasma of the pig. Research in Veterinary Science.[Link]

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A Comparative Guide to the Gene Expression Landscapes Molded by PGF2alpha and its Synthetic Analog, 16,16-Dimethylprostaglandin F2alpha

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of prostaglandin signaling, understanding the nuanced effects of Prostaglandin F2alpha (PGF2alpha) and its synthetic analogs is paramount. This guide provides a detailed, objective comparison of the gene expression changes induced by the naturally occurring PGF2alpha and its more stable, synthetic counterpart, 16,16-Dimethylprostaglandin F2alpha. While direct, side-by-side transcriptomic comparisons are not extensively available in public literature, this document synthesizes the wealth of data on PGF2alpha's gene regulatory effects and leverages known biochemical principles to infer the likely activities of its dimethylated analog.

Introduction: The Prostaglandin F2alpha Family and Their Significance

Prostaglandin F2alpha (PGF2alpha), a member of the eicosanoid family of lipid mediators, is a critical signaling molecule involved in a myriad of physiological and pathological processes.[1] Its roles in female reproductive physiology, particularly in luteolysis (the regression of the corpus luteum) and uterine contractions, are well-established.[2][3][4] PGF2alpha and its analogs are, therefore, of significant interest in veterinary and human medicine for applications ranging from the synchronization of estrus in livestock to the induction of labor.[2][4]

This compound is a synthetic analog of PGF2alpha, designed for enhanced stability and potency. The addition of two methyl groups at the C-16 position renders the molecule resistant to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, the key enzyme responsible for the rapid degradation of natural prostaglandins.[2] This structural modification prolongs its biological half-life, potentially leading to more sustained and potent downstream effects. While it is known to be a potent bronchoconstrictor and exhibits similar binding potency to the PGF2alpha receptor (FP receptor) as the native compound, a comprehensive understanding of its impact on the transcriptome has been less explored.[5]

Mechanism of Action: The FP Receptor and Downstream Signaling Cascades

Both PGF2alpha and this compound exert their biological effects primarily through binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][6] Activation of the FP receptor initiates a cascade of intracellular signaling events, predominantly through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in the modulation of various cellular processes, including the transcription of a wide array of genes.

PGF2alpha_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2alpha PGF2alpha or 16,16-Dimethyl-PGF2alpha FP_Receptor FP Receptor (GPCR) PGF2alpha->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Kinases Downstream Kinase Cascades (e.g., MEK/ERK) PKC->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Downstream_Kinases->Transcription_Factors Activate Gene_Expression Gene Expression Changes Transcription_Factors->Gene_Expression Regulate

Figure 1: PGF2alpha Signaling Pathway leading to Gene Expression Changes.

Comparative Analysis of Gene Expression Changes

While a direct transcriptomic comparison between PGF2alpha and its dimethylated analog is lacking, we can extensively review the known gene expression changes induced by PGF2alpha to establish a baseline. The enhanced stability of this compound suggests that it may induce a more prolonged and possibly amplified version of these changes.

Gene Expression Changes Induced by PGF2alpha

Studies utilizing microarray and RNA-sequencing have revealed that PGF2alpha treatment leads to significant alterations in the expression of genes involved in several key biological processes.

Biological ProcessUpregulated GenesDownregulated GenesReferences
Inflammation & Immunity PTGS2 (COX-2), IL6, CXCL8-[7]
Extracellular Matrix Remodeling MMP1, MMP3TIMP1[8]
Apoptosis FAS, CASP3BCL2[9]
Steroidogenesis -STAR, CYP11A1[9]
Signal Transduction EGR1, FOS, JUNPTGFR (FP Receptor)[10][11]

Key Observations:

  • Pro-inflammatory Response: PGF2alpha consistently upregulates the expression of key inflammatory mediators, most notably PTGS2 (Cyclooxygenase-2), creating a potential positive feedback loop for prostaglandin synthesis.

  • Tissue Remodeling: A significant impact on the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs) indicates a role in tissue restructuring, particularly in the context of luteolysis and uterine involution.[8]

  • Induction of Apoptosis: The upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes is a cornerstone of PGF2alpha-induced luteolysis.[9]

  • Inhibition of Steroidogenesis: In luteal cells, PGF2alpha treatment leads to a decrease in the expression of genes crucial for progesterone synthesis, contributing to functional luteolysis.[9]

  • Regulation of Signaling Components: PGF2alpha can induce the expression of early response genes like EGR1 and members of the AP-1 transcription factor complex (FOS, JUN), which then drive subsequent waves of gene expression. Interestingly, it can also lead to the downregulation of its own receptor (PTGFR), a potential mechanism for feedback inhibition or desensitization.[10][11]

Anticipated Gene Expression Profile of this compound

Given its increased metabolic stability and similar receptor binding affinity, it is plausible to hypothesize that this compound would induce a largely similar, yet potentially more robust and sustained, set of gene expression changes compared to PGF2alpha. The prolonged receptor activation could lead to:

  • Amplified inflammatory response: A more significant and prolonged upregulation of pro-inflammatory genes.

  • Enhanced tissue remodeling: More pronounced changes in the expression of MMPs and TIMPs.

  • Accelerated apoptosis: A more rapid and efficient induction of apoptotic pathways.

However, it is also conceivable that the sustained signaling could trigger unique cellular adaptation mechanisms, leading to the differential regulation of a subset of genes not observed with the transient signaling of natural PGF2alpha. Further research employing high-throughput sequencing is necessary to elucidate the specific transcriptomic signature of this compound.

Experimental Protocol: RNA-Sequencing and Bioinformatic Analysis

To facilitate further research in this area, a detailed, step-by-step methodology for a typical RNA-sequencing experiment to compare the gene expression profiles of PGF2alpha and this compound is provided below.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatic Analysis Cell_Culture 1. Cell Culture and Treatment (e.g., Bovine Endometrial Cells) RNA_Extraction 2. Total RNA Extraction (e.g., Trizol Reagent) Cell_Culture->RNA_Extraction Library_Prep 3. RNA-Seq Library Preparation (Poly(A) selection, cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing QC 5. Quality Control of Raw Reads (FastQC) Sequencing->QC Alignment 6. Read Alignment to Reference Genome (STAR aligner) QC->Alignment Quantification 7. Gene Expression Quantification (featureCounts) Alignment->Quantification DEA 8. Differential Expression Analysis (DESeq2 or edgeR) Quantification->DEA Pathway_Analysis 9. Pathway and Gene Ontology Analysis (GSEA, DAVID) DEA->Pathway_Analysis

Figure 2: A typical experimental workflow for comparative transcriptomic analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., bovine endometrial stromal cells) to 80% confluency in appropriate media.

    • Starve the cells for 12-24 hours to synchronize them.

    • Treat the cells with either PGF2alpha (e.g., 100 nM), this compound (e.g., 100 nM), or vehicle control for a specified time course (e.g., 6, 12, and 24 hours).

    • Perform experiments in biological triplicate for each condition and time point.

  • RNA Extraction and Quality Control:

    • Lyse the cells and extract total RNA using a TRIzol-based method or a column-based kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • RNA-Seq Library Preparation:

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand, incorporating dUTP to enable strand-specific sequencing.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

    • Assess the quality and quantity of the final library.

  • High-Throughput Sequencing:

    • Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.[12]

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts.[12]

    • Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between the treatment and control groups.[8][11]

    • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the lists of differentially expressed genes using tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify enriched biological pathways and gene ontologies.[10]

Conclusion

PGF2alpha is a potent modulator of gene expression, with profound effects on inflammatory, tissue remodeling, and apoptotic pathways. While direct comparative transcriptomic data for this compound is currently limited, its enhanced stability and similar receptor binding profile suggest that it likely induces a more sustained and potentially amplified version of the gene expression changes observed with the native compound. The experimental framework provided in this guide offers a robust approach for future studies to definitively characterize the transcriptomic landscape shaped by this potent synthetic analog, thereby providing a deeper understanding of its biological activity and therapeutic potential.

References

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A Comparative Guide to the Receptor Binding Affinity of Prostaglandin F2α Analogs for the FP Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides an in-depth, objective comparison of the binding affinity of 16,16-Dimethylprostaglandin F2α and other key Prostaglandin F2α (PGF2α) analogs for the prostaglandin F (FP) receptor. By synthesizing experimental data and elucidating the underlying methodologies, this document aims to empower informed decisions in research and development.

Introduction to PGF2α Analogs and the FP Receptor

Prostaglandin F2α is a bioactive lipid mediator that exerts a wide range of physiological effects by activating the FP receptor, a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor initiates a signaling cascade, primarily through the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2] This pathway is a critical therapeutic target for various conditions, most notably in ophthalmology for the reduction of intraocular pressure in glaucoma.[3]

Synthetic analogs of PGF2α have been developed to enhance therapeutic efficacy, duration of action, and receptor selectivity. These modifications often involve alterations to the omega-chain or the cyclopentane ring of the native PGF2α molecule.[4] This guide focuses on comparing the FP receptor binding affinity of 16,16-Dimethylprostaglandin F2α against a panel of well-characterized and clinically relevant PGF2α analogs, including the active forms of latanoprost, travoprost, bimatoprost, and tafluprost.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will displace 50% of a radiolabeled ligand from the receptor. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM) for FP ReceptorEC50 (nM) for FP Receptor ActivationSource(s)
16,16-Dimethylprostaglandin F2α Data not available in reviewed literature. Reported to have similar binding potency as PGF2α.Data not available[5]
PGF2α ~1~1[6]
Travoprost acid 3.5 - 351.4 - 3.6[4]
Latanoprost acid 4.7 - 9832 - 124[4][7]
Bimatoprost acid 832.8 - 3.8[3][4]
Tafluprost acid 0.4Data not available[7][8]
Cloprostenol Potent FP agonistData not available

Note: Ki and EC50 values can vary between studies due to differences in experimental conditions, such as the cell line or tissue preparation used, the radioligand, and the specific assay protocol. The values presented here are a representative range from the cited literature.

Insights from the Data:

  • Travoprost acid and Tafluprost acid exhibit the highest binding affinities for the FP receptor among the clinically used analogs, with Ki values in the low nanomolar and sub-nanomolar range, respectively.[4][7][8]

  • Latanoprost acid and Bimatoprost acid also demonstrate high affinity for the FP receptor, although their reported Ki values are generally slightly higher than those of travoprost and tafluprost.[3][4][7]

  • Cloprostenol is another potent PGF2α analog, with binding potency comparable to PGF2α itself in bovine corpus luteum cell membranes.

Experimental Protocol: Radioligand Binding Assay for FP Receptor Affinity

To ensure the trustworthiness and reproducibility of binding affinity data, a well-defined and validated experimental protocol is essential. The following is a representative step-by-step methodology for a competitive radioligand binding assay to determine the Ki of a test compound for the FP receptor.

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_sep Separation cluster_quant Quantification & Analysis prep1 Homogenize cells/tissues expressing FP receptor in cold buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend membrane pellet and determine protein concentration prep2->prep3 assay2 Incubate membranes with radiolabeled ligand (e.g., [3H]-PGF2α) and varying concentrations of test compound prep3->assay2 assay1 Prepare serial dilutions of unlabeled test compound assay1->assay2 sep1 Rapidly filter the incubation mixture through glass fiber filters assay2->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 quant1 Measure radioactivity on filters using liquid scintillation counting sep2->quant1 quant2 Plot data and perform non-linear regression to determine IC50 quant1->quant2 quant3 Calculate Ki using the Cheng-Prusoff equation quant2->quant3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Cells or tissues known to express the FP receptor (e.g., HEK293 cells transfected with the human FP receptor, or bovine corpora lutea) are harvested and homogenized in a cold buffer.

    • The homogenate is subjected to centrifugation to pellet the cell membranes.

    • The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand with high affinity for the FP receptor (e.g., [³H]-PGF2α) is used.

    • The cell membranes are incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound (e.g., 16,16-Dimethylprostaglandin F2α or other analogs).

    • Incubations are carried out at a specific temperature and for a sufficient duration to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed with cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • The data is plotted as the percentage of specific binding versus the concentration of the unlabeled test compound.

    • Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

FP Receptor Signaling Pathway

The binding of a PGF2α analog to the FP receptor initiates a cascade of intracellular events that ultimately lead to the physiological response. Understanding this signaling pathway is crucial for interpreting the functional consequences of receptor binding.

G ligand PGF2α Analog receptor FP Receptor (GPCR) ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ [Ca2+]i er->ca2 releases response Cellular Response (e.g., smooth muscle contraction, alteration of aqueous humor outflow) ca2->response pkc->response

Caption: FP receptor signaling pathway.

Pathway Description:

  • Ligand Binding: A PGF2α analog binds to the extracellular domain of the FP receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

  • Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.

  • Protein Kinase C Activation: The increased intracellular Ca²⁺ and DAG work in concert to activate Protein Kinase C (PKC).

  • Cellular Response: The elevated intracellular calcium and activated PKC lead to a variety of downstream cellular responses, such as the contraction of smooth muscle cells in the ciliary body, which is thought to increase uveoscleral outflow of aqueous humor and thereby lower intraocular pressure.[2][5]

Conclusion

The provided experimental protocol for radioligand binding assays offers a framework for the independent verification and comparison of binding affinities. Furthermore, the elucidation of the FP receptor signaling pathway provides a mechanistic context for understanding the functional consequences of ligand binding. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design and evaluation of novel PGF2α-based therapeutics.

References

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  • Takagi, Y., Nakajima, T., Shimazaki, A., & Kageyama, M. (2004). Pharmacological characteristics of AFP-168 (tafluprost), a new prostanoid FP receptor agonist, as an ocular hypotensive drug. Experimental Eye Research, 78(4), 767–776. [Link]

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  • Sittampalam, G. S., & Kahl, S. D. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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  • Gaetani, S., Lauria, A., & Viggiani, M. (1993). Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. Prostaglandins, 45(3), 263–270. [Link]

  • Choi, D., & Keltner, J. L. (2012). Activation of the Prostanoid FP Receptor Inhibits Adipogenesis Leading to Deepening of the Upper Eyelid Sulcus in Prostaglandin-Associated Periorbitopathy. Investigative Ophthalmology & Visual Science, 53(7), 3698–3705. [Link]

  • Griffin, B. W., & Williams, G. W. (1998). AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor. The Journal of Pharmacology and Experimental Therapeutics, 284(1), 324–328. [Link]

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A Preclinical Comparative Guide to 16,16-Dimethylprostaglandin F2α: Synthesizing the Evidence for Future Clinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethylprostaglandin F2α (dmPGF2α) is a synthetic, metabolically stable analog of the naturally occurring prostaglandin F2α (PGF2α). Despite the extensive clinical investigation of other prostaglandins, dmPGF2α remains a molecule of preclinical interest with no registered human clinical trials to date. This guide provides a comprehensive meta-analysis of the existing preclinical data to offer a forward-looking perspective for researchers and drug development professionals. By synthesizing the known pharmacology, mechanism of action, and comparative efficacy of dmPGF2α and its related compounds, this document aims to illuminate potential therapeutic avenues and guide future clinical investigation.

Introduction: The Rationale for a Stable PGF2α Analog

Prostaglandin F2α is a potent, naturally occurring lipid autacoid involved in a myriad of physiological and pathological processes.[1][2] Its therapeutic applications are primarily in reproductive medicine, where it is used to induce labor and as an abortifacient due to its potent contractile effects on uterine smooth muscle.[1] However, the clinical utility of native PGF2α is limited by its rapid metabolism in the bloodstream, necessitating frequent administration and leading to a transient duration of action.

The development of synthetic analogs, such as 16,16-Dimethylprostaglandin F2α, aims to overcome these pharmacokinetic limitations. The addition of two methyl groups at the C-16 position sterically hinders the enzymatic oxidation of the 15-hydroxyl group, the primary route of prostaglandin inactivation. This structural modification results in a metabolically stable compound with a prolonged half-life, potentially offering a more sustained and predictable therapeutic effect. This guide will delve into the preclinical evidence that defines our current understanding of this promising, yet un-trialed, compound.

Molecular Profile and Mechanism of Action

16,16-Dimethylprostaglandin F2α is a potent analog of PGF2α that exhibits a similar binding potency to the prostaglandin F receptor (FP receptor).[3][4] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq alpha subunit.[5] This initiates a well-defined signaling cascade:

  • Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to the cellular response.[6][7][8]

This signaling pathway is central to the physiological effects of PGF2α and its analogs, particularly smooth muscle contraction.

PGF2alpha_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dmPGF2a 16,16-Dimethyl PGF2α FP_Receptor FP Receptor (GPCR) dmPGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets

Figure 1: Signaling pathway of 16,16-Dimethylprostaglandin F2α via the FP receptor.

Preclinical Evidence: A Comparative Analysis

In the absence of human clinical trials for 16,16-Dimethylprostaglandin F2α, a comparative analysis with its parent compound, PGF2α, and the extensively studied analog, 16,16-Dimethylprostaglandin E2 (dmPGE2), provides the best framework for understanding its potential therapeutic profile.

CompoundPrimary ReceptorKey Preclinical FindingsPotential Therapeutic Area (Inferred)
16,16-Dimethyl-PGF2α FP Potent bronchoconstrictor in guinea pigs.[3][4] Metabolically stable analog of PGF2α with similar FP receptor binding affinity.[3]Asthma (as a research tool), Reproductive Health (inferred from PGF2α)
Prostaglandin F2α (PGF2α) FP Induces uterine contractions, luteolysis.[1] Involved in parturition and can induce labor or abortion.[1]Reproductive Health, Veterinary Medicine
16,16-Dimethyl-PGE2 (dmPGE2) EP1-4 Radioprotective effects in mice and non-human primates.[9] Cytoprotective for gastric and intestinal mucosa. Affects gastric emptying and intestinal transit in rats.Oncology (adjuvant to radiotherapy), Gastroenterology

Table 1: Comparative Preclinical Profile of 16,16-Dimethylprostaglandin F2α and Related Compounds.

Detailed Preclinical Findings

Bronchoconstrictor Activity

One of the most clearly defined preclinical effects of 16,16-Dimethylprostaglandin F2α is its potent bronchoconstrictor activity. In a key study using a guinea pig model, intravenous administration of dmPGF2α was shown to inhibit histamine-induced increases in intracheal insufflation pressure, a measure of bronchoconstriction.[3]

Experimental Protocol: Assessment of Bronchoconstrictor Activity in Guinea Pigs

  • Animal Model: Male guinea pigs are anesthetized.

  • Surgical Preparation: The trachea is cannulated for artificial respiration and measurement of intracheal pressure. A jugular vein is cannulated for intravenous drug administration.

  • Induction of Bronchoconstriction: A baseline intracheal pressure is established. Histamine is administered intravenously to induce a stable increase in intracheal pressure, signifying bronchoconstriction.

  • Drug Administration: 16,16-Dimethylprostaglandin F2α is administered intravenously at varying doses.

  • Measurement: The change in intracheal pressure from the histamine-induced level is recorded to determine the bronchoconstrictor or bronchodilator effect of the test compound.

  • Data Analysis: Dose-response curves are generated to quantify the potency of the compound.

This experimental design is crucial for understanding the in vivo effects of prostaglandin analogs on airway smooth muscle.

Bronchoconstriction_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthetize Anesthetize Guinea Pig Cannulate Cannulate Trachea & Jugular Vein Anesthetize->Cannulate Baseline Establish Baseline Intratracheal Pressure Cannulate->Baseline Histamine Administer Histamine (IV) to Induce Bronchoconstriction Baseline->Histamine dmPGF2a Administer 16,16-Dimethyl-PGF2α (IV) Histamine->dmPGF2a Measure Measure Change in Intratracheal Pressure dmPGF2a->Measure Analyze Generate Dose-Response Curves Measure->Analyze

Figure 2: Experimental workflow for assessing bronchoconstrictor activity.
Comparative Effects on Smooth Muscle

While direct studies on the effect of 16,16-Dimethylprostaglandin F2α on uterine and gastrointestinal smooth muscle are lacking, inferences can be drawn from studies on PGF2α and the dimethylated E2 analog. PGF2α is a potent stimulator of uterine contractions.[1] In contrast, studies on 16,16-Dimethyl-PGE2 have shown varied effects on gastrointestinal motility in rats, including delayed gastric emptying and effects on small intestinal transit that are dependent on the route of administration. These findings underscore the importance of the specific prostaglandin class (F vs. E) in determining the physiological outcome on smooth muscle.

Future Directions and Considerations for Clinical Development

The preclinical data on 16,16-Dimethylprostaglandin F2α, while limited, points towards a potent and stable analog of PGF2α. The lack of human clinical trials represents a significant data gap but also an opportunity for investigation.

Potential Therapeutic Areas for Exploration:

  • Reproductive Health: Given its stability and potent agonism at the FP receptor, dmPGF2α could be investigated for indications where PGF2α is currently used, such as labor induction and postpartum hemorrhage, with the potential for a more favorable dosing regimen.

  • Glaucoma: PGF2α analogs are a first-line treatment for glaucoma, as they increase uveoscleral outflow to reduce intraocular pressure. The potency and stability of dmPGF2α make it a candidate for investigation in this therapeutic area.

  • Veterinary Medicine: The established use of PGF2α in veterinary medicine for estrous cycle synchronization and treatment of uterine infections could be an area where a more stable analog offers advantages.

Key Considerations for Future Research:

  • Pharmacokinetics and Pharmacodynamics: Comprehensive studies in relevant animal models are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of dmPGF2α and to establish a clear dose-response relationship for its various physiological effects.

  • Safety and Toxicology: A thorough evaluation of the safety profile, including potential side effects and off-target activities, is essential before any consideration of human trials. The potent bronchoconstrictor activity observed in guinea pigs will require careful assessment in the context of any potential systemic administration in humans.

  • Comparative Efficacy Studies: Head-to-head preclinical studies comparing dmPGF2α with PGF2α and other clinically used prostaglandin analogs would be invaluable in determining its relative potency and potential therapeutic advantages.

Conclusion

16,16-Dimethylprostaglandin F2α represents an under-investigated but potentially valuable synthetic prostaglandin analog. Its enhanced metabolic stability compared to native PGF2α, coupled with its potent activity at the FP receptor, suggests that it could offer therapeutic advantages in areas where PGF2α is already used. However, the current body of evidence is entirely preclinical and highlights a significant need for further research to fully characterize its pharmacological profile and assess its potential for clinical development. This guide serves as a foundational resource for scientists and drug developers, summarizing the existing knowledge and outlining a logical path forward for the investigation of this promising molecule.

References

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  • Hasegawa-Sasaki, H., & Sasaki, T. (1994). Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells. The Journal of biological chemistry, 269(26), 17619–17625. [Link]

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  • Rekawiecki, R., & Kotwica, J. (2007). Intraluteal Prostaglandin Biosynthesis and Signaling Are Selectively Directed Towards PGF2alpha During Luteolysis but Towards PGE2 During the Establishment of Pregnancy in Sheep. Biology of Reproduction, 77(5), 839-847. [Link]

  • Patsnap Synapse. What are PGF2α agonists and how do they work? [Link]

  • Walden, T. L. Jr, Snyder, S. L., & Patchen, M. L. (1987). 16,16-Dimethyl prostaglandin E2 increases survival in mice following irradiation. Radiation research, 109(3), 440–448. [Link]

  • Hanson, W. R., & Thomas, C. (1983). 16,16-dimethyl prostaglandin E2 increases survival of murine intestinal stem cells when given before photon radiation. Radiation research, 96(2), 393–398. [Link]

  • Michael, M. D., & Moore, S. A. (1984). The effects of PGF2 alpha, PGE2 and 16, 16 dimethyl PGE2 on gastric emptying and small intestinal transit in rat. Prostaglandins, 28(6), 915–928. [Link]

  • Kelly, R. W., & Smith, S. K. (1987). Effects of analogues of prostaglandin E2 and F2 alpha on the decidual cell reaction in the rat. Journal of reproduction and fertility, 81(2), 647–653. [Link]

  • Michael, P. F., & Sullivan, M. E. (2008). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in pharmacology, 2, 7. [Link]

  • Lahav, M., Freud, A., & Lindner, H. R. (1986). Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. Molecular and cellular endocrinology, 48(2-3), 97–104. [Link]

  • Michael, S. D. (1977). The effect of prostaglandins A2,E1,E2,15 methyl E2, 16, 16 dimethyl E2 and F2 alpha on erythropoiesis. Prostaglandins, 13(4), 787-794. [Link]

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A Comparative Analysis of 16,16-Dimethylprostaglandin F2alpha and PGF2alpha on Uterine Contractility: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of the naturally occurring prostaglandin F2alpha (PGF2α) and its synthetic analogue, 16,16-Dimethylprostaglandin F2alpha, focusing on their effects on uterine contractility. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances, pharmacological profiles, and experimental considerations for both compounds, offering a comprehensive resource for studies in reproductive physiology and pharmacology.

Introduction: The Significance of Prostaglandins in Uterine Physiology

Prostaglandins are pivotal lipid signaling molecules that regulate a vast array of physiological processes, with a particularly profound impact on female reproductive functions. Prostaglandin F2alpha (PGF2α), also known as dinoprost, is a key endogenous mediator of myometrial contractility, playing a crucial role in menstruation, labor, and postpartum uterine involution.[1] Its potent uterotonic effects have led to its clinical use in the induction of labor and termination of pregnancy.[2]

However, the therapeutic application of natural PGF2α is often hampered by its rapid metabolic inactivation in the bloodstream, primarily by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3] This has spurred the development of synthetic analogues, such as this compound, designed to exhibit enhanced potency and a longer duration of action. This guide will dissect the key differences and similarities between these two compounds to inform experimental design and interpretation.

Mechanism of Action: A Shared Pathway with Critical Differences

Both PGF2α and its 16,16-dimethyl analogue exert their effects on the myometrium by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[4] Activation of the FP receptor initiates a well-characterized signaling cascade that culminates in smooth muscle contraction.

The binding of the prostaglandin to the FP receptor activates the Gαq subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in myometrial contraction.

Gq_Pathway cluster_cytosol Cytosol PGF PGF2α or 16,16-Dimethyl-PGF2α FP_Receptor FP Receptor PGF->FP_Receptor Binds to Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on DAG DAG Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to MLCK Myosin Light- Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin Light Chains (Inactive) MLCK->Myosin Phosphorylates Myosin_P Myosin Light Chains (Active) Myosin->Myosin_P Contraction Uterine Contraction Myosin_P->Contraction Leads to

Figure 1: Signaling pathway of PGF2α and its analogues in myometrial cells.

While the fundamental pathway is conserved, the key distinctions between PGF2α and its 16,16-dimethyl analogue lie in their metabolic stability and potency, which are direct consequences of the structural modification.

Comparative Pharmacological Profile

The introduction of two methyl groups at the C-16 position of the prostaglandin molecule in this compound confers significant pharmacological advantages over the natural compound.

FeaturePGF2alpha (Dinoprost)This compoundRationale for Difference
Metabolic Stability Rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3]Highly resistant to inactivation by 15-PGDH.[5]The methyl groups at the C-16 position sterically hinder the binding of the molecule to the active site of the 15-PGDH enzyme.[6]
Potency Potent uterotonic agent.Significantly more potent than PGF2α. A similar 16,16-dimethyl PGE1 analogue was found to be 100-1000 times more potent than PGF2α in inducing uterine contractions in rabbits.[7]Increased metabolic stability leads to a longer half-life and sustained receptor activation. The structural modification may also enhance binding affinity to the FP receptor.
Duration of Action Short-lived due to rapid metabolism.Prolonged duration of action.[5]Resistance to metabolic degradation allows the compound to remain active in the system for a longer period.
Receptor Binding Binds with high affinity to the FP receptor.[4]Expected to have a high affinity for the FP receptor. Direct comparative binding affinity data is limited, but increased potency suggests strong receptor interaction.The core prostaglandin structure responsible for receptor recognition is largely maintained.

Experimental Data Summary

While direct, head-to-head published studies comparing the uterine contractility of this compound and PGF2alpha are limited, data from studies on analogous compounds provide strong evidence for the enhanced potency and duration of action of the dimethylated analogue. For instance, a study on the 16,16-dimethyl PGE1 analogue, ONO-802, demonstrated a significantly lower dose requirement to elicit uterine contractions compared to PGF2α.[7] Furthermore, metabolic studies on a close analogue, 16,16-dimethyl-delta-4-cis-PGF1alpha, have confirmed its resistance to degradation by 15-PGDH, which is the primary reason for the enhanced and prolonged activity of such synthetic prostaglandins.[5]

Experimental Protocol: In Vitro Assessment of Uterine Contractility

To empirically determine and compare the effects of this compound and PGF2alpha on uterine contractility, an in vitro organ bath setup with isolated uterine smooth muscle strips is the gold standard.

Objective: To compare the dose-response relationship and temporal effects of PGF2α and this compound on the contractility of isolated uterine myometrial strips.

Materials:

  • Fresh uterine tissue (e.g., from hysterectomy specimens or animal models)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • PGF2α stock solution

  • This compound stock solution

  • Standard laboratory equipment (dissection tools, pipettes, etc.)

Methodology:

  • Tissue Preparation:

    • Immediately place the uterine tissue in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, carefully dissect longitudinal or circular myometrial strips (approximately 2 mm x 10 mm).

    • Mount the strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration:

    • Apply an initial tension of 1-2 grams to each strip and allow for an equilibration period of at least 60-90 minutes.

    • During equilibration, replace the bath solution every 15-20 minutes. Spontaneous contractions should become regular and stable.

  • Dose-Response Curve Generation:

    • Once stable spontaneous contractions are established, add increasing cumulative concentrations of PGF2α or this compound to the organ baths.

    • Start with a low concentration (e.g., 10^-10 M) and increase in a logarithmic or semi-logarithmic manner (e.g., 10^-9 M, 10^-8 M, etc.) until a maximal response is achieved or up to a predetermined maximum concentration.

    • Allow the response to each concentration to stabilize before adding the next.

  • Data Acquisition and Analysis:

    • Record the isometric contractions continuously using the data acquisition system.

    • Analyze the data to determine the frequency, amplitude, and duration of contractions. The area under the curve (AUC) can also be calculated as a measure of total contractile activity.

    • Construct dose-response curves for both compounds and calculate the EC50 (half-maximal effective concentration) for each.

    • To assess the duration of action, after a washout period following the dose-response experiment, a single effective dose of each compound can be added, and the contractile response monitored over an extended period.

experimental_workflow start Start tissue_prep Tissue Preparation (Myometrial Strips) start->tissue_prep equilibration Equilibration in Organ Bath (1-2g tension, 37°C, Carbogen) tissue_prep->equilibration dose_response Cumulative Dose-Response (PGF2α or 16,16-Dimethyl-PGF2α) equilibration->dose_response data_acq Data Acquisition (Frequency, Amplitude, AUC) dose_response->data_acq analysis Data Analysis (EC50 Calculation) data_acq->analysis comparison Comparative Analysis of Potency and Efficacy analysis->comparison end End comparison->end

Figure 2: Experimental workflow for in vitro uterine contractility assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a more potent and longer-acting uterotonic agent compared to its natural counterpart, PGF2α. This is primarily attributed to its enhanced metabolic stability due to the steric hindrance of the dimethyl groups at the C-16 position, which protects it from degradation by 15-PGDH. While both compounds share the same fundamental mechanism of action through the FP receptor and subsequent Gαq-mediated signaling, the superior pharmacokinetic profile of the synthetic analogue translates to a more robust and sustained physiological response.

For researchers in the field, further direct comparative studies are warranted to precisely quantify the differences in receptor binding affinity and potency on human myometrium. Such studies will be invaluable for the development of more effective and safer therapeutic strategies for the management of various obstetric and gynecological conditions. The experimental protocol outlined in this guide provides a robust framework for conducting such investigations, which will undoubtedly contribute to a deeper understanding of prostaglandin pharmacology and its clinical applications.

References

  • Hansson, G., & Granström, E. (1979). Metabolism of two PGF2 alpha analogues in primates: 15(S)-15-methyl-delta 4-cis-PGF1... and 16,16-dimethyl-delta 4-cis-PGF1... Prostaglandins, 18(5), 745–771. [Link]

  • Balki, M., et al. (2014). Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women. Canadian Journal of Anesthesia, 61(9), 808-818. [Link]

  • Oshima, K., & Matsumoto, K. (1981). [Effects of prostaglandin E1 analogue and prostaglandin F2 alpha on uterine contraction, uterine blood flow and fetal circulation in pregnant and nonpregnant rabbits (author's transl)]. Nihon Sanka Fujinka Gakkai Zasshi, 33(1), 60-66. [Link]

  • Robins, J. C., & Collins, V. F. (1982). A comparative study of two types of prostaglandins for abortion during the second trimester. The Journal of Reproductive Medicine, 27(9), 539-542. [Link]

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  • Balapure, A. K., et al. (1989). Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2 alpha receptor. Implications for development of a photoaffinity probe. Biochemical Pharmacology, 38(14), 2375-2381. [Link]

  • Tai, H. H., et al. (2006). 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) and Lung Cancer. Anticancer Research, 26(6B), 4317-4323. [Link]

  • Sales, K. J., et al. (2008). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 285(1-2), 46-56. [Link]

  • Mesaros, C., et al. (2014). 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids. The Journal of Biological Chemistry, 289(23), 16043-16055. [Link]

  • Taylor & Francis. (n.d.). 15-hydroxyprostaglandin dehydrogenase – Knowledge and References. [Link]

  • Liu, J., et al. (2021). PGE2 vs PGF2α in human parturition. Placenta, 104, 208-219. [Link]

  • Ohno, H., et al. (1978). Studies on 15-hydroxyprostaglandin dehydrogenase with various prostaglandin analogues. Journal of Biochemistry, 84(6), 1485-1494. [Link]

  • Woodward, D. F., et al. (1990). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative Ophthalmology & Visual Science, 31(3), 576-581. [Link]

  • Olson, D. M., & Ammann, C. (2007). Prostaglandin F2alpha and its receptor as activators of human decidua. Journal of the Society for Gynecologic Investigation, 14(7 Suppl), S39-S43. [Link]

  • McCracken, J. A. (1974). Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. Prostaglandins, 7(3), 157-170. [Link]

  • Bryman, I., et al. (1984). Influence of prostaglandins on contractility of the isolated human cervical muscle. Obstetrics and Gynecology, 63(2), 281-284. [Link]

  • Rexroad, C. E. Jr. (1985). Effect of Prostaglandin F2 Alpha, Phenylephrine and Ergonovine on Uterine Contractions in the Ewe. Journal of Animal Science, 60(2), 537-543. [Link]

  • Yasumizu, T. (1981). [Prostaglandins in human pregnancy and labor--studies on the levels of PGF2 alpha metabolites and in vitro production of PGE and PGF by uterus and placenta during human pregnancy and labor (author's transl)]. Nihon Sanka Fujinka Gakkai Zasshi, 33(1), 1-10. [Link]

  • Drillich, M., et al. (2012). Effects of a single administration of prostaglandin F2alpha, or a combination of prostaglandin F2alpha and prostaglandin E2, or placebo on fertility variables in dairy cows 3–5 weeks post partum, a randomized, double-blind clinical trial. BMC Veterinary Research, 8, 56. [Link]

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A Comparative Guide to the Decidualizing Effects of 16,16-Dimethylprostaglandin F2alpha

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

This guide provides an in-depth analysis of 16,16-dimethylprostaglandin F2alpha (dmPGF2α), a stable synthetic analog of Prostaglandin F2alpha (PGF2α), and its role in the critical physiological process of decidualization. We will objectively compare its performance with other key prostaglandins, notably Prostaglandin E2 (PGE2), and provide the supporting experimental frameworks necessary for validation.

Decidualization is the profound transformation of endometrial stromal cells (ESCs) into specialized secretory decidual cells, a process indispensable for successful blastocyst implantation and the establishment of pregnancy.[1][2][3][4] Prostaglandins (PGs) are known to be pivotal local mediators in this process, influencing vascular permeability, angiogenesis, and stromal cell differentiation.[5][6][7][8] However, the specific roles of different PG family members remain an area of active investigation.[5][7]

This document will explore the mechanistic underpinnings of dmPGF2α's action, present protocols for its in-vitro validation, and offer a comparative perspective against other relevant compounds.

The Prostaglandin Family and Decidualization: A Mechanistic Overview

Prostaglandins are lipid compounds derived from arachidonic acid, which is converted to an unstable intermediate, PGH2, by cyclooxygenase (COX) enzymes.[6] Specific synthases then convert PGH2 into various prostanoids, including PGF2α and PGE2.[6] These molecules exert their effects by binding to specific G-protein coupled receptors.[9]

PGF2α signals through the FP receptor.[10][11] In the context of the endometrium, PGF2α and its receptor are involved in preparing the decidua for its role in parturition.[11] Studies have shown that FP receptor expression is temporally regulated in the human endometrium, with the highest levels in the proliferative phase, localized predominantly to epithelial cells.[10][12]

PGE2, on the other hand, is recognized as a potent inducer of decidualization.[13] It has been shown to act synergistically with estradiol and progestins to accelerate and enhance the differentiation of endometrial stromal cells.[14]

The use of a stable analog like 16,16-dimethylprostaglandin F2α (dmPGF2α) in research is advantageous as it is resistant to metabolic degradation, ensuring more consistent and prolonged activity in in-vitro systems.[15][16] It has been shown to bind to the FP receptor with slightly higher affinity than its endogenous counterpart, PGF2α.[15]

Comparative Efficacy: dmPGF2α vs. PGE2 in Inducing Decidualization

While both PGF2α and PGE2 are present in the endometrium and implicated in reproductive processes, their effects on decidualization appear to differ significantly.

  • PGE2 as a Primary Inducer: A substantial body of evidence points to PGE2 as a key promoter of decidualization. Studies have demonstrated that PGE2, in combination with steroids, significantly enhances the expression of decidualization markers like prolactin (PRL) in cultured human endometrial stromal cells.[14] This effect is dose-dependent and results in an accelerated differentiation timeline.[14]

  • The Controversial Role of PGF2α: The role of PGF2α in decidualization is less clear and appears to be species-dependent. Some studies in rats suggest that PGF2α can induce a decidual cell reaction.[17] However, other research indicates that a PGF2α analog, 15-methyl-PGF2α, can inhibit decidualization in rats, even in the presence of PGE2.[18] In human endometrial stromal cells, PGF2α treatment did not show an effect on the expression of the decidualization marker prolactin.[14]

The following table summarizes the comparative effects of PGE2 and PGF2α on decidualization based on available literature:

FeatureProstaglandin E2 (PGE2)Prostaglandin F2α (PGF2α) / dmPGF2α
Primary Role in Decidualization Potent inducer, enhances differentiationRole is controversial and may be inhibitory in some contexts[14][18]
Effect on Decidual Markers (e.g., Prolactin) Significantly increases expression[14]No significant effect on prolactin expression in human ESCs[14]
Interaction with Steroids Synergistic effect with estradiol and progestins[14]Less defined synergistic action in human decidualization
Receptor Mediating Action EP ReceptorsFP Receptor[10][11]
Experimental Validation Workflow: In-Vitro Decidualization of Human Endometrial Stromal Cells

To empirically validate the effect of dmPGF2α on decidualization, a robust in-vitro model using primary human endometrial stromal cells (hESCs) is essential.[1][2]

Caption: Workflow for in-vitro decidualization and analysis.

This protocol is adapted from established methods for inducing decidualization in hESCs.[1][2]

  • Isolation and Culture of hESCs:

    • Obtain human endometrial tissue biopsies from healthy donors with informed consent and institutional review board approval.[3]

    • Isolate hESCs using established enzymatic digestion and filtration protocols.[1]

    • Culture the isolated cells in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) until they reach 80-90% confluency.

  • Induction of Decidualization:

    • To initiate decidualization, replace the growth medium with a differentiation medium containing a combination of estradiol (E2), medroxyprogesterone acetate (MPA), and cyclic adenosine monophosphate (cAMP). A typical combination is 10 nM E2, 1 µM MPA, and 50 µM cAMP.[1]

  • Treatment with Prostaglandins:

    • Divide the cultured cells into the following treatment groups:

      • Control (Vehicle)

      • dmPGF2α (at a range of concentrations, e.g., 10⁻¹⁰ M to 10⁻⁶ M)

      • PGE2 (as a positive control, at a range of concentrations, e.g., 10⁻¹⁰ M to 10⁻⁶ M)[14]

    • Culture the cells for a period of 3 to 12 days, replacing the medium and treatments every 2-3 days.

  • Assessment of Decidualization:

    • Morphological Analysis: Monitor the cells daily using a phase-contrast microscope. Decidualized cells will transition from a fibroblastic, spindle-shape to a more polygonal, epithelioid morphology.[1]

    • Gene Expression Analysis: At various time points, extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key decidualization markers, such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP-1).[19][20][21][22][23]

    • Protein Secretion Analysis: Collect the cell culture supernatant at each medium change and quantify the secreted levels of PRL and IGFBP-1 using enzyme-linked immunosorbent assays (ELISAs).[19]

PGF2α Signaling Pathway in Endometrial Cells

The cellular effects of PGF2α are mediated by its binding to the FP receptor, which is coupled to the Gq protein. This initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC).[10]

PGF2alpha_Signaling PGF2a 16,16-dmPGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) Ca_release->Downstream PKC->Downstream

Caption: PGF2α signaling pathway via the FP receptor.

This signaling pathway has been shown to induce proliferation in endometrial epithelial cells.[10][12] However, its specific role in the differentiation of stromal cells into decidual cells remains an area requiring further investigation.

Conclusion and Future Directions

The available evidence suggests that while 16,16-dimethylprostaglandin F2α is a valuable tool for studying PGF2α signaling due to its stability, its direct role in promoting decidualization in human endometrial stromal cells is not well-supported, especially when compared to the potent effects of PGE2.[14] In some contexts, PGF2α analogs have even demonstrated an inhibitory effect on this crucial process.[18]

Future research should focus on elucidating the cross-talk between PGE2 and PGF2α signaling pathways within the endometrial stroma. It is possible that PGF2α plays a modulatory role, rather than a direct inductive one, in the complex orchestration of decidualization. Further studies using co-treatment protocols and investigating a broader range of downstream signaling targets will be critical to fully understand the nuanced roles of these prostaglandins in establishing a receptive endometrium.

References

  • Kennedy, T. G. (2007). Prostaglandins and the initiation of blastocyst implantation and decidualization. Reproduction, 134(5), 627-636. [Link]

  • Kennedy, T. G., & Martel, D. (1985). Effects of analogues of prostaglandin E2 and F2 alpha on the decidual cell reaction in the rat. Journal of Reproduction and Fertility, 75(2), 487-495. [Link]

  • Cha, J., Sun, X., & Dey, S. K. (2012). Prostaglandins and the initiation of blastocyst implantation and decidualization. Reproduction, 144(6), 635-645. [Link]

  • Jabbour, H. N., & Sales, K. J. (2004). Diverse Roles of Prostaglandins in Blastocyst Implantation. Reproductive BioMedicine Online, 9(4), 430-437. [Link]

  • Kennedy, T. G. (2007). Prostaglandins and the initiation of blastocyst implantation and decidualization. Reproduction, 134(5), 627-636. [Link]

  • Tang, B., & Gurpide, E. (1993). Laminin decreases PRL and IGFBP-1 expression during in vitro decidualization of human endometrial stromal cells. The Journal of Steroid Biochemistry and Molecular Biology, 47(1-6), 101-106. [Link]

  • Jabbour, H. N., & Sales, K. J. (2004). Diverse Roles of Prostaglandins in Blastocyst Implantation. Reproductive BioMedicine Online, 9(4), 430-437. [Link]

  • Das, A., Paria, B. C., & Dey, S. K. (2018). Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization. Journal of Visualized Experiments, (139), 57684. [Link]

  • Lau, I. F., Saksena, S. K., & Chang, M. C. (1973). The effect of prostaglandins F2alpha and E2 on pregnancy in mice during implantation. Prostaglandins, 4(6), 795-803. [Link]

  • Gellersen, B., & Brosens, J. J. (2014). Prolactin and IGFBP-1 secretion by decidualized endometrial stromal cells. Journal of Clinical Endocrinology & Metabolism, 99(11), 3985-3994. [Link]

  • Tierney, B. T., et al. (2010). TGFβ1 Attenuates Expression of Prolactin and IGFBP-1 in Decidualized Endometrial Stromal Cells by Both SMAD-Dependent and SMAD-Independent Pathways. PLoS ONE, 5(9), e12970. [Link]

  • Wagner, G. P., et al. (2019). Decidualization of Human Endometrial Stromal Fibroblasts is a Multiphasic Process Involving Distinct Transcriptional Programs. Reproductive Sciences, 26(3), 323-336. [Link]

  • Tierney, B. T., et al. (2010). TGFβ1 attenuates expression of prolactin and IGFBP-1 in decidualized endometrial stromal cells by both SMAD-dependent and SMAD-independent pathways. PLoS ONE, 5(9), e12970. [Link]

  • Tierney, B. T., et al. (2010). TGFβ1 Attenuates Expression of Prolactin and IGFBP-1 in Decidualized Endometrial Stromal Cells by Both SMAD-Dependent and SMAD-Independent Pathways. PLoS ONE, 5(9), e12970. [Link]

  • Das, A., Paria, B. C., & Dey, S. K. (2018). Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization. Journal of Visualized Experiments, (139), 57684. [Link]

  • Frank, G. R., et al. (1994). Prostaglandin E2 enhances human endometrial stromal cell differentiation. Endocrinology, 134(1), 258-263. [Link]

  • Kommagani, R., et al. (2013). Decidualization of human endometrial stromal cells requires steroid receptor coactivator-3. The Journal of Clinical Endocrinology & Metabolism, 98(7), 2919-2928. [Link]

  • Kashiwada, S., et al. (2021). The Regulators of Human Endometrial Stromal Cell Decidualization. International Journal of Molecular Sciences, 22(11), 5567. [Link]

  • Acosta, T. J., et al. (2009). Prostaglandin F2alpha stimulates 11Beta-hydroxysteroid dehydrogenase 1 enzyme bioactivity and protein expression in bovine endometrial stromal cells. Biology of Reproduction, 80(5), 927-933. [Link]

  • Sales, K. J., et al. (2002). Prostaglandin (PG) F2α Receptor Expression and Signaling in Human Endometrium: Role of PGF2α in Epithelial Cell Proliferation. The Journal of Clinical Endocrinology & Metabolism, 87(9), 4299-4306. [Link]

  • Sales, K. J., et al. (2002). Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation. The Journal of Clinical Endocrinology & Metabolism, 87(9), 4299-4306. [Link]

  • Chen, D. B., et al. (1995). Stimulation of Prostaglandin (PG) F2 Alpha and PGE2 Release by Tumour Necrosis Factor-Alpha and interleukin-1 Alpha in Cultured Human Luteal Phase Endometrial Cells. Human Reproduction, 10(9), 2372-2379. [Link]

  • Liu, J., et al. (2010). PGE2 vs PGF2α in human parturition. Journal of the Society for Gynecologic Investigation, 17(4), e33-e39. [Link]

  • Friebe-Hoffmann, U., et al. (2007). Decidual activation: abundance and localization of prostaglandin F2alpha receptor (FP) mRNA and protein and uterine activation proteins in human decidua at preterm birth and term birth. Placenta, 28(5-6), 557-565. [Link]

  • Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. [Link]

  • Gnecco, J. S., et al. (2017). PGI 2 and PGE 2 specifically enhance the decidualization response of stromal cells via activation of the cyclic adenosine 3′,5′-monophosphate (cAMP) pathway. Molecular Human Reproduction, 23(10), 693-703. [Link]

  • Makino, S., et al. (2007). Prostaglandin F2alpha and its receptor as activators of human decidua. Seminars in Reproductive Medicine, 25(1), 60-68. [Link]

  • Klimczak, A. M., et al. (2021). Decidualization score identifies an endometrial dysregulation in samples from women with recurrent pregnancy losses and unexplained infertility. Fertility and Sterility, 115(5), 1303-1312. [Link]

  • Park, C. B., et al. (2011). Prostaglandin F receptor expression in intrauterine tissues of pregnant rats. Journal of Veterinary Science, 12(4), 355-361. [Link]

  • Clinical Immunology Laboratory. (n.d.). Decidualization Score. [Link]

  • Miller, M. M., & O'Morchoe, C. C. (1982). Decidual cell reaction induced by prostaglandin F2 alpha in the mature oöphorectomized rat. Cell and Tissue Research, 225(1), 189-199. [Link]

  • Gellersen, B., & Brosens, J. J. (2014). Decidualization of the human endometrium. Journal of Endocrinology, 221(3), R1-R15. [Link]

  • Klimczak, A. M., et al. (2021). Decidualization score identifies an endometrial dysregulation in samples from women with recurrent pregnancy losses and unexplained infertility. Fertility and Sterility, 115(5), 1303-1312. [Link]

  • Sugimoto, Y., et al. (2015). Roles of prostaglandin signaling in implantation and decidualization. Journal of Reproduction and Development, 61(6), 509-514. [Link]

  • Wetendorf, M., & DeMayo, F. J. (2012). The Regulation of Embryo Implantation and Endometrial Decidualization by Progesterone Receptor Signaling. Molecular and Cellular Endocrinology, 358(2), 110-120. [Link]

  • Li, Q., et al. (2021). Signaling through retinoic acid receptors is essential for mammalian uterine receptivity and decidualization. JCI Insight, 6(17), e148653. [Link]

  • Ma, Z. G., et al. (1990). [Prostaglandin content in decidual tissue of women in spontaneous abortion]. Zhonghua Fu Chan Ke Za Zhi, 25(4), 212-214, 252. [Link]

  • Pescatori, M., et al. (1997). Prostaglandin F2 Alpha Can Modulate the Growth and the Differentiation of Bovine Corneal Epithelial Cells Cultured in Vitro. Prostaglandins & Other Lipid Mediators, 54(5-6), 769-783. [Link]

  • Human Metabolome Database. (n.d.). Prostaglandin F2a. [Link]

  • Willman, E. A., & Collins, W. P. (1976). Distribution of prostaglandins E2 and F2 alpha within the foetoplacental unit throughout human pregnancy. The Journal of Endocrinology, 69(3), 413-419. [Link]

  • Heuwieser, W., et al. (2000). Effects of a single administration of prostaglandin F2alpha, or a combination of prostaglandin F2alpha and prostaglandin E2, or placebo on fertility variables in dairy cows 3–5 weeks post partum, a randomized, double-blind clinical trial. Reproduction in Domestic Animals, 35(2), 67-73. [Link]

  • Ahmad, F., et al. (2015). Selective modulation of the prostaglandin F2α pathway markedly impacts on endometriosis progression in a xenograft mouse model. Molecular Human Reproduction, 21(12), 923-933. [Link]

Sources

A Head-to-Head Comparison of 16,16-Dimethylprostaglandin F2alpha and Cloprostenol in Cattle

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the management of bovine reproduction, the strategic use of prostaglandin F2alpha (PGF2α) analogs is fundamental. These compounds are critical for inducing luteolysis, thereby enabling the synchronization of estrus and ovulation, treating pathological conditions of the uterus, and managing breeding programs. Among the synthetic analogs, 16,16-Dimethylprostaglandin F2alpha (a potent form of dinoprost) and cloprostenol are two of the most widely utilized compounds. This guide provides an in-depth, head-to-head comparison of their performance, grounded in experimental data, to inform research and drug development.

Introduction to the Analogs: Structure and Function

Both this compound and cloprostenol are structurally related to the naturally occurring PGF2α.[1] Their primary function in cattle is to induce the functional and morphological regression of the corpus luteum (CL), a process known as luteolysis.[2][3] This action removes the source of progesterone, the hormone responsible for maintaining pregnancy, and allows for the initiation of a new estrous cycle.[2]

While both compounds are potent luteolytic agents, their synthetic modifications are designed to enhance potency and resist rapid metabolic degradation, which is a characteristic of natural PGF2α.[4] Cloprostenol is a synthetic analog of PGF2α, and it's noteworthy that only the dextrorotatory (d)-enantiomer of cloprostenol is biologically active.[3]

Comparative Pharmacology and Efficacy

These discrepancies in findings highlight the importance of considering the specific experimental conditions, including the type of cattle, their physiological state, and the protocol used.

Parameter This compound (Dinoprost) Cloprostenol References
Typical Luteolytic Dose 25 mg500 µg[3][9]
Route of Administration Intramuscular (IM)Intramuscular (IM)[3]
Estrus Response Rate Generally high, though some studies show variability compared to cloprostenol.Often reported to be very high, with some studies suggesting a potential advantage.[5][7]
Conception/Pregnancy Rate Effective, but some studies report slightly lower rates compared to cloprostenol in specific populations.Several studies indicate potentially higher conception and pregnancy rates.[7][8][10]

Mechanism of Action: A Shared Pathway

Both this compound and cloprostenol exert their luteolytic effects by binding to the prostaglandin F2alpha receptor (FP receptor) on the surface of luteal cells in the bovine corpus luteum.[11][12] The binding of these analogs to the FP receptor initiates a cascade of intracellular events that ultimately lead to the death of the luteal cells and the cessation of progesterone production.[13]

The FP receptor is a G-protein coupled receptor. Upon ligand binding, it activates phospholipase C, which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C. This signaling cascade is believed to be a key part of the luteolytic process.

Caption: PGF2α signaling pathway in a bovine luteal cell.

Experimental Protocol: Comparative Efficacy Trial

To objectively compare the efficacy of this compound and cloprostenol, a randomized controlled trial is the gold standard. The following protocol outlines a typical experimental design.

Objective: To compare the luteolytic efficacy and subsequent fertility of this compound and cloprostenol in synchronized dairy cattle.

Materials:

  • This compound (e.g., Dinoprost tromethamine)

  • Cloprostenol sodium

  • Estrus detection aids (e.g., tail paint, activity monitors)

  • Ultrasonography equipment for ovarian examination

  • Blood collection tubes and materials for progesterone analysis

Methodology:

  • Animal Selection: Select a cohort of healthy, cycling, lactating dairy cows.

  • Presynchronization: Implement a presynchronization protocol (e.g., two injections of PGF2α 14 days apart) to ensure a majority of cows will be in the luteal phase at the time of treatment.

  • Randomization: Randomly assign cows to one of two treatment groups:

    • Group A: Receive a standard intramuscular dose of this compound (e.g., 25 mg dinoprost).

    • Group B: Receive a standard intramuscular dose of cloprostenol (e.g., 500 µg).

  • Estrus Detection and Artificial Insemination (AI): Following treatment, monitor cows for signs of estrus for a period of 5-7 days. Perform AI approximately 12 hours after the onset of standing heat.

  • Data Collection:

    • Record all instances of observed estrus.

    • Collect blood samples at the time of treatment and at 48 and 72 hours post-treatment to measure progesterone concentrations and confirm luteolysis.

    • Perform pregnancy diagnosis via ultrasonography at 30 and 60 days post-AI.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to compare estrus response rates, conception rates, and pregnancy rates between the two groups.

Caption: Workflow for a comparative prostaglandin efficacy trial.

Metabolism and Potential for Differences

While the primary mechanism of action is the same, differences in the metabolism of these synthetic analogs could contribute to variations in their in vivo potency and duration of action.[14] Synthetic modifications in cloprostenol, for example, make it a poor substrate for the enzymes that rapidly deactivate natural PGF2α.[4] This resistance to metabolism can lead to a longer half-life and sustained luteolytic effect.

Differences in metabolism and absorption may be more important in determining in vivo potency than binding affinity alone.[14]

Safety and Side Effects

Both dinoprost and cloprostenol are generally considered safe for use in cattle at the recommended dosages.[3][15] Mild and transient side effects, such as increased body temperature and scouring, have been reported, particularly at higher doses.[1][3] It is crucial to adhere to the manufacturer's instructions and withdrawal times.

Conclusion for the Research Professional

Both this compound and cloprostenol are highly effective luteolytic agents for reproductive management in cattle. While their core mechanism of action is identical, subtle differences in their chemical structure and metabolism may lead to variations in clinical outcomes under specific field conditions.

The existing literature presents a nuanced picture, with some studies suggesting a potential advantage for cloprostenol in terms of conception and pregnancy rates. However, other research indicates comparable efficacy. For drug development professionals, this underscores the importance of well-designed, head-to-head comparative trials to elucidate the performance of new analogs under various physiological and management conditions. Future research should continue to explore the impact of these compounds on follicular dynamics and the uterine environment to further optimize their use in bovine reproductive programs.

References

  • Comparison of luteolytic effectiveness of several prostaglandin analogs in heifers and relative binding affinity for bovine luteal prostaglandin binding sites. Prostaglandins, 12(6), 985-95.
  • Optimizing Livestock Reproduction: The Role of Cloprostenol Sodium in Modern Veterinary Practice. NINGBO INNO PHARMCHEM CO.,LTD.
  • Cloprostenol & R-cloprostenol (1). European Medicines Agency.
  • The metabolic fate of the synthetic prostaglandin cloprostenol ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification. Biomedical Mass Spectrometry, 7(5), 226-30.
  • Cloprostenol and Dinoprost Tromethamine in Experimental and FieldTrialsTreating Unobserved Estrus in Dairy Cows. The Bovine Practitioner.
  • Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after service. Acta Veterinaria-Beograd, 63(2-3), 283-291.
  • Alternative low doses and routes of administering a prostaglandin F2α analogue to induce luteolysis in Nelore cows. Animal Reproduction Science, 120(1-4), 77-81.
  • Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology, 78(5), 1099-1106.
  • Cloprostenol. Wikipedia.
  • Public Release Summary on the Evaluation of the New Active Constituent D-Cloprostenol. Australian Pesticides and Veterinary Medicines Authority.
  • Dinoprost Versus Cloprostenol: Does Route of Injection Modulate their Efficacy in Dairy Cattle? The Bovine Practitioner, 37(1), 10-19.
  • Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Merck Animal Health USA.
  • Ovarian response to prostaglandin F2α in lactating dairy cows: A clinical upd
  • Cloprochem - Cloprostenol 0.025% injection. Interchemie.
  • Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Biochimica et Biophysica Acta, 619(1), 167-81.
  • Pharmacologic and Toxicologic Study of Prostaglandin F2alpha in Cattle. American Journal of Veterinary Research, 39(9), 1415-8.
  • Prostaglandin F2 alpha receptors in the early bovine corpus luteum. Biology of Reproduction, 42(1), 143-50.
  • Prostaglandin F2 alpha promotes the inhibitory action of endothelin-1 on the bovine luteal function in vitro. Journal of Reproduction and Development, 48(4), 401-7.

Sources

A Researcher's Guide to Differentiating Prostaglandin Signaling: 16,16-Dimethyl-PGF2α versus PGE2

Author: BenchChem Technical Support Team. Date: January 2026

Prostaglandins (PGs) are a class of lipid autacoids that orchestrate a vast array of physiological and pathological processes, from inflammation and reproduction to cardiovascular homeostasis and cancer.[1][2] Their functional diversity stems not from their own structural complexity, but from their interaction with a family of distinct G-protein coupled receptors (GPCRs). Understanding the nuanced signaling pathways activated by different prostaglandins is therefore critical for researchers aiming to develop targeted therapeutics.

This guide provides an in-depth comparison of the signaling pathways initiated by two prominent prostaglandins: Prostaglandin F2-alpha (PGF2α), represented here by its stable synthetic analog 16,16-Dimethyl-PGF2α , and Prostaglandin E2 (PGE2 ). We will dissect their distinct receptor interactions, downstream second messenger systems, and provide field-proven experimental protocols to empower researchers to functionally validate these differences in their own cellular models.

The Core Difference: A Tale of Two Receptor Families

The divergent signaling of PGF2α and PGE2 begins at the cell surface. While PGF2α exhibits high fidelity for a single primary receptor, PGE2 is a promiscuous ligand, binding to a family of four distinct receptor subtypes. This fundamental difference dictates the cellular response.

  • 16,16-Dimethyl-PGF2α: The FP Receptor and Gq Activation PGF2α and its analogs primarily bind to the Prostaglandin F receptor (FP receptor) .[3] The FP receptor is canonically coupled to the Gαq family of G-proteins .[1][4] Ligand binding triggers a conformational change that activates Gαq, initiating a well-defined signaling cascade:

    • Phospholipase C (PLC) Activation: Activated Gαq stimulates the enzyme PLC.

    • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]

    • Calcium Mobilization & PKC Activation: IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing a rapid release of stored intracellular calcium (Ca2+).[3] Simultaneously, DAG and the elevated Ca2+ levels synergistically activate Protein Kinase C (PKC) at the cell membrane.[5]

  • PGE2: A Quartet of EP Receptors Yields Signaling Diversity PGE2 mediates its complex and sometimes opposing biological effects through four distinct receptor subtypes: EP1, EP2, EP3, and EP4 .[6][7] These receptors couple to different G-protein families, allowing PGE2 to elicit a far more complex array of cellular responses depending on the specific EP receptor expression profile of a given cell type.[8][9]

    • EP1 Receptor: Couples to Gαq , activating the same PLC/IP3/Ca2+ pathway as the FP receptor.[9][10]

    • EP2 and EP4 Receptors: Couple to Gαs , the stimulatory G-protein.[8][11] Activation of Gαs stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[11][12]

    • EP3 Receptor: Primarily couples to Gαi , the inhibitory G-protein.[6][13] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][13]

This differential G-protein coupling is the lynchpin of the distinct signaling signatures of PGF2α and PGE2.

Visualizing the Divergence: Signaling Pathway Diagrams

To clarify these distinct mechanisms, the following diagrams illustrate the primary signaling cascades initiated by each prostaglandin.

PGF2a_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a 16,16-Dimethyl-PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC Activation DAG->PKC Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca2->PKC

Caption: Canonical signaling pathway for 16,16-Dimethyl-PGF2α via the FP receptor.

PGE2_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gαq EP1->Gq Gs Gαs EP2->Gs Gi Gαi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC + Gi->AC cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP Ca2 ↑ [Ca²⁺]i PLC->Ca2 PKA PKA Activation cAMP_up->PKA

Caption: Diverse signaling pathways for PGE2 via its four EP receptor subtypes.

Experimental Guide: A Head-to-Head Functional Comparison

To empirically determine the distinct signaling signatures of 16,16-Dimethyl-PGF2α and PGE2, a series of well-established cell-based assays can be employed. The causality behind this experimental design is to probe the key nodes of divergence: Ca2+ mobilization (Gαq) and cAMP modulation (Gαs/Gαi).

Objective: To quantify and compare the activation of Gαq- and Gαs/Gαi-coupled signaling pathways by 16,16-Dimethyl-PGF2α and PGE2 in a cellular context.

Model System: A human cell line, such as HEK293, that endogenously expresses a relevant repertoire of FP and EP receptors, or cells engineered to express specific receptors of interest.

Experimental_Workflow cluster_assays Parallel Assays A 1. Cell Culture & Plating (e.g., HEK293 cells in 96-well plates) C 3. Assay Execution A->C B 2. Ligand Preparation (Dose-response curves for each prostaglandin) B->C D Part A: Calcium Mobilization Assay (Fluo-4 Dye Loading) E Part B: cAMP Modulation Assay (HTRF or Luminescence) F Part C: Downstream Effector Analysis (pERK Western Blot) G 4. Data Acquisition (Plate Reader / Imager) D->G E->G F->G H 5. Analysis & Interpretation (EC50 Calculation, Pathway Mapping) G->H

Caption: High-level workflow for comparing prostaglandin signaling pathways.

Part A: Calcium Mobilization Assay (Gαq Pathway)

This assay measures the increase in intracellular calcium following the activation of Gαq-coupled receptors.[14][15]

Methodology:

  • Cell Plating: Seed cells (e.g., 50,000 cells/well) in a 96-well black, clear-bottom microplate and culture overnight.[16]

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5/6 Assay Kit) in an appropriate assay buffer, often containing probenecid to prevent dye leakage.[16] Incubate for 30-60 minutes at 37°C.

  • Ligand Preparation: Prepare serial dilutions of 16,16-Dimethyl-PGF2α and PGE2 in assay buffer.

  • Data Acquisition: Place the plate in a fluorescence plate reader (e.g., a FlexStation® 3 or FLIPR).[16][17] Measure the baseline fluorescence for several seconds.

  • Compound Addition & Reading: Program the instrument to automatically inject the prostaglandin solutions into the wells while continuously reading the fluorescence intensity (typically at 485 nm excitation / 525 nm emission) for 60-180 seconds.

  • Analysis: The change in fluorescence intensity over time reflects the release of intracellular calcium.[16] Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50 value.

Part B: cAMP Modulation Assay (Gαs/Gαi Pathways)

This assay quantifies changes in intracellular cAMP levels, the hallmark of Gαs and Gαi activation.[18][19] Homogeneous Time-Resolved Fluorescence (HTRF) and luminescence-based assays (e.g., Promega's cAMP-Glo™) are common, robust platforms.[20][21]

Methodology (Luminescence-based example):

  • Cell Plating & Stimulation: Plate cells and allow them to adhere. For Gαi pathway analysis, pre-stimulate cells with forskolin to elevate basal cAMP levels.[21] Add serial dilutions of 16,16-Dimethyl-PGF2α or PGE2 and incubate for 15-30 minutes.

  • Cell Lysis: Add a lysis reagent to stop the reaction and release intracellular cAMP.[20]

  • cAMP Detection: Add a detection solution containing Protein Kinase A (PKA). The amount of cAMP in the lysate controls the activity of PKA.[20]

  • ATP Measurement: Add a Kinase-Glo® reagent to terminate the PKA reaction and measure the amount of remaining ATP using a luciferase reaction. The luminescent signal is inversely proportional to the cAMP concentration.[20]

  • Analysis: Read luminescence on a microplate reader. Correlate the signal to a standard curve of known cAMP concentrations to quantify the changes induced by the prostaglandins.

Part C: Downstream Effector Analysis (Phospho-ERK1/2)

Activation of both Gαq and Gαs/Gαi pathways can converge on the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[22][23] Measuring phospho-ERK (p-ERK) serves as an integrated readout of downstream signaling.[24]

Methodology (Western Blotting):

  • Cell Culture & Starvation: Grow cells to ~80-90% confluency. Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Treat cells with a fixed concentration (e.g., 100 nM) of 16,16-Dimethyl-PGF2α or PGE2 for various time points (e.g., 0, 2, 5, 10, 30 minutes). A 5-minute stimulation often yields a peak p-ERK signal.[25][26]

  • Lysis & Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imager.

  • Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify band intensities to determine the ratio of p-ERK to total ERK.

Data Interpretation and Expected Outcomes

The results from these assays will provide a clear, quantitative comparison of the signaling pathways.

Assay16,16-Dimethyl-PGF2α (via FP)PGE2 (via EP1, EP2, EP3, EP4)Primary G-Protein Pathway Probed
Calcium Mobilization Robust increase in intracellular Ca2+Increase in intracellular Ca2+ (if EP1 is expressed)Gαq
cAMP Modulation No significant change Increase (if EP2/EP4 expressed) or Decrease (if EP3 expressed and adenylyl cyclase is pre-stimulated)Gαs / Gαi
p-ERK Activation Increase Increase (via Gαq, Gαs, or Gαi pathways)Convergent Downstream Signaling

Causality in Interpretation:

  • A strong calcium signal with no cAMP response is the definitive signature of a pure Gαq-coupled receptor like FP.

  • A complex response of both calcium and cAMP modulation is the hallmark of PGE2's action through multiple EP receptors. The net effect on cAMP (increase, decrease, or none) will depend entirely on the relative expression levels of EP2/EP4 versus EP3 receptors in your specific cell model.

  • Observing ERK phosphorylation confirms that the initial second messenger signals are being propagated downstream, but this assay alone is insufficient to distinguish the primary G-protein pathway.[23][25] It is best used as a confirmatory, integrative endpoint.

Conclusion

The differential signaling between 16,16-Dimethyl-PGF2α and PGE2 is a classic example of how GPCR diversity enables functional specificity in biology. PGF2α acts as a focused signaling molecule, primarily activating the Gαq-calcium pathway through the FP receptor. In stark contrast, PGE2 is a pleiotropic modulator, capable of activating Gαq, Gαs, and Gαi pathways to fine-tune cellular responses by either mobilizing calcium or bi-directionally regulating cAMP levels.[2][6]

By employing the multi-faceted experimental approach detailed in this guide—combining direct second messenger assays with analysis of downstream convergence points—researchers can precisely dissect these pathways. This foundational understanding is paramount for drug development professionals and scientists seeking to selectively target prostaglandin signaling for therapeutic benefit.

References

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed. [Link]

  • PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... (n.d.). ResearchGate. [Link]

  • The complex role of prostaglandin E 2 -EP receptor signaling in wound healing. (2021, March 11). The FASEB Journal. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PMC - NIH. [Link]

  • Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed. [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. [Link]

  • Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? (n.d.). PMC. [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. [Link]

  • Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). (2018, June 26). Spandidos Publications. [Link]

  • An AlphaScreen SureFire ® Phospho-ERK1/2 assay. (n.d.). BMG Labtech. [Link]

  • Differential signaling pathway of EP4. In response to PGE2, activation... (n.d.). ResearchGate. [Link]

  • The relationship between EP receptor (EP) activation by PGE2 and other... (n.d.). ResearchGate. [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (n.d.). Springer Nature Experiments. [Link]

  • The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. (2021, November 26). PMC - NIH. [Link]

  • The Multiple Faces of Prostaglandin E2 G-Protein Coupled Receptor Signaling during the Dendritic Cell Life Cycle. (n.d.). MDPI. [Link]

  • PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. (n.d.). PMC - NIH. [Link]

  • Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. (2024, May 14). PNAS. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). Assay Guidance Manual - NCBI. [Link]

  • Scientists Uncover Prostaglandin E2 Receptor EP1 Trigger. (2024, May 16). Mirage News. [Link]

  • cAMP assays in GPCR drug discovery. (2017, September 23). PubMed. [Link]

  • Phospho-ERK Assays. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation. (n.d.). PMC - NIH. [Link]

  • MULTISCREEN™ GPCR Calcium and Camp Assay Kits. (n.d.). Multispan, Inc. [Link]

  • G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation. (n.d.). PubMed. [Link]

  • Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1. (2024, May 18). Phys.org. [Link]

  • PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis. (n.d.). PMC - NIH. [Link]

  • Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. (n.d.). NIH. [Link]

  • Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells. (n.d.). Semantic Scholar. [Link]

  • EP2 receptor signaling pathways regulate classical activation of microglia. (2013, March 29). PubMed - NIH. [Link]

  • Crosstalk between PGE2 and PGF2α prostanoid pathways. PGE2 is created... (n.d.). ResearchGate. [Link]

  • Involvement of PGE2 and the cAMP signalling pathway in the up-regulation of COX-2 and mPGES-1 expression in LPS-activated macrop. (n.d.). SciSpace. [Link]

  • Host Prostaglandin E2-EP3 Signaling Regulates Tumor-Associated Angiogenesis and Tumor Growth. (n.d.). PMC - NIH. [Link]

  • GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. HEK293... (n.d.). ResearchGate. [Link]

  • What are PTGFR modulators and how do they work? (2024, June 25). Synonym.com. [Link]

  • PGF(2alpha) stimulates FP prostanoid receptor mediated crosstalk between Ras/Raf signaling and Tcf transcriptional activation. (2009, April 17). PubMed. [Link]

  • Prostaglandin E2 Induces Fibroblast Growth Factor 9 via EP3-Dependent Protein Kinase Cδ and Elk-1 Signaling. (n.d.). Molecular and Cellular Biology. [Link]

  • Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation. (n.d.). PMC - PubMed Central. [Link]

  • PGE2 vs PGF2α in human parturition. (2021, January 15). Oregon Health & Science University. [Link]

  • Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. (n.d.). Frontiers. [Link]

  • PGE2 vs PGF2α in human parturition. (2024, August 7). Request PDF on ResearchGate. [Link]

  • PGE2 vs PGF2α in human parturition. (2021, January 15). PubMed. [Link]

  • Differential effects of prostaglandin F2 alpha and of prostaglandins E1 and E2 on cyclic 3',5'-monophosphate production and intracellular calcium mobilization in avian uterine smooth muscle cells. (n.d.). PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 16,16-Dimethylprostaglandin F2alpha

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 16,16-Dimethylprostaglandin F2alpha, a potent synthetic analog of prostaglandin F2alpha. Our commitment to scientific excellence necessitates a parallel commitment to environmental health and safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Understanding the Compound: Hazard Assessment of this compound

Key Considerations:

  • High Potency: Even minute quantities can have significant biological effects.

  • Potential for Reproductive Toxicity: Many prostaglandins are known to have effects on the reproductive system[3][4].

  • Lack of Comprehensive Data: The absence of a specific, detailed SDS necessitates a conservative approach to its disposal.

The Core Principle: Segregation and Characterization as Hazardous Waste

Given the potent biological activity of this compound, it must be managed as a hazardous chemical waste[5][6]. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash[5]. The primary directive is to prevent its release into the environment where it could have unintended ecological effects.

Waste Characterization Summary
Hazard CharacteristicAssessment for this compoundJustification
Toxicity Assumed to be high. Based on the known high biological potency of prostaglandin analogs[2][3][4].
Reactivity Generally stable, but incompatible with strong oxidizing agents, acids, and bases. Based on general chemical properties of similar organic compounds[7].
Ignitability Non-flammable as a solid. If dissolved in a flammable solvent, the solution is ignitable.Based on SDS for similar prostaglandins[8].
Corrosivity Not corrosive. Based on the chemical structure.

Procedural Guide to Disposal: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing appropriate PPE.

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If handling the solid form and there is a risk of aerosolization, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 2: Waste Collection and Segregation

Proper segregation is critical to prevent accidental reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the waste being collected (e.g., a high-density polyethylene container for solutions).

  • Solid Waste:

    • Collect pure, unadulterated this compound powder in a clearly labeled, sealed container.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should be placed in a separate, sealed bag and then into the designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a dedicated, leak-proof hazardous waste container.

    • Do not mix with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions[7].

Step 3: Labeling

Accurate and detailed labeling is a regulatory requirement and essential for safety.

  • The waste container must be labeled with the words "Hazardous Waste ".

  • Clearly identify the contents: "This compound ".

  • List all components of a solution, including the solvent and the estimated concentration of the prostaglandin.

  • Include the date of accumulation and the name of the generating researcher or lab.

Step 4: Storage

Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed except when adding waste.

  • Store in a secondary containment bin to prevent spills.

Step 5: Disposal and Institutional Pickup
  • Contact EHS: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), contact your EHS department to arrange for a pickup[9].

  • Do Not Attempt In-Lab Deactivation: In the absence of a validated chemical inactivation protocol for this compound, do not attempt to neutralize or deactivate the compound in the lab. Such procedures could be ineffective or generate hazardous byproducts. Chemical inactivation should only be performed by trained personnel following a well-established and validated procedure[10].

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS (for solvent): If the prostaglandin was in a solvent, consult the SDS for the solvent for specific spill cleanup procedures.

  • Use Spill Kit: Wearing appropriate PPE, use a chemical spill kit to absorb the material.

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste assess_hazards Assess Hazards: - High Potency - Potential Reproductive Toxin - Treat as Hazardous Waste start->assess_hazards ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat assess_hazards->ppe segregate Segregate Waste: - Solid vs. Liquid - Dedicated Containers ppe->segregate label Label Container: - 'Hazardous Waste' - Full Chemical Name - Date and PI segregate->label store Store in SAA: - Closed Container - Secondary Containment label->store full Container Full? store->full ehs_pickup Schedule EHS Pickup full->ehs_pickup Yes continue_collection Continue Collection full->continue_collection No continue_collection->segregate

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of potent, biologically active compounds like this compound is a critical component of responsible research. By adhering to the principles of hazard assessment, proper segregation, and institutional guidelines, we can ensure the safety of our personnel and the protection of our environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Cayman Chemical. (2024). Safety Data Sheet: 15(R)-15-methyl Prostaglandin E2.
  • Cayman Chemical. (2025). Safety Data Sheet: 11β-Prostaglandin F2α.
  • Cayman Chemical. (n.d.). Safety Data Sheet: 15(S)-15-methyl Prostaglandin F2α methyl ester.
  • University of California, Irvine Environmental Health & Safety. (2025). Pharmaceutical Waste Guidelines.
  • Cayman Chemical. (n.d.). 16,16-dimethyl Prostaglandin F 2α.
  • Fisher Scientific. (2025). Safety Data Sheet: Prostaglandin E2.
  • Cayman Chemical. (2023). Safety Data Sheet: Prostaglandin F2α-d4.
  • Cayman Chemical. (2023). Safety Data Sheet: Prostaglandin F2α dimethyl amide.
  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Cayman Chemical. (n.d.). Prostaglandin F2α (Dinoprost, PGF2α).
  • BenchChem. (2025). Navigating the Disposal of Novel Bioactive Compounds: A General Protocol.
  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Pharmaceutical Waste Guidelines.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • World Health Organization. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • KU Leuven HSE Department. (2025). Inactivating organic (contaminated) material.
  • International Fire Service Training Association. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • PMC. (n.d.). Bioactive Lipids and Their Derivatives in Biomedical Applications.
  • STEMCELL Technologies. (n.d.). 16,16-Dimethyl Prostaglandin E2.
  • PMC. (n.d.). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2....
  • Human Metabolome Database. (n.d.). Showing metabocard for Prostaglandin F2a (HMDB0001139).
  • Tocris Bioscience. (n.d.). 16,16-Dimethyl Prostaglandin E2 | Prostanoid Receptors.
  • Ardent Bio LLC. (n.d.). 16,16-Dimethyl-PGE2 (16,16-Dimethyl Prostaglandin E2) ELISA Kit.

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A Senior Application Scientist's Guide to Handling 16,16-Dimethylprostaglandin F2alpha: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 16,16-Dimethylprostaglandin F2alpha (CAS No. 39746-23-1).[1][2] As a potent, metabolically stable analog of Prostaglandin F2alpha (PGF2α), this compound demands a rigorous safety protocol.[1][3] This document moves beyond a simple checklist, providing the rationale behind each safety measure, empowering you to work confidently and securely. Our focus is on establishing a self-validating system of protocols that ensures safety from the moment you enter the lab until your waste is properly managed.

The Core Principle: Hazard Recognition and Potency

Personal Protective Equipment (PPE): A Multi-Layered Defense

Your primary defense against exposure is the meticulous use of appropriate PPE. The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task at hand.

PPE Selection Matrix
TaskPrimary Protection (Gown/Sleeves)Hand Protection (Gloves)Eye/Face ProtectionRespiratory Protection
Transporting/Unpacking Container Disposable Gown or Lab CoatSingle Pair of Nitrile GlovesSafety GlassesNot typically required
Weighing Solid Compound Disposable, Low-Permeability Gown with Cuffs[8]Double Nitrile Gloves[8][9]Chemical Splash GogglesRequired if outside of a ventilated balance enclosure (e.g., N95 respirator)[10]
Preparing Concentrated Solutions Disposable, Low-Permeability Gown with CuffsDouble Nitrile GlovesChemical Splash Goggles & Face Shield[10][11]Required if not performed in a certified chemical fume hood
Handling Dilute Solutions Disposable Gown or Lab CoatSingle Pair of Nitrile GlovesSafety Glasses with Side ShieldsNot typically required
Detailed PPE Protocols

Hand Protection: The Double-Gloving Imperative When handling the neat compound or concentrated solutions, double-gloving is mandatory.[8][9]

  • Rationale: The outer glove provides the primary barrier, absorbing any immediate contamination. The inner glove remains clean, protecting your skin during the critical doffing (removal) process. This significantly reduces the risk of transferring the compound to your skin.

  • Procedure:

    • Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of your gown.

    • Don the second pair of nitrile gloves over the first, extending the cuff over the sleeve of your gown.

    • If the outer glove becomes contaminated, remove it carefully and replace it immediately.

    • Always inspect gloves for any signs of degradation or punctures before and during use.[9]

Body Protection: Beyond the Standard Lab Coat For potent compounds, a disposable, low-permeability gown is superior to a standard cloth lab coat.[8]

  • Rationale: Cloth lab coats are absorbent and can become a reservoir for contamination, leading to prolonged, unintentional exposure. Disposable gowns provide a resistant barrier and are easily removed and discarded with other contaminated waste, preventing cross-contamination of your personal clothing and the laboratory.[11]

Eye and Face Protection: Shielding Against Splashes and Aerosols The risk of accidental splashes necessitates robust eye and face protection.

  • Rationale: Standard safety glasses offer minimal protection from liquid splashes. Chemical splash goggles provide a seal around the eyes, which is critical when preparing solutions.[10][11] A face shield should be worn over the goggles during procedures with a high splash potential, such as transferring large volumes of concentrated solutions.[11]

Respiratory Protection: Controlling Inhalation Risks The primary inhalation risk comes from airborne dust of the solid compound.

  • Rationale: Prostaglandin powders are fine and can be easily aerosolized. Engineering controls are the first line of defense. However, if weighing must be done on an open bench (which is strongly discouraged), an N95 respirator is the minimum requirement to prevent inhalation.[10] Surgical masks offer no protection against chemical dusts.[10]

Workflow for Donning and Doffing PPE

The sequence of putting on and removing PPE is crucial to prevent contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE d1 1. Gown d2 2. Mask/Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (Last) d3->d4 f1 1. Gloves (First) f2 2. Gown f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Mask/Respirator (Last) f3->f4

Caption: Correct sequence for donning and doffing PPE to minimize cross-contamination.

Operational Plan: From Weighing to Storage

All manipulations involving the solid form or concentrated solutions of this compound must be performed within a designated containment area, such as a certified chemical fume hood or a ventilated balance enclosure.

Step-by-Step Protocol for Preparing a Stock Solution
  • Preparation: Cordon off the work area. Assemble all necessary materials (vials, solvent, pipettes, etc.) and a designated hazardous waste container inside the chemical fume hood.[5]

  • PPE: Don the appropriate PPE for handling a potent solid, including a disposable gown, double nitrile gloves, and chemical splash goggles.

  • Weighing:

    • Use a dedicated spatula and weigh paper.

    • Carefully weigh the desired amount of the compound, minimizing any movements that could create airborne dust.[12]

    • Senior Scientist's Note: Taring the vial before adding the powder allows for a more accurate measurement and minimizes powder transfer steps.

  • Solubilization:

    • Carefully transfer the powder to the appropriate volumetric flask or vial.

    • Use a small amount of the chosen solvent to rinse the weigh paper into the flask, ensuring a complete quantitative transfer.[12]

    • Add the remaining solvent to reach the final desired volume.

    • Cap the container and mix gently by inversion or swirling until fully dissolved.

  • Labeling and Storage:

    • Clearly label the solution with the compound name, concentration, solvent, preparation date, and your initials.[12]

    • Store the solution according to the manufacturer's recommendations, typically in a securely sealed container within secondary containment.

  • Immediate Cleanup:

    • Wipe down the balance, spatula, and all surfaces within the fume hood with an appropriate solvent.

    • Dispose of all contaminated disposable items (gloves, weigh paper, bench liner) directly into the designated hazardous waste container.[5][12]

  • Final Doffing: Remove PPE in the correct order before leaving the work area. Wash hands thoroughly with soap and water.[9]

Contingency Plan: Spill and Exposure Management

Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.

Spill Response Actions
Response StepMinor Spill (<100 mL liquid / <50 g solid)[13]Major Spill (>100 mL / >50 g or outside containment)[12]
Immediate Action Alert personnel in the immediate area.Evacuate the laboratory immediately.[12]
Containment Cover the spill with an inert absorbent material (e.g., vermiculite, spill pads), working from the outside in.[13][14]Close the laboratory doors to contain vapors and activate the nearest fire alarm if the substance is flammable.[12]
PPE Don, at a minimum: disposable gown, double nitrile gloves, and chemical splash goggles. A respirator may be needed for powders.Do not re-enter. Await emergency response.
Cleanup Once absorbed, carefully scoop the material into a labeled hazardous waste container.[15] Clean the spill area with soap and water.[12]Call your institution's emergency number and provide details about the spilled substance.[12]
Reporting Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.Report the incident to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Disposal Plan: Managing Hazardous Waste

All materials that come into contact with this compound must be treated as hazardous waste.[5]

Waste_Management cluster_source Waste Generation Sources cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Gowns, Pipette Tips, Vials) Solid_Bin Labeled Hazardous Solid Waste Container Solid->Solid_Bin Liquid Unused/Expired Solutions Liquid_Bin Labeled Hazardous Liquid Waste Container (Chemically Compatible) Liquid->Liquid_Bin Sharps Contaminated Needles/Blades Sharps_Bin Puncture-Proof Sharps Container Sharps->Sharps_Bin EHS Arrange Pickup by Environmental Health & Safety (EHS) Solid_Bin->EHS Liquid_Bin->EHS Sharps_Bin->EHS

Caption: Workflow for proper segregation and disposal of contaminated waste.

  • Segregation is Key: Never mix hazardous waste with non-hazardous trash.[16] All contaminated items, including gloves, gowns, pipette tips, vials, and cleaning materials, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[5][17]

  • Liquid Waste: Collect unused or waste solutions in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount of prostaglandin solution down the drain.[18]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's EHS department.

By integrating these principles of hazard recognition, meticulous PPE use, and structured operational and disposal plans, you can ensure a safe research environment for yourself and your colleagues when working with this compound.

References

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Sources

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